Lixumistat hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H17ClF3N5O |
|---|---|
Molecular Weight |
351.75 g/mol |
IUPAC Name |
N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C13H16F3N5O.ClH/c14-13(15,16)22-10-5-3-9(4-6-10)19-11(17)20-12(18)21-7-1-2-8-21;/h3-6H,1-2,7-8H2,(H4,17,18,19,20);1H |
InChI Key |
FSEAYPJRYNBFTN-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)OC(F)(F)F)N)/N.Cl |
Canonical SMILES |
C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the IM156 Oxidative Phosphorylation Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IM156, also known as lixumistat, is a novel, orally administered small molecule of the biguanide (B1667054) class engineered to be a potent inhibitor of the mitochondrial electron transport chain. Specifically, IM156 targets Protein Complex I (PC1), a critical entry point for electrons into the oxidative phosphorylation (OXPHOS) pathway. By inhibiting PC1, IM156 disrupts mitochondrial respiration, leading to a decrease in cellular ATP production and a concomitant activation of the AMP-activated protein kinase (AMPK) signaling pathway. This mechanism of action makes IM156 a promising therapeutic candidate for cancers and fibrotic diseases that are highly dependent on OXPHOS for their energy and biosynthetic needs. Preclinical studies have demonstrated its efficacy in a range of cancer models, and it has completed a Phase 1 clinical trial in patients with advanced solid tumors, establishing a recommended Phase 2 dose. This guide provides a comprehensive overview of the IM156 oxidative phosphorylation inhibition pathway, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.
Core Mechanism of Action: Inhibition of Mitochondrial Complex I
IM156 exerts its primary effect by directly inhibiting the activity of mitochondrial Protein Complex I (NADH:ubiquinone oxidoreductase).[1][2][3][4] As the first and largest enzyme complex of the electron transport chain, PC1 plays a pivotal role in cellular respiration by oxidizing NADH and transferring electrons to coenzyme Q. This process is coupled with the pumping of protons across the inner mitochondrial membrane, establishing the proton motive force essential for ATP synthesis by ATP synthase (Complex V).
By binding to and inhibiting PC1, IM156 effectively blocks this initial step of the electron transport chain.[1][3] This disruption leads to a cascade of metabolic consequences:
-
Decreased Oxygen Consumption Rate (OCR): Inhibition of the electron transport chain directly results in a reduced rate of oxygen consumption by the mitochondria.[1]
-
Reduced ATP Production: The diminished proton motive force impairs the ability of ATP synthase to produce ATP, leading to a state of cellular energy stress.[1]
-
Activation of AMPK: The resulting increase in the cellular AMP:ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[5]
Signaling Pathway of IM156-Mediated OXPHOS Inhibition
The inhibition of OXPHOS by IM156 triggers a well-defined signaling cascade that ultimately impacts cell growth, proliferation, and survival. The central player in this pathway is AMPK.
Upon activation, AMPK phosphorylates multiple downstream targets to restore energy balance. A key downstream effector is the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and proliferation. Activated AMPK inhibits mTORC1 signaling, leading to a reduction in protein synthesis and cell cycle progression.[1] This inhibition of a major anabolic pathway, coupled with the primary energy deficit, is detrimental to highly proliferative cancer cells.
Quantitative Data on IM156 Activity
The following tables summarize the available quantitative data on the in vitro and clinical activity of IM156.
Table 1: In Vitro Potency of IM156
| Parameter | Cell Line/Condition | Value | Reference |
| Potency vs. Metformin | Cellular AMPK Phosphorylation | 60-fold more potent | [5] |
| Effect on OCR | A549 human lung cancer cells | No effect up to 50 µM (for a metabolite) | [1] |
| Effect on Cell Viability | A549 human lung cancer cells | No effect up to 50 µM (for a metabolite) | [1] |
Note: Specific IC50 values for IM156 across a broad panel of cancer cell lines are not yet publicly available in a consolidated format.
Table 2: IM156 Phase 1 Clinical Trial Data (Advanced Solid Tumors)
| Parameter | Value | Reference |
| Recommended Phase 2 Dose (RP2D) | 800 mg, once daily (QD) | [1][6] |
| Maximum Tolerated Dose (MTD) | Not reached; 1,200 mg QD was not well tolerated due to nausea | [1][3] |
| Best Response | Stable Disease (SD) in 7 of 22 patients (32%) | [6][7] |
| Most Frequent Treatment-Related Adverse Events (TRAEs) | Nausea (73%), Diarrhea (55%), Vomiting (50%) | [6][7] |
| Grade 3 TRAE | Nausea (14%) | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of IM156 on cellular metabolism.
Mitochondrial Respiration Assay (Seahorse XF Mito Stress Test)
This protocol is adapted for the Agilent Seahorse XF96 Analyzer to measure the effect of IM156 on the oxygen consumption rate (OCR).
References
- 1. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. 101.200.202.226 [101.200.202.226]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. Filip Janku, MD @FilipJankuMD @MDAndersonNews #ASCO20 Phase I study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - OncologyTube [oncologytube.com]
Lixumistat Hydrochloride: A Technical Guide to its Core Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lixumistat hydrochloride, also known as IM156, is a novel, orally bioavailable biguanide (B1667054) compound that has emerged as a promising therapeutic agent in oncology and other metabolic diseases.[1][2] This technical guide provides an in-depth exploration of the primary molecular target of this compound and its mechanism of action. Drawing upon available preclinical and clinical data, this document outlines the core biology of Lixumistat, details its engagement with its target, and provides an overview of the experimental methodologies used to elucidate its function.
Primary Molecular Target: Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase)
The principal molecular target of this compound is Mitochondrial Protein Complex I (PC1) , also known as NADH:ubiquinone oxidoreductase.[3][4][5] This enzyme is the first and largest of the five protein complexes of the mitochondrial electron transport chain (ETC) and plays a pivotal role in cellular respiration.[6] By targeting Mitochondrial Complex I, Lixumistat effectively inhibits the oxidative phosphorylation (OXPHOS) pathway, a critical process for ATP production in many cancer cells.[1][2][7]
The inhibition of OXPHOS by Lixumistat deprives tumor cells of their primary energy source, leading to suppressed growth and proliferation.[1] This is particularly relevant for cancer cells that have become resistant to other therapies, as they often exhibit an increased reliance on mitochondrial respiration.[8]
Mechanism of Action: Inhibition of Oxidative Phosphorylation
This compound functions as a potent inhibitor of the oxidative phosphorylation (OXPHOS) pathway.[2] Its mechanism of action can be elucidated through the following key steps:
-
Binding to Mitochondrial Complex I: Lixumistat directly interacts with and inhibits the enzymatic activity of Mitochondrial Complex I.[4][5] This inhibition disrupts the transfer of electrons from NADH to coenzyme Q (ubiquinone), a crucial initial step in the electron transport chain.
-
Disruption of the Electron Transport Chain: By blocking Complex I, Lixumistat halts the flow of electrons through the ETC, thereby preventing the pumping of protons across the inner mitochondrial membrane.
-
Reduction in ATP Synthesis: The disruption of the proton gradient across the mitochondrial membrane directly impairs the function of ATP synthase (Complex V), leading to a significant reduction in cellular ATP production.
-
Induction of Metabolic Stress: The inhibition of OXPHOS forces a metabolic shift in cancer cells, increasing their reliance on glycolysis. However, for many cancer cells, particularly those that are drug-resistant, this metabolic reprogramming is insufficient to meet their energy demands, leading to metabolic crisis and cell death.[1]
-
Activation of AMPK: As a downstream consequence of cellular energy depletion (indicated by an increased AMP:ATP ratio), Lixumistat treatment leads to the activation of AMP-activated protein kinase (AMPK). Activated AMPK is a master regulator of cellular metabolism that attempts to restore energy homeostasis by promoting catabolic pathways and inhibiting anabolic processes.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data
While specific Ki or IC50 values for the direct inhibition of Mitochondrial Complex I by this compound are not consistently reported in publicly available literature, preclinical studies have demonstrated its potent activity in cellular assays. For instance, Lixumistat (as the acetate (B1210297) salt) has been shown to induce the phosphorylation of AMPKα1 at Thr172 in a dose-dependent manner in NIH3T3 mouse fibroblast cells, with effects observed in the range of 0.31-10 μM. This downstream effect is an indirect indicator of its potent inhibition of cellular energy production.
| Compound | Assay | Cell Line | Endpoint | Concentration Range | Reference |
| Lixumistat (acetate) | Western Blot | NIH3T3 | AMPKα1 (Thr172) Phosphorylation | 0.31-10 μM | MedchemExpress |
Experimental Protocols
The determination of Lixumistat's inhibitory effect on Mitochondrial Complex I involves a series of established biochemical and cell-based assays.
Mitochondrial Complex I Activity Assay (Spectrophotometric)
This assay directly measures the enzymatic activity of Complex I by monitoring the oxidation of NADH.
Principle: The activity of Mitochondrial Complex I is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
Protocol Outline:
-
Mitochondrial Isolation: Isolate mitochondria from cultured cells or tissue homogenates using differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the mitochondrial isolate using a standard method such as the Bradford or BCA assay.
-
Assay Reaction:
-
Prepare a reaction buffer containing phosphate (B84403) buffer, a substrate for Complex I (e.g., NADH), and an artificial electron acceptor (e.g., decylubiquinone).
-
Add the isolated mitochondria to the reaction buffer.
-
To ensure specificity for Complex I, the assay is often performed in the presence of inhibitors for other complexes (e.g., antimycin A for Complex III).
-
Initiate the reaction by adding NADH.
-
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Inhibitor Treatment: To determine the inhibitory effect of Lixumistat, pre-incubate the isolated mitochondria with varying concentrations of this compound before initiating the reaction.
-
Data Analysis: Calculate the rate of NADH oxidation in the presence and absence of the inhibitor to determine the IC50 value.
Cellular Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells.
Principle: The Seahorse XF Analyzer measures real-time changes in the oxygen concentration in the medium surrounding adherent cells, providing a dynamic profile of cellular respiration.
Protocol Outline:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium.
-
Assay Execution:
-
Replace the cell culture medium with the assay medium.
-
Place the cell culture microplate in the Seahorse XF Analyzer.
-
Establish a baseline OCR measurement.
-
Inject this compound at various concentrations and monitor the change in OCR.
-
Subsequently, inject a series of mitochondrial inhibitors to dissect the different components of cellular respiration (e.g., ATP-linked respiration, maximal respiration, non-mitochondrial respiration).
-
-
Data Analysis: Analyze the OCR data to determine the effect of Lixumistat on basal and maximal respiration, and to calculate parameters such as spare respiratory capacity.
Experimental Workflow Diagram
Caption: Experimental workflow for characterizing Lixumistat.
Conclusion
This compound is a potent and specific inhibitor of Mitochondrial Complex I, a critical component of the oxidative phosphorylation pathway. Its mechanism of action, centered on the disruption of cellular energy metabolism, provides a strong rationale for its development as a therapeutic agent, particularly in the context of cancers with a high dependence on mitochondrial respiration. The experimental protocols outlined in this guide provide a framework for the continued investigation of Lixumistat and other novel inhibitors of mitochondrial function. Further research to precisely quantify its binding affinity and inhibitory constants will be crucial for its continued clinical development and for optimizing its therapeutic application.
References
- 1. Mitochondrial complex I (NADH dehydrogenase) - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Rapid Assessment of Mitochondrial Complex I Activity and Metabolic Phenotyping of Breast Cancer Cells by NAD(p)H Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of mitochondrial complex I induces mitochondrial ferroptosis by regulating CoQH2 levels in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 6. The Effect of Oxidative Phosphorylation on Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synchronous effects of targeted mitochondrial complex I inhibitors on tumor and immune cells abrogate melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. letswinpc.org [letswinpc.org]
Lixumistat Hydrochloride: A Technical Guide for Researchers
An In-depth Review of the Chemical Structure, Physicochemical Properties, Pharmacokinetics, and Mechanism of Action of a Novel Mitochondrial Complex I Inhibitor and AMPK Activator.
Introduction
Lixumistat hydrochloride (formerly known as IM156) is an investigational, orally bioavailable small molecule that has garnered significant interest in the fields of oncology and fibrosis. As a potent inhibitor of mitochondrial complex I and an activator of AMP-activated protein kinase (AMPK), Lixumistat targets fundamental cellular metabolic and signaling pathways that are often dysregulated in disease. This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Lixumistat is a biguanide (B1667054) derivative, sharing a structural class with the widely used anti-diabetic medication, metformin.
Chemical Identity
| Identifier | Value |
| IUPAC Name | N'-[imino-[[4-(trifluoromethoxy)phenyl]amino]methyl]pyrrolidine-1-carboximidamide hydrochloride |
| Synonyms | IM156, HL156A |
| CAS Number | 1422365-93-2 (free base) |
| Molecular Formula | C₁₃H₁₆F₃N₅O · HCl |
| Molecular Weight | 351.76 g/mol (hydrochloride salt) |
| SMILES | C1CCN(C1)/C(=N/C(=N/C2=CC=C(C=C2)OC(F)(F)F)N)/N.Cl |
Physicochemical Properties
A comprehensive summary of the known physicochemical properties of Lixumistat is presented below. Data for the hydrochloride salt is provided where available; otherwise, data for the free base is indicated.
| Property | Value | Source |
| Appearance | White to off-white solid | Inferred |
| Solubility | DMSO: ≥ 25 mg/mL Ethanol: 20 mg/mL Water: Insoluble | [1] |
| Melting Point | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
Pharmacokinetics
Pharmacokinetic studies have been conducted in both preclinical models and human clinical trials, demonstrating the oral bioavailability of Lixumistat.
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic parameters are not yet publicly available in peer-reviewed literature.
Clinical Pharmacokinetics
A Phase 1 dose-escalation study in patients with advanced solid tumors has been completed.[2] In this study, Lixumistat was administered orally, and a recommended Phase 2 dose (RP2D) was determined based on safety and tolerability.[2]
In a Phase 1b trial (NCT05497778) for advanced pancreatic cancer, Lixumistat was administered orally at doses of 400 mg and 800 mg once daily in combination with gemcitabine (B846) and nab-paclitaxel.[3] The 400 mg once daily dose was identified as the RP2D for the combination therapy.[3]
Mechanism of Action
Lixumistat exerts its biological effects through a dual mechanism: the inhibition of mitochondrial complex I of the electron transport chain and the subsequent activation of AMP-activated protein kinase (AMPK).
Inhibition of Mitochondrial Complex I and Oxidative Phosphorylation (OXPHOS)
Lixumistat is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain.[4] By inhibiting complex I, Lixumistat disrupts the process of oxidative phosphorylation (OXPHOS), leading to a decrease in mitochondrial respiration and ATP production.[4][5] Cancer cells, particularly those that are resistant to therapy, often exhibit a high dependency on OXPHOS for their energy demands.[1] By targeting this metabolic vulnerability, Lixumistat can selectively induce an energy crisis in tumor cells.[1]
Activation of AMP-activated Protein Kinase (AMPK)
The inhibition of mitochondrial respiration by Lixumistat leads to an increase in the cellular AMP:ATP ratio. This shift in the cellular energy status is a primary trigger for the activation of AMPK, a master regulator of cellular metabolism.[5] Activated AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.
Anti-Cancer Effects
The anti-cancer activity of Lixumistat is primarily attributed to its ability to induce metabolic stress in tumor cells that are highly reliant on oxidative phosphorylation.[1] This includes many types of solid tumors, and there is a particular focus on therapy-resistant cancers which often upregulate OXPHOS to survive.[1]
Anti-Fibrotic Effects
In the context of fibrosis, Lixumistat has been shown to inhibit the activation of fibroblasts into myofibroblasts, a key event in the progression of fibrotic diseases.[5] This effect is mediated by its ability to interfere with the signaling of Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine.[5] The inhibition of OXPHOS and activation of AMPK by Lixumistat appear to be central to its anti-fibrotic mechanism.[5]
Experimental Protocols
Detailed, publicly available experimental protocols for Lixumistat are limited. However, based on its mechanism of action, standard assays can be employed to evaluate its activity.
In Vitro Assays
-
Mitochondrial Respiration Assay: The effect of Lixumistat on cellular oxygen consumption rates (OCR) can be measured using extracellular flux analyzers (e.g., Seahorse XF Analyzer). This assay directly assesses the inhibition of mitochondrial respiration.
-
AMPK Activation Assay: Western blotting can be used to detect the phosphorylation of AMPKα at Threonine 172 and its downstream target, Acetyl-CoA Carboxylase (ACC), as markers of AMPK activation.
-
Cell Viability and Apoptosis Assays: Standard assays such as MTT, CellTiter-Glo, or flow cytometry-based apoptosis assays (e.g., Annexin V/PI staining) can be used to determine the cytotoxic and pro-apoptotic effects of Lixumistat on cancer cell lines.
-
Fibroblast to Myofibroblast Differentiation Assay: Primary human lung fibroblasts can be stimulated with TGF-β in the presence or absence of Lixumistat. The differentiation into myofibroblasts can be assessed by immunofluorescence or western blotting for α-smooth muscle actin (α-SMA) expression.
In Vivo Models
-
Cancer Xenograft Models: The anti-tumor efficacy of Lixumistat can be evaluated in various cancer xenograft models. Tumor growth inhibition, survival, and pharmacodynamic markers (e.g., p-AMPK in tumor tissue) are key endpoints.
-
Bleomycin-Induced Pulmonary Fibrosis Model: This is a standard preclinical model to assess anti-fibrotic therapies. Lixumistat can be administered prophylactically or therapeutically, and the extent of fibrosis is typically evaluated by histology (e.g., Masson's trichrome staining) and measurement of collagen content in the lungs.
Clinical Development
Lixumistat is currently in clinical development for several indications.
-
Oncology: A Phase 1b clinical trial (NCT05497778) is evaluating Lixumistat in combination with gemcitabine and nab-paclitaxel for the first-line treatment of advanced pancreatic cancer.[3] Preliminary results have shown encouraging anti-tumor activity.[3]
-
Fibrosis: Clinical development in fibrotic indications is also underway.
Conclusion
This compound is a promising clinical candidate with a novel dual mechanism of action targeting cellular metabolism. By inhibiting mitochondrial complex I and activating AMPK, it has the potential to address the unmet medical needs in various cancers and fibrotic diseases. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of Lixumistat for the scientific community to build upon in future studies.
References
- 1. onclive.com [onclive.com]
- 2. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 3. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 4. researchgate.net [researchgate.net]
- 5. trial.medpath.com [trial.medpath.com]
IM156: A Technical Guide to a Novel Biguanide for Metabolic Reprogramming in Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
IM156 is a potent, orally administered small molecule belonging to the biguanide (B1667054) class of compounds.[1][2] It is a novel oxidative phosphorylation (OXPHOS) inhibitor that selectively targets Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[3][4][5] This mechanism of action leads to a decrease in the supply of energy and anabolic precursors essential for the growth and proliferation of cancer cells and the progression of fibrotic diseases.[5] Developed by ImmunoMet Therapeutics, IM156 has been optimized for enhanced potency, bioavailability, cellular distribution, and safety compared to older biguanides like metformin (B114582) and phenformin.[2][6] Preclinical and clinical studies have demonstrated its potential in treating various solid tumors and fibrotic conditions by targeting the metabolic vulnerabilities of diseased cells.[2][4][7]
Core Mechanism of Action
IM156 exerts its therapeutic effects primarily through the inhibition of mitochondrial Protein Complex 1, the first and largest enzyme in the electron transport chain.[4][5] This inhibition disrupts the process of oxidative phosphorylation, leading to a cascade of downstream cellular events.[8]
A key consequence of PC1 inhibition by IM156 is the activation of AMP-activated protein kinase (AMPK).[6][7] AMPK is a crucial energy sensor that, when activated, shifts the cell from an anabolic to a catabolic state to restore energy balance. Activated AMPK subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[9][10] This inhibition of mTOR signaling is a critical component of IM156's anti-proliferative effects.[9]
Furthermore, the disruption of OXPHOS by IM156 leads to a reduction in cellular ATP production and an increase in the AMP/ATP ratio.[10] This energy stress can be particularly detrimental to cancer cells that are highly dependent on mitochondrial respiration for their energy and biosynthetic needs, especially those that have developed resistance to other therapies.[2]
Signaling Pathway
The primary signaling pathway modulated by IM156 involves the inhibition of mitochondrial complex I, leading to the activation of AMPK and subsequent inhibition of the mTOR pathway.
Caption: IM156 inhibits mitochondrial Complex I, activating AMPK and inhibiting mTOR signaling.
Quantitative Data Summary
In Vitro Efficacy
| Cell Line/Model | Parameter | IM156 | Metformin | Phenformin | Reference |
| WI-38 Pulmonary Fibroblasts | IC50 for TGFβ-induced OCR increase | 14.7 ± 0.1 µM | - | - | [6] |
| WI-38 Pulmonary Fibroblasts | IC50 for α-SMA expression | 13.2 µM | - | - | [6] |
| WI-38 Pulmonary Fibroblasts | IC50 for COL1A1 expression | 21.3 µM | - | - | [6] |
| Eµ-Myc Lymphoma Cells | OCR Inhibition | More potent | Less potent | Less potent | [11] |
| Purified Bovine Mitochondrial Membranes | IC50 for Complex I-dependent NADH oxidation | 2.2 µM | - | 340 µM | [11] |
| Pancreatic Cancer Cells (KP4) | IC50 (3 days) | - | ~5 mM | ~20 µM | [12] |
| Pancreatic Cancer Cells (Panc1) | IC50 (3 days) | - | >10 mM | ~50 µM | [12] |
Phase I Clinical Trial in Advanced Solid Tumors (NCT03272256)
| Parameter | Value | Reference |
| Number of Patients | 22 | [4][9] |
| Tumor Types | Gastric (n=8), Ovarian (n=3), Colorectal (n=3), Endometrial (n=2), Sarcoma (n=2), Other (n=4) | [4] |
| Dose Cohorts | 100, 200, 400, 800, 1200 mg QOD; 800, 1200 mg QD | [4][9] |
| Recommended Phase 2 Dose (RP2D) | 800 mg QD | [4][9] |
| Most Frequent Treatment-Related Adverse Events (TRAEs) | Nausea (73%), Diarrhea (55%), Vomiting (50%) | [4] |
| Grade 3 TRAE | Nausea (14%) | [4][9] |
| Best Response | Stable Disease in 7 patients (32%) | [4][9] |
Key Experimental Protocols
Measurement of Mitochondrial Respiration (Seahorse Analysis)
This protocol is used to assess the impact of IM156 on cellular metabolism, specifically the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Cell Seeding: Plate cells (e.g., WI-38 pulmonary fibroblasts) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate cells with IM156 at the desired concentrations for a specified period (e.g., 2 hours) before the assay.[6] In some experiments, cells may be co-treated with other agents like TGFβ.[6]
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate in a non-CO2 incubator at 37°C.
-
Seahorse XF Analyzer: Load the cartridge with compounds for injection (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: The Seahorse XF software calculates OCR and ECAR in real-time. Data is typically normalized to cell number or protein concentration.
Caption: Workflow for measuring mitochondrial respiration using a Seahorse Analyzer.
Cell Viability and Proliferation Assays
These assays determine the cytotoxic or cytostatic effects of IM156 on cancer cells.
-
Cell Culture: Culture cancer cell lines in appropriate media and conditions.
-
Treatment: Seed cells in multi-well plates and treat with a range of IM156 concentrations for a specified duration (e.g., 24, 48, 72 hours).
-
Viability/Proliferation Measurement:
-
MTT Assay: Add MTT reagent to the wells and incubate. The viable cells reduce MTT to formazan, which is then solubilized, and the absorbance is measured.[13]
-
Flow Cytometry: Stain cells with a viability dye (e.g., DAPI or Propidium Iodide) and analyze using a flow cytometer to distinguish live from dead cells.[14]
-
-
Data Analysis: Calculate the percentage of viable cells relative to an untreated control. Determine the IC50 value, the concentration of IM156 that inhibits cell growth by 50%.
In Vivo Animal Models
Animal models are used to evaluate the anti-tumor and anti-fibrotic efficacy of IM156 in a living organism.
-
Model Selection:
-
Cancer: Use xenograft models where human cancer cells are implanted into immunocompromised mice, or syngeneic models with immunocompetent mice.[1]
-
Fibrosis: Induce fibrosis in mice, for example, using the bleomycin (B88199) model for pulmonary fibrosis.[6]
-
-
Drug Administration: Administer IM156 orally to the animals at various doses and schedules.[6]
-
Efficacy Assessment:
-
Pharmacokinetic and Pharmacodynamic Analysis: Collect plasma and tissue samples to measure IM156 concentrations and assess target engagement (e.g., AMPK phosphorylation).[6]
Therapeutic Applications and Future Directions
IM156 has shown promise in preclinical models of various cancers, including gastric, lymphoma, lung, breast, and glioblastoma.[2] Its ability to target drug-resistant tumors that are highly dependent on OXPHOS makes it a particularly attractive candidate for combination therapies.[2] A Phase 1b clinical trial is currently evaluating IM156 in combination with gemcitabine (B846) and nab-paclitaxel for advanced pancreatic cancer (NCT05497778).[3]
In addition to oncology, IM156 has demonstrated significant anti-fibrotic effects in preclinical models of pulmonary fibrosis, suggesting its potential as a novel therapy for idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases.[6][7]
Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to IM156 treatment. Further exploration of combination strategies with other anti-cancer agents and immunotherapies is also a promising avenue for enhancing its therapeutic efficacy.[15][16] The favorable safety profile established in early clinical trials supports the continued development of IM156 for a range of indications characterized by metabolic dysregulation.[4][5]
References
- 1. ImmunoMet begins Phase I cancer trial of OXPHOS Inhibitor IM156 - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. IM156 Cancer Metabolism and Drug Resistance – Immunomet [immunomet.com]
- 3. ImmunoMet Therapeutics Announces First Patient Dosed in a Phase 1b Trial of IM156 in Pancreatic Cancer – Immunomet [immunomet.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]
- 6. immunomet.com [immunomet.com]
- 7. Modulation of Oxidative Phosphorylation with IM156 Attenuates Mitochondrial Metabolic Reprogramming and Inhibits Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. letswinpc.org [letswinpc.org]
- 9. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic repurposing of biguanides in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 16. immunomet.com [immunomet.com]
Preclinical Profile of Lixumistat Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lixumistat hydrochloride (IM156) is an investigational, orally bioavailable small molecule that represents a novel approach in cancer therapy by targeting cellular metabolism. As a potent biguanide (B1667054), Lixumistat selectively inhibits Protein Complex 1 (PC1) of the mitochondrial electron transport chain, a critical component of oxidative phosphorylation (OXPHOS). In many cancer cells, particularly those that have developed resistance to standard therapies, there is a heightened dependence on OXPHOS for energy production and biosynthesis. By disrupting this metabolic pathway, Lixumistat aims to induce energetic stress and selectively eliminate cancer cells. Preclinical studies have demonstrated its in vitro and in vivo activity across a range of solid and hematologic malignancies, including pancreatic cancer, glioblastoma, gastric cancer, lymphoma, and lung cancer. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and toxicological assessments.
Mechanism of Action
Lixumistat's primary mechanism of action is the inhibition of mitochondrial Protein Complex 1 (PC1), the first and largest enzyme complex in the electron transport chain.[1] This inhibition disrupts the process of oxidative phosphorylation, leading to a decrease in mitochondrial respiration and ATP production.[1][2] Consequently, this induces a state of energetic stress within the cancer cell.
A key downstream effect of this mitochondrial inhibition is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] The activation of AMPK by Lixumistat has been shown to be significantly more potent—approximately 60-fold higher—than that of metformin, another biguanide with known anti-cancer properties.[3] The signaling cascade initiated by AMPK activation can lead to the inhibition of cancer cell growth and proliferation.[1]
The therapeutic rationale for targeting OXPHOS is based on the metabolic reprogramming observed in many cancer types, especially in drug-resistant subpopulations.[4][5] While rapidly proliferating cancer cells often rely on glycolysis, resistant cells frequently shift towards a dependency on mitochondrial metabolism for survival.[6] Lixumistat's ability to target this dependency provides a potential strategy to overcome therapeutic resistance.[4][6]
In Vitro Studies
Anti-proliferative and Metabolic Activity
Preclinical in vitro studies have demonstrated Lixumistat's activity in various cancer cell lines, including those from gastric, lymphoma, lung, and breast cancers, as well as glioblastoma.[6] In human pulmonary fibroblasts, Lixumistat inhibited TGFβ-dependent increases in the mitochondrial oxygen consumption rate (OCR) with an IC50 value of 13.2 µM.[3] This indicates a direct and potent inhibitory effect on mitochondrial respiration.
Anti-fibrotic Activity
Beyond its anti-cancer properties, Lixumistat has shown significant anti-fibrotic potential in vitro. In human pulmonary fibroblasts, it inhibited the expression of key myofibroblast markers, alpha-smooth muscle actin (α-SMA) and collagen type 1 alpha 1 (COL1A1), with IC50 values of 21.3 µM and 15.6 µM, respectively.[3] These findings suggest a potential therapeutic application in fibrotic diseases.
| Parameter | Cell Type/Model | IC50 Value (µM) | Reference |
| Oxygen Consumption Rate (OCR) | Human Pulmonary Fibroblasts | 13.2 | [3] |
| α-SMA Expression | Human Pulmonary Fibroblasts | 21.3 | [3] |
| COL1A1 Expression | Human Pulmonary Fibroblasts | 15.6 | [3] |
Experimental Protocols
Cell Viability and Metabolic Assays (General Protocol):
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment (MTT Assay Example):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Oxygen Consumption Rate (OCR) Measurement (General Protocol):
-
Cell Seeding: Seed cells in a specialized microplate for Seahorse XF Analyzer and allow them to adhere.
-
Compound Injection: Pre-treat cells with Lixumistat at various concentrations.
-
Assay Execution: Use a Seahorse XF Analyzer to measure real-time OCR. The instrument sequentially injects mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function.
-
Data Analysis: Analyze the OCR data to determine the effect of Lixumistat on basal and maximal respiration.
In Vivo Studies
Anti-Cancer Efficacy
Preclinical in vivo models have demonstrated the anti-cancer activity of Lixumistat in various tumor types, including glioblastoma, gastric cancer, and EGFR-mutated lung cancer.[1] In a patient-derived xenograft (PDX) mouse model of ibrutinib-resistant lymphoma, Lixumistat was shown to inhibit tumor growth.[7] While specific quantitative data on tumor growth inhibition (TGI) from these preclinical oncology studies are not publicly available, the advancement of Lixumistat into clinical trials indicates positive efficacy in these models.[8][9]
Anti-fibrotic Efficacy
In a bleomycin-induced mouse model of pulmonary fibrosis, oral administration of Lixumistat demonstrated significant anti-fibrotic effects.[3] This further supports the potential of Lixumistat in treating fibrotic diseases.
Experimental Protocols
Xenograft Tumor Model (General Protocol):
-
Animal Acclimatization: House immunodeficient mice (e.g., nude or SCID mice) in a pathogen-free environment for at least one week before the study.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of each mouse. For PDX models, surgically implant a small fragment of a patient's tumor.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Administer Lixumistat orally at specified doses and schedules. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the therapeutic efficacy (e.g., percent TGI).
Preclinical Pharmacokinetics and Toxicology
Pharmacokinetics and Tissue Distribution
In a repeat-dose study in BALB/c mice, orally administered Lixumistat (15 mg/kg, every other day) was found to be highly distributed to major peripheral organs, including the lungs, liver, kidneys, and heart.[3] This broad tissue distribution is consistent with its potential to treat systemic diseases. A major circulating metabolite was identified in both rat and dog toxicology studies; this metabolite showed limited biological activity and did not inhibit OXPHOS.[1]
| Species | Dose | Route | Key Finding | Reference |
| Mouse | 15 mg/kg (QOD) | Oral | High distribution to lungs, liver, kidneys, and heart | [3] |
| Rat | Multiple doses | Oral | Identification of a major, inactive circulating metabolite | [1] |
| Dog | Multiple doses | Oral | Identification of a major, inactive circulating metabolite | [1] |
Toxicology
Preclinical toxicology studies are essential to establish a safe starting dose for human clinical trials. While specific details such as NOAEL (No Observed Adverse Effect Level) or LD50 values for Lixumistat are not publicly disclosed, the successful completion of a Phase 1 dose-escalation study in patients with advanced solid tumors, which established a recommended Phase 2 dose, indicates a manageable safety profile in preclinical models.[9][10] In the first-in-human study, no dose-limiting toxicities were reported, and the most common treatment-related adverse events were gastrointestinal in nature (nausea, diarrhea, and emesis).[1]
Conclusion and Future Directions
This compound is a promising novel anti-cancer agent that targets a key metabolic vulnerability in cancer cells. Its mechanism of action as a potent inhibitor of mitochondrial OXPHOS provides a strong rationale for its use, particularly in tumors that have developed resistance to other therapies. Preclinical data, although not fully published in quantitative detail, have supported its advancement into clinical trials. The in vitro and in vivo studies have demonstrated its anti-proliferative and anti-fibrotic activities. The favorable tissue distribution and manageable safety profile observed in preclinical species have been further supported by the initial clinical data.
Future preclinical research should focus on identifying predictive biomarkers of response to Lixumistat to enable patient stratification. Further exploration of combination therapies is also warranted, as targeting metabolic pathways may synergize with other anti-cancer agents, such as chemotherapy or targeted therapies, to improve treatment outcomes and overcome resistance.[6][11] The ongoing clinical development of Lixumistat will be crucial in validating its therapeutic potential in various oncology indications.
References
- 1. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of Oxidative Phosphorylation with IM156 Attenuates Mitochondrial Metabolic Reprogramming and Inhibits Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. IM156 Cancer Metabolism and Drug Resistance – Immunomet [immunomet.com]
- 7. Lixumistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. ascopubs.org [ascopubs.org]
- 9. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]
- 11. onclive.com [onclive.com]
Lixumistat Hydrochloride: A Technical Guide to its Role in Cancer Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lixumistat hydrochloride (also known as IM156) is an investigational, orally administered, potent biguanide (B1667054) that acts as a direct inhibitor of Protein Complex 1 (PC1) within the mitochondrial electron transport chain.[1][2] By targeting this crucial component of oxidative phosphorylation (OXPHOS), lixumistat disrupts the primary metabolic pathway for ATP production in highly aerobic cancer cells. This mechanism of action positions it as a promising therapeutic agent for cancers that are dependent on OXPHOS for survival and proliferation, particularly in the context of acquired resistance to conventional therapies.[3][4] Preclinical and clinical studies have demonstrated its ability to induce energetic stress in cancer cells, leading to downstream activation of the AMPK signaling pathway and suppression of tumor growth.[1] This guide provides an in-depth overview of lixumistat's mechanism of action, its role in cancer metabolism, a summary of key quantitative data from clinical trials, and detailed experimental protocols for its preclinical evaluation.
Mechanism of Action and Role in Cancer Metabolism
Cancer cells exhibit significant metabolic plasticity to meet the bioenergetic and biosynthetic demands of rapid proliferation. While many cancer cells rely on aerobic glycolysis (the Warburg effect), a subpopulation, particularly those that are slow-growing and resistant to therapy, are highly dependent on mitochondrial oxidative phosphorylation (OXPHOS) for energy production.[4] this compound targets this metabolic vulnerability.
As a potent biguanide, lixumistat inhibits Protein Complex 1 (PC1), the first and largest enzyme complex of the electron transport chain in mitochondria.[1] PC1 is responsible for oxidizing NADH to NAD+ and transferring electrons to coenzyme Q. This process is coupled to the pumping of protons across the inner mitochondrial membrane, establishing the proton gradient that drives ATP synthesis by ATP synthase (Complex V).
By inhibiting PC1, lixumistat directly impedes the electron transport chain, leading to:
-
Decreased Oxygen Consumption Rate (OCR): As electron flow is blocked, the consumption of oxygen, the final electron acceptor, is reduced.
-
Reduced ATP Production: The disruption of the proton gradient severely curtails the mitochondrial synthesis of ATP.
-
Activation of AMPK: The resulting increase in the cellular AMP:ATP ratio acts as a metabolic stress signal, leading to the phosphorylation and activation of AMP-activated protein kinase (AMPK).[1] Activated AMPK works to restore energy homeostasis by stimulating catabolic pathways and inhibiting anabolic processes, which can ultimately lead to cell cycle arrest and apoptosis in cancer cells.[5]
This targeted inhibition of OXPHOS makes lixumistat particularly effective against cancer cells that rely on this pathway for survival, including those that have developed resistance to chemotherapy or other targeted therapies.[4]
Caption: Lixumistat inhibits PC1, disrupting the ETC, reducing ATP, and activating AMPK.
Quantitative Data from Clinical Trials
Lixumistat has been evaluated in early-phase clinical trials for advanced solid tumors and pancreatic cancer. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of Lixumistat in Phase 1b COMBAT-PC Trial (Advanced Pancreatic Cancer)
Combination therapy with gemcitabine (B846) and nab-paclitaxel.
| Parameter | Value (at RP2D of 400 mg QD, n=8) |
| Objective Partial Response (PR) | 62.5% (5 patients)[6][7] |
| Stable Disease (SD) | 37.5% (3 patients)[6][7] |
| Disease Control Rate (DCR) | 100%[6][7] |
| Median Progression-Free Survival (PFS) | 9.7 months[6][7] |
| Median Overall Survival (OS) | 18 months[6][7] |
Table 2: Efficacy of Lixumistat Monotherapy in Phase 1 Trial (NCT03272256) (Advanced Solid Tumors)
| Parameter | Value (All dose cohorts, n=22) |
| Best Overall Response | Stable Disease (SD) in 32% (7 patients)[1] |
| Objective Responses | 0%[5] |
Table 3: Safety and Tolerability of Lixumistat in Phase 1 Trial (NCT03272256)
| Parameter | Value (All dose cohorts, n=22) |
| Recommended Phase 2 Dose (RP2D) | 800 mg QD[2] |
| Dose-Limiting Toxicities (DLTs) | None reported[2] |
| Most Frequent Treatment-Related Adverse Events (TRAEs) | Nausea (73%), Diarrhea (55%), Vomiting (50%)[1] |
| Grade ≥3 TRAEs | Nausea (14%)[2] |
Detailed Experimental Protocols
The preclinical evaluation of an OXPHOS inhibitor like lixumistat involves a series of in vitro and in vivo assays to confirm its mechanism of action and assess its anti-cancer efficacy.
In Vitro Assays
This assay determines the effect of lixumistat on the metabolic activity and proliferation of cancer cells.
Methodology:
-
Cell Plating: Seed cancer cell lines (e.g., pancreatic, glioblastoma) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours at 37°C.[8] Metabolically active cells will reduce the tetrazolium salt to a colored formazan (B1609692) product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
Caption: Workflow for assessing cell viability after Lixumistat treatment.
This assay directly measures the two major energy-producing pathways in the cell: mitochondrial respiration (OCR) and glycolysis (Extracellular Acidification Rate, ECAR).
Methodology:
-
Cell Seeding: Seed cancer cells on a Seahorse XF cell culture microplate and allow them to adhere.
-
Cartridge Hydration: Hydrate the sensor cartridge in a non-CO2 incubator at 37°C overnight.
-
Assay Preparation: On the day of the assay, replace the growth medium with Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with lixumistat and a series of mitochondrial modulators:
-
Port A: Lixumistat or Vehicle
-
Port B: Oligomycin (ATP synthase inhibitor)
-
Port C: FCCP (a protonophore that uncouples oxygen consumption from ATP production)
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure basal OCR and ECAR, then inject the compounds sequentially and measure the rates after each injection.
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, and maximal respiration, demonstrating the specific inhibitory effect of lixumistat on OXPHOS.
Caption: Seahorse assay workflow to measure Lixumistat's effect on cellular respiration.
This bioluminescence-based assay directly quantifies the cellular ATP levels following treatment with lixumistat.
Methodology:
-
Cell Treatment: Plate and treat cells with lixumistat as described in the cell viability assay.
-
Cell Lysis: Lyse the cells using a detergent-based buffer to release the intracellular ATP.
-
Luminescence Reaction: Add a luciferin/luciferase reagent to the cell lysate. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.
-
Signal Detection: Measure the luminescent signal using a luminometer.
-
Data Analysis: Correlate the luminescence intensity to ATP concentration using an ATP standard curve. Compare ATP levels in treated versus untreated cells.
This technique is used to detect the phosphorylation of AMPK, a key downstream marker of lixumistat's activity.
Methodology:
-
Protein Extraction: Treat cancer cells with lixumistat for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated AMPK (p-AMPKα Thr172) and total AMPKα.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal to determine the fold-change in activation.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of lixumistat in a living organism.
Methodology:
-
Cell Preparation: Harvest a human cancer cell line (e.g., HCT116 colorectal cancer) and resuspend the cells in a solution of PBS and Matrigel.[5]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously inject approximately 5 million cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer lixumistat orally (e.g., daily) to the treatment group and a vehicle solution to the control group.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (width)² x length / 2.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the lixumistat-treated and vehicle-treated groups.
Caption: Workflow for evaluating in vivo efficacy of Lixumistat.
Conclusion
This compound represents a targeted approach to cancer therapy by exploiting the metabolic vulnerability of tumors dependent on oxidative phosphorylation. Its mechanism as a potent inhibitor of mitochondrial Protein Complex 1 leads to significant energetic stress and has shown promising, albeit modest, clinical activity, particularly in combination with standard chemotherapy in pancreatic cancer.[5][6] The detailed experimental protocols provided in this guide offer a framework for the continued preclinical investigation and characterization of lixumistat and other OXPHOS inhibitors, which are critical for identifying responsive patient populations and developing rational combination therapies. Further research will be essential to fully elucidate the potential of this metabolic inhibitor in the clinical setting.
References
- 1. ascopubs.org [ascopubs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]
- 5. Biguanide MC001, a Dual Inhibitor of OXPHOS and Glycolysis, Shows Enhanced Antitumor Activity Without Increasing Lactate Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Lixumistat Hydrochloride: A Technical Guide to its Anti-Fibrotic Mechanism and Application in Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrosis, characterized by the excessive deposition of extracellular matrix, poses a significant challenge in modern medicine, contributing to the pathology of numerous chronic diseases with high mortality rates. Current therapeutic options are limited, highlighting the urgent need for novel anti-fibrotic agents. Lixumistat hydrochloride (IM156), a novel orally administered biguanide (B1667054), has emerged as a promising therapeutic candidate. Lixumistat targets cellular metabolism by inhibiting Protein Complex 1 (PC1) of the mitochondrial electron transport chain. This action leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK subsequently suppresses the pro-fibrotic transforming growth factor-beta (TGF-β) signaling pathway, a key driver of myofibroblast differentiation and collagen production. Preclinical studies have demonstrated the anti-fibrotic efficacy of Lixumistat in various models, and it has shown a favorable safety and tolerability profile in Phase 1 clinical trials. This technical guide provides an in-depth overview of Lixumistat's mechanism of action, detailed experimental protocols for its evaluation, and a summary of its current developmental status.
Mechanism of Action: Targeting Cellular Metabolism to Inhibit Fibrosis
Lixumistat's anti-fibrotic activity stems from its unique mechanism as a potent inhibitor of mitochondrial Protein Complex 1 (PC1), a critical enzyme in the oxidative phosphorylation (OXPHOS) pathway.[1][2][3] By inhibiting PC1, Lixumistat disrupts the electron transport chain, leading to a decrease in mitochondrial respiration and ATP production.[1][4] This reduction in cellular energy charge (a higher AMP:ATP ratio) directly activates AMP-activated protein kinase (AMPK).[1][4]
AMPK activation is the central event in Lixumistat's anti-fibrotic effect. AMPK acts as a master metabolic switch, and its activation has been shown to inhibit key pro-fibrotic signaling pathways.[3][5] Specifically, activated AMPK can suppress the canonical TGF-β signaling cascade by inhibiting the phosphorylation of Smad2 and Smad3 (Smad2/3), which are critical downstream mediators of TGF-β.[5][6] The inhibition of Smad2/3 phosphorylation prevents their translocation to the nucleus and subsequent transcription of fibrotic genes, such as those encoding for alpha-smooth muscle actin (α-SMA) and various collagens.[6]
This mechanism effectively abolishes the TGF-β-dependent differentiation of fibroblasts into contractile, collagen-secreting myofibroblasts, a hallmark of fibrotic diseases.[1][7] Preclinical studies have shown that Lixumistat inhibits the TGF-β-dependent increase in the oxygen consumption rate (OCR) in human pulmonary fibroblasts, demonstrating its direct impact on the metabolic reprogramming that fuels fibrogenesis.[1]
Preclinical Data Overview
Lixumistat has demonstrated significant, dose-dependent anti-fibrotic effects in multiple preclinical models of fibrosis, including pulmonary, hepatic, renal, and peritoneal fibrosis.[7] The primary model for pulmonary fibrosis evaluation is the bleomycin-induced lung fibrosis model in mice.
In Vitro Anti-Fibrotic Activity
In vitro studies using human pulmonary fibroblasts have shown that Lixumistat effectively counteracts the pro-fibrotic effects of TGF-β.
| Parameter | Condition | Effect of Lixumistat (IM156) | Reference |
| Oxygen Consumption Rate (OCR) | TGF-β Stimulated Fibroblasts | Dose-dependent inhibition (IC50 ≈ 14.7 µM) | [1] |
| α-SMA Expression | TGF-β Stimulated Fibroblasts | Reduced expression | [7] |
| Collagen Deposition | TGF-β Stimulated Fibroblasts | Reduced deposition | [7] |
| AMPK Phosphorylation | Human Pulmonary Fibroblasts | Significantly increased | [4] |
In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis
Lixumistat, administered orally, has shown robust efficacy in the mouse bleomycin (B88199) model, a standard for preclinical IPF research. Studies have demonstrated efficacy with both prophylactic (dosing started before or at the time of injury) and therapeutic (dosing started after injury is established) regimens.[7]
| Animal Model | Treatment Regimen | Key Endpoints | Outcome | Reference(s) |
| Mouse | Bleomycin-induced lung injury | Lung Weight | Attenuated increase | [4] |
| (Therapeutic: daily oral dosing starting 7 days post-injury) | Lung Fibrosis (Histology) | Reduced fibrotic area | [4] | |
| Inflammatory Cell Infiltration | Reduced infiltration | [4] | ||
| Collagen Content (Hydroxyproline) | Statistically significant, dose-dependent reduction | [7] |
Note: Specific quantitative data from the cited primary preclinical studies (Ju et al., 2016, Lam et al., 2018, Tsogbadrakh et al., 2018) were not publicly accessible and are summarized based on the qualitative descriptions in available literature.
Detailed Experimental Protocols
The following protocols are standard methodologies used to evaluate the anti-fibrotic effects of compounds like Lixumistat.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is the most widely used in vivo model to screen for anti-fibrotic drug candidates.[8]
Objective: To induce lung fibrosis in mice to test the efficacy of Lixumistat.
Materials:
-
Bleomycin sulfate
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Mice (C57BL/6 strain is commonly used)[9]
-
Intratracheal administration device (e.g., MicroSprayer®)[8]
Procedure:
-
Anesthesia: Anesthetize the mouse according to IACUC-approved protocols. Ensure a proper plane of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Intubation: Visualize the trachea via oral intubation.
-
Instillation: Administer a single dose of bleomycin (typically 1.5 - 3.0 mg/kg) dissolved in 50 µL of sterile saline directly into the lungs using an intratracheal sprayer to ensure even distribution.[8] Control animals receive 50 µL of sterile saline.
-
Recovery: Monitor the mouse until it has fully recovered from anesthesia.
-
Dosing: Lixumistat or vehicle is typically administered daily via oral gavage, starting at a predetermined time point (e.g., day 7 for a therapeutic model) and continuing until the study endpoint.[4]
-
Endpoint Analysis: At the end of the study (typically day 14 or 21), euthanize the animals and harvest the lungs for analysis (histology, hydroxyproline (B1673980) content, etc.).[10]
Hydroxyproline Assay for Collagen Quantification
This assay provides a quantitative measure of total collagen content in lung tissue.[8][11]
Objective: To quantify the collagen content in lung tissue homogenates from control and Lixumistat-treated animals.
Materials:
-
Lung tissue samples
-
Deionized water (dH₂O)
-
Concentrated Hydrochloric Acid (HCl, ~12 N)
-
Hydroxyproline Standard (1 mg/mL)
-
Chloramine-T Reagent
-
DMAB Reagent (p-dimethylaminobenzaldehyde)
-
96-well microplate
-
Plate reader (560 nm)
Procedure:
-
Sample Preparation: Homogenize a known weight of lung tissue (e.g., 10 mg) in 100 µL of dH₂O.[12]
-
Hydrolysis: Transfer 100 µL of the homogenate to a pressure-tight, Teflon-capped vial. Add 100 µL of concentrated HCl. Tightly seal the vial and hydrolyze at 120°C for 3 hours. This step breaks down collagen into its constituent amino acids, including hydroxyproline.[11][12]
-
Drying: Transfer a small aliquot (e.g., 10-50 µL) of the hydrolyzed supernatant to a 96-well plate and evaporate to dryness under vacuum or in a 60°C oven.[13]
-
Standard Curve: Prepare a standard curve using the Hydroxyproline Standard (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 µ g/well ).[12]
-
Oxidation: Add 100 µL of Chloramine-T reagent to each sample and standard well. Incubate at room temperature for 5 minutes.
-
Color Reaction: Add 100 µL of DMAB reagent to each well. Incubate at 60°C for 90 minutes. This reaction produces a colored product proportional to the hydroxyproline concentration.[13]
-
Measurement: Read the absorbance at 560 nm using a microplate reader.
-
Calculation: Determine the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve. Results are typically expressed as µg of hydroxyproline per mg of lung tissue.[11]
Western Blot for Fibrosis Markers and Signaling Proteins
Objective: To detect and quantify the expression of key proteins such as α-SMA, p-AMPK, and p-SMAD2/3 in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer system (e.g., PVDF membranes)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-α-SMA, anti-p-AMPK, anti-AMPK, anti-p-SMAD2/3, anti-SMAD2/3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate for chemiluminescence detection
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenized tissue in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[6]
-
Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in sample buffer. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.[14]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin). For signaling proteins, compare the ratio of the phosphorylated form to the total protein.
Clinical Development and Future Directions
Lixumistat (IM156) is currently under clinical development for Idiopathic Pulmonary Fibrosis (IPF).[13] ImmunoMet Therapeutics has successfully completed a Phase 1 study in healthy volunteers, which confirmed the safety, tolerability, and pharmacokinetic profile of the drug.[12] Importantly, this study also established target engagement at clinically relevant doses, providing a strong rationale for progressing to patient studies.[12]
An earlier Phase 1 study in patients with advanced solid tumors also demonstrated that Lixumistat was generally well-tolerated, with manageable side effects.[2][9] The FDA has granted Lixumistat Orphan Drug Designation for the treatment of IPF, a status intended to encourage the development of drugs for rare diseases.[2]
The successful completion of these initial clinical phases, combined with the robust preclinical data, positions Lixumistat as a promising novel therapeutic for IPF and potentially other fibrotic diseases. Future clinical trials will focus on evaluating its efficacy in slowing disease progression in patients. The unique metabolic mechanism of action offers a new approach to treating fibrosis, potentially complementing existing standards of care.
References
- 1. immunomet.com [immunomet.com]
- 2. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 3. AMPK signaling inhibits the differentiation of myofibroblasts: impact on age-related tissue fibrosis and degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of bleomycin pulmonary toxicity in mice by changes in lung hydroxyproline content and morphometric histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPK Inhibits the Stimulatory Effects of TGF-β on Smad2/3 Activity, Cell Migration, and Epithelial-to-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPK Inhibits the Stimulatory Effects of TGF-β on Smad2/3 Activity, Cell Migration, and Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lixumistat (IM156) in Fibrosis – Immunomet [immunomet.com]
- 8. Hydroxyproline Quantitation in Bleomycin-Induced Lung Fibrosis Model - Evotec [evotec.com]
- 9. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Assessment of Pulmonary Fibrosis in a Murine Model via a Multimodal Imaging Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]
- 12. ImmunoMet Therapeutics Completes Phase 1 Study in Healthy Volunteers and Establishes Target Engagement for IM156 – Immunomet [immunomet.com]
- 13. Lixumistat by Immunomet Therapeutics for Idiopathic Pulmonary Fibrosis: Likelihood of Approval [pharmaceutical-technology.com]
- 14. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
Lixumistat Hydrochloride: An In-Depth Technical Guide to In Vivo Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lixumistat hydrochloride (IM156) is an investigational, orally administered small molecule biguanide (B1667054) engineered as a potent inhibitor of mitochondrial complex I, a critical component of the oxidative phosphorylation (OXPHOS) pathway. By targeting the bioenergetics of cancer cells and fibrotic tissues, which can be highly dependent on OXPHOS for survival and proliferation, Lixumistat represents a novel therapeutic strategy. This technical guide provides a comprehensive overview of the currently available in vivo pharmacokinetic data for Lixumistat, compiled from preclinical and clinical studies. The information is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of metabolic inhibitors.
Mechanism of Action
Lixumistat exerts its pharmacological effect by inhibiting the activity of Protein Complex 1 (PC1) of the mitochondrial electron transport chain. This inhibition disrupts the normal flow of electrons and proton pumping, leading to a decrease in ATP production and an increase in AMP-activated protein kinase (AMPK) phosphorylation. The activation of AMPK, a central regulator of cellular energy homeostasis, triggers a cascade of downstream effects that are detrimental to cells reliant on OXPHOS for their energy needs. As a more hydrophobic molecule than other biguanides like metformin, Lixumistat is designed for potentially greater bioavailability to cancer cells.[1]
Human Pharmacokinetics
The pharmacokinetic profile of Lixumistat has been primarily characterized in a first-in-human, open-label, multi-center, dose-escalation study (NCT03272256) involving patients with advanced solid tumors.
Table 1: Summary of Human Pharmacokinetic Parameters of Lixumistat
| Parameter | Dosing Regimen | Value(s) | Source |
| Recommended Phase 2 Dose (RP2D) | Monotherapy, Daily (QD) | 800 mg | Janku F, et al. 2022 |
| Combination Therapy*, Daily (QD) | 400 mg | ImmunoMet Therapeutics, 2025 | |
| Dose Proportionality | 100 mg to 1,200 mg | Cmax and AUC increase dose-proportionally | Janku F, et al. 2022 |
| Time to Maximum Concentration (Tmax) | Not Specified | 2.3 h - 8.0 h | Janku F, et al. 2022 |
| Drug Accumulation | Daily (QD) vs. Every Other Day (QOD) | Mean Day 27 AUC0-24 values were higher with QD administration | Janku F, et al. 2022 |
*In combination with gemcitabine (B846) and nab-paclitaxel for advanced pancreatic adenocarcinoma.
Experimental Protocol: First-in-Human Clinical Trial (NCT03272256)
-
Study Design: An open-label, multi-center, 3+3 dose-escalation study.
-
Patient Population: Adult patients with advanced solid tumors refractory to standard therapies, ECOG Performance Status <2, adequate organ function, and measurable disease.
-
Dosing Regimens: Lixumistat was administered orally in the fasted state (no food for at least 2 hours before and 1 hour after dosing) in 28-day cycles. Doses ranged from 100 mg to 1,200 mg, administered either every other day (QOD) or daily (QD).[1]
-
Pharmacokinetic Sampling: Blood samples were collected to assess pharmacokinetic parameters.
-
Bioanalytical Method: While specific details of the analytical method have not been publicly disclosed, pharmacokinetic analysis of plasma samples in clinical trials for small molecules like Lixumistat is typically conducted using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Preclinical Pharmacokinetics
Detailed quantitative pharmacokinetic data from preclinical studies in standard animal models such as rats and dogs are not extensively available in the public domain. However, some insights can be gleaned from a study utilizing a murine model of pulmonary fibrosis.
Murine Pharmacokinetics
In a study investigating the anti-fibrotic effects of Lixumistat in a murine bleomycin (B88199) model, chronic oral administration of the drug resulted in high distribution to major peripheral organs, including the lungs, liver, kidneys, and heart. The study noted that the plasma exposures of Lixumistat achieved in this model were comparable to the well-tolerated doses observed in human clinical studies.[2]
Table 2: Summary of Preclinical In Vivo Studies
| Species | Model | Key Findings | Source |
| Mouse | Bleomycin-induced pulmonary fibrosis | - High distribution to lungs, liver, kidneys, and heart.- Plasma exposures were comparable to well-tolerated human doses. | Willette R, et al. 2021 |
| Dog | Toxicology Studies | - A dog model suggested the possibility for drug accumulation, informing the initial QOD dosing in the human trial.[1] | Janku F, et al. 2022 |
Experimental Protocol: Murine Bleomycin Model
-
Animal Model: Murine model of bleomycin-induced pulmonary fibrosis.
-
Dosing Regimen: Daily oral administration of Lixumistat, initiated 7 days after lung injury.
-
Assessments: The study evaluated body/lung weight changes, lung fibrosis, inflammatory cell infiltration, and plasma metabolome.[2]
-
Bioanalytical Method: Specific details of the bioanalytical method used for plasma concentration determination in this study are not provided in the publication.
Metabolism and Excretion
As of the current date, detailed public information regarding the metabolic pathways, major metabolites, and routes of excretion (renal vs. fecal) of this compound is not available. Mass balance studies, which typically use radiolabeled compounds to trace the drug's fate, are crucial for elucidating this information. The results of such studies for Lixumistat have not been published in the peer-reviewed literature.
Signaling Pathway
Lixumistat's mechanism of action is centered on the disruption of cellular metabolism through the inhibition of the OXPHOS pathway.
Conclusion
This compound demonstrates a dose-proportional pharmacokinetic profile in humans, with an established recommended Phase 2 dose for both monotherapy and combination therapy settings. Preclinical studies in mice have shown significant distribution to major organs. However, a comprehensive understanding of its in vivo pharmacokinetics is currently limited by the lack of publicly available data on its metabolism, excretion, and detailed pharmacokinetic parameters in standard preclinical species. As Lixumistat progresses through further clinical development, the disclosure of these data will be crucial for a complete characterization of its disposition and for guiding its optimal therapeutic use.
References
- 1. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Oxidative Phosphorylation with IM156 Attenuates Mitochondrial Metabolic Reprogramming and Inhibits Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Lixumistat Hydrochloride: Alternative Names, Synonyms, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lixumistat hydrochloride, a novel investigational drug, is emerging as a promising therapeutic agent in oncology and for the treatment of fibrotic diseases. Its unique mechanism of action, targeting cellular metabolism, sets it apart from conventional therapies. This technical guide provides a comprehensive overview of this compound, including its alternative names and synonyms, a summary of key quantitative data from clinical trials, detailed experimental protocols for its study, and visualizations of its core signaling pathways.
Alternative Names and Synonyms
Lixumistat is known by several alternative names and identifiers, which are crucial for comprehensive literature searches and unambiguous scientific communication.
| Type | Name/Identifier |
| Generic Name | Lixumistat |
| Developmental Code Names | IM156, HL156A, HL271[1][2] |
| Salt Form | This compound, Lixumistat acetate[1] |
| Free Base | Lixumistat free base, IM156 free base, HL156A free base, HL271 free base[2] |
| CAS Number | 1422365-93-2 (for Lixumistat free base)[2] |
| Chemical Formula | C13H16F3N5O (for Lixumistat free base)[3] |
| Molecular Weight | 315.29 g/mol (for Lixumistat free base)[3] |
Mechanism of Action
Lixumistat is a potent and orally bioavailable biguanide (B1667054) that functions as a mitochondrial protein complex 1 (PC1) inhibitor.[4][5] This inhibition disrupts the electron transport chain, leading to the suppression of oxidative phosphorylation (OXPHOS), the primary pathway for ATP production in mitochondria.[4][5] A key consequence of OXPHOS inhibition is an increase in the cellular AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6][7] Activated AMPK shifts the cell from anabolic to catabolic metabolism to restore energy balance.[8] In the context of cancer, where many tumors are highly dependent on OXPHOS, Lixumistat's inhibition of this pathway can lead to energy deprivation and ultimately, cancer cell death.[9] In fibrotic diseases, Lixumistat's anti-fibrotic effects are mediated through AMPK activation, which can mitigate the conversion of fibroblasts to myofibroblasts, a key process in fibrosis.[6]
Signaling Pathways
The following diagrams illustrate the core signaling pathways affected by Lixumistat.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials investigating Lixumistat.
Table 1: Phase 1b Study of Lixumistat in Combination with Gemcitabine and Nab-paclitaxel in Advanced Pancreatic Cancer (NCT05497778) [5][10]
| Parameter | Value |
| Number of Patients (response-evaluable at RP2D) | 8 |
| Recommended Phase 2 Dose (RP2D) | 400 mg once daily[5] |
| Objective Partial Response (PR) | 62.5% (5 patients)[5][10] |
| Stable Disease (SD) | 37.5% (3 patients)[5][10] |
| Disease Control Rate (DCR) | 100%[5][10] |
| Median Progression-Free Survival (PFS) | 9.7 months[5][10] |
| Median Overall Survival (OS) | 18 months[5][10] |
Table 2: Phase 1 First-in-Human Study in Advanced Solid Tumors (NCT03272256) [4]
| Parameter | Value |
| Number of Patients (efficacy-evaluable) | 16 |
| Objective Responses | 0 |
| Stable Disease (SD) | 32% (7 patients) |
| Median Progression-Free Survival (PFS) | 54 days |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Lixumistat.
In Vitro Cell-Based Assays
1. Cell Culture and Lixumistat Treatment
-
Cell Lines: Human cancer cell lines (e.g., pancreatic, breast, lung) or fibroblast cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Lixumistat Preparation: A stock solution of this compound is prepared in a suitable solvent, such as DMSO, at a high concentration (e.g., 10 mM).
-
Treatment: For experiments, cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of Lixumistat or vehicle control (DMSO). The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.
2. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and treat with Lixumistat for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Western Blot Analysis for AMPK Activation
-
Principle: This technique is used to detect and quantify the phosphorylation of AMPK, a marker of its activation.
-
Procedure:
-
Treat cells with Lixumistat for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.[11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Quantify the band intensities and normalize the level of phospho-AMPK to total AMPK.
-
4. Mitochondrial Respiration Assay (Seahorse XF Analyzer)
-
Principle: This assay measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in real-time.[12]
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C.[13]
-
Load the sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A) and calibrate the instrument.[13]
-
The assay measures basal OCR, followed by sequential injections of the modulators to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Lixumistat can be added before the start of the assay or injected during the run to assess its acute effects on OCR.
-
In Vivo Animal Studies
1. Xenograft Tumor Model
-
Principle: To evaluate the anti-tumor efficacy of Lixumistat in a living organism.
-
Procedure:
-
Implant human cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Lixumistat orally (by gavage) or via intraperitoneal injection at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
2. Bleomycin-Induced Pulmonary Fibrosis Model
-
Principle: To assess the anti-fibrotic activity of Lixumistat in an animal model of lung fibrosis.
-
Procedure:
-
Induce pulmonary fibrosis in mice by intratracheal instillation of bleomycin (B88199).
-
Administer Lixumistat orally or via another appropriate route, either prophylactically (before or at the time of bleomycin administration) or therapeutically (after fibrosis has been established).[6]
-
Monitor the animals for signs of distress and changes in body weight.
-
After a set period (e.g., 14 or 21 days), euthanize the mice and harvest the lungs.
-
Assess the extent of fibrosis by histological analysis (e.g., Masson's trichrome staining) and by measuring the lung collagen content (e.g., Sircol assay).
-
Experimental Workflows
The following diagrams illustrate typical workflows for the experimental protocols described above.
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action targeting cellular metabolism. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of its nomenclature, clinical data, and key experimental methodologies. The provided signaling pathway diagrams and experimental workflows serve as a practical guide for designing and interpreting studies aimed at further elucidating the therapeutic potential of Lixumistat. As research progresses, a deeper understanding of its intricate molecular interactions will undoubtedly pave the way for its effective clinical application in oncology and fibrotic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. onclive.com [onclive.com]
- 5. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 6. Lixumistat (IM156) in Fibrosis – Immunomet [immunomet.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Activation of AMP-activated protein kinase rapidly suppresses multiple pro-inflammatory pathways in adipocytes including IL-1 receptor-associated kinase-4 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trial.medpath.com [trial.medpath.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. content.protocols.io [content.protocols.io]
Lixumistat Hydrochloride (IM156): A Technical Guide for Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lixumistat hydrochloride (also known as IM156) is an investigational, orally administered small molecule biguanide (B1667054) that acts as a potent inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron transport chain. By targeting oxidative phosphorylation (OXPHOS), Lixumistat disrupts the primary energy production pathway in cancer cells that are reliant on this metabolic process, particularly in the context of therapeutic resistance. This technical guide provides a comprehensive overview of the current research on Lixumistat for the treatment of pancreatic ductal adenocarcinoma (PDAC), summarizing its mechanism of action, preclinical rationale, and clinical trial data. Detailed experimental methodologies and visualizations of key pathways and processes are included to support further research and development efforts in this area.
Introduction to Lixumistat and its Target
Pancreatic cancer is a highly aggressive malignancy with limited treatment options and a poor prognosis. A key challenge in treating pancreatic cancer is the development of resistance to standard chemotherapies. Recent research has highlighted the role of metabolic reprogramming in cancer cells as a key driver of both tumor growth and therapeutic resistance. Many cancer cells, particularly those that have developed resistance, exhibit an increased reliance on oxidative phosphorylation (OXPHOS) for energy (ATP) production.
Lixumistat is a novel therapeutic agent that directly targets this metabolic vulnerability. As a PC1 inhibitor, it blocks the initial step of the electron transport chain, leading to a cascade of effects that ultimately impair the cancer cell's ability to survive and proliferate, especially in the face of other cellular stressors like chemotherapy.[1][2] Lixumistat has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of pancreatic cancer, underscoring its potential to address a significant unmet medical need.[1]
Mechanism of Action and Signaling Pathway
Lixumistat exerts its anticancer effects by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition disrupts the transfer of electrons from NADH to ubiquinone, which has several downstream consequences:
-
Decreased ATP Production: The primary function of the electron transport chain is to generate a proton gradient that drives ATP synthesis. By inhibiting Complex I, Lixumistat significantly curtails ATP production through OXPHOS.
-
Increased Reactive Oxygen Species (ROS): Disruption of the electron transport chain can lead to the leakage of electrons and the formation of cytotoxic reactive oxygen species, inducing cellular damage and apoptosis.
-
Metabolic Reprogramming: Inhibition of OXPHOS forces a metabolic shift towards glycolysis. While some cancer cells can adapt, this creates a metabolic vulnerability that can be exploited by other therapies.
The following diagram illustrates the central role of OXPHOS in pancreatic cancer cell metabolism and the point of intervention for Lixumistat.
Preclinical Research and Rationale
While specific preclinical data for Lixumistat in pancreatic cancer is not extensively published in peer-reviewed literature, the manufacturer, ImmunoMet Therapeutics, has stated that the drug has demonstrated robust in vitro activity and in vivo efficacy in various cancer models, including pancreatic ductal adenocarcinoma.[2] The therapeutic rationale is based on the observation that chemoresistant pancreatic cancer cells often exhibit heightened dependence on OXPHOS for survival.[1] By inhibiting this pathway, Lixumistat is hypothesized to re-sensitize cancer cells to standard chemotherapeutic agents.
Generalized Experimental Protocols
The following are generalized protocols for key preclinical experiments used to evaluate compounds like Lixumistat.
This assay is used to determine the concentration of Lixumistat that inhibits the growth of pancreatic cancer cell lines by 50% (IC50).
-
Cell Lines: A panel of human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, AsPC-1) are cultured under standard conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Lixumistat is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
This model assesses the anti-tumor efficacy of Lixumistat in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.
-
Tumor Implantation: Human pancreatic cancer cells or patient-derived tumor fragments (PDX) are implanted subcutaneously or orthotopically into the pancreas of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Treatment Administration: Lixumistat is administered to the treatment group via oral gavage at a predetermined dose and schedule. The control group receives a vehicle control.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume and weight in the treated group to the control group.
Clinical Research: The COMBAT-PC Trial
Lixumistat is being evaluated in the COMBAT-PC trial (NCT05497778), a Phase 1b clinical study investigating its safety and efficacy in combination with standard-of-care chemotherapy for advanced pancreatic cancer.
Study Design
The COMBAT-PC trial is a single-arm, open-label study with a dose-escalation phase followed by a dose-expansion phase.
-
Patient Population: Patients with previously untreated, metastatic pancreatic ductal adenocarcinoma.
-
Treatment Regimen:
-
Gemcitabine (B846) (1000 mg/m²) and nab-paclitaxel (125 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle.
-
Lixumistat administered orally once daily.
-
-
Primary Objective: To assess the safety and tolerability of the combination and to determine the recommended Phase 2 dose (RP2D) of Lixumistat.
-
Secondary Objectives: To evaluate the preliminary efficacy of the combination, including Objective Response Rate (ORR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).
The workflow for this clinical trial is depicted in the diagram below.
Clinical Trial Data
The following tables summarize the key quantitative data from the COMBAT-PC trial as of the latest data cut-off.
Table 1: Patient Dosing in the COMBAT-PC Trial
| Dose Level | Number of Patients |
| Lixumistat 400 mg QD | 8 |
| Lixumistat 800 mg QD | 6 |
| Total | 14 |
Data from the dose-escalation phase.[3]
Table 2: Efficacy of Lixumistat at the Recommended Phase 2 Dose (RP2D) of 400 mg QD
| Efficacy Endpoint | Value |
| Objective Response Rate (ORR) | 62.5% (5 of 8 patients) |
| Disease Control Rate (DCR) | 100% (8 of 8 patients) |
| Median Progression-Free Survival (PFS) | 9.7 months |
| Median Overall Survival (OS) | 18.0 months |
Data for response-evaluable patients treated at the RP2D.[3][4]
Safety and Tolerability
The combination of Lixumistat with gemcitabine and nab-paclitaxel has been generally well-tolerated. The 800 mg once-daily dose was associated with manageable gastrointestinal toxicities, leading to the selection of 400 mg once daily as the RP2D.[3] No grade 4 or 5 toxicities have been reported.[1]
Logical Framework: Overcoming Chemoresistance
The central hypothesis for the use of Lixumistat in pancreatic cancer is its ability to counteract the metabolic adaptations that lead to chemoresistance. The following diagram illustrates the logical relationship between these concepts.
Future Directions and Conclusion
The promising early clinical data for Lixumistat in combination with standard chemotherapy for advanced pancreatic cancer warrant further investigation in larger, randomized clinical trials. The favorable safety profile and high disease control rate observed in the Phase 1b study suggest that targeting OXPHOS is a viable and potentially synergistic strategy.
Future research should focus on:
-
Identifying biomarkers that can predict which patients are most likely to benefit from OXPHOS inhibition.
-
Exploring Lixumistat in other combination regimens and in earlier stages of pancreatic cancer.
-
Further elucidating the molecular mechanisms by which Lixumistat overcomes chemoresistance.
References
IM156 (Lixumistat): A Novel Biguanide Targeting Metabolic Vulnerabilities in Glioblastoma Multiforme
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Glioblastoma multiforme (GBM) remains one of the most challenging malignancies to treat, with a dismal prognosis despite aggressive multimodal therapies. A growing body of evidence highlights the critical role of metabolic reprogramming in GBM progression and therapeutic resistance. IM156 (Lixumistat), a novel and potent orally administered biguanide (B1667054), is emerging as a promising therapeutic agent that targets a key metabolic vulnerability in cancer cells. By inhibiting mitochondrial protein complex I (PC1) of the electron transport chain, IM156 disrupts oxidative phosphorylation (OXPHOS), a critical energy-generating process for many cancer cells, particularly those that have developed resistance to conventional therapies. This technical guide provides a comprehensive overview of the current understanding of IM156 in the context of glioblastoma research, including its mechanism of action, preclinical rationale, and a framework for its investigation. While specific quantitative preclinical data for IM156 in glioblastoma is not yet publicly available, this document consolidates the known information and provides detailed, generalized experimental protocols and conceptual signaling pathways to guide further research and development.
Introduction to IM156 (Lixumistat)
IM156, also known as Lixumistat, is a next-generation biguanide developed by ImmunoMet Therapeutics.[1] Unlike its predecessor metformin, which is widely used in the treatment of type 2 diabetes and has shown some anti-cancer properties, IM156 is a more potent inhibitor of OXPHOS.[1] It has demonstrated robust in vitro and in vivo efficacy in a range of preclinical cancer models, including glioblastoma.[2] A Phase 1 clinical trial in patients with advanced solid tumors has been successfully completed, establishing a recommended Phase 2 dose and demonstrating a favorable safety profile.[2] Recognizing its potential, the U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation to Lixumistat for the treatment of glioblastoma.[3]
The primary rationale for investigating IM156 in glioblastoma lies in the metabolic plasticity of GBM cells. While often characterized by aerobic glycolysis (the Warburg effect), a subpopulation of GBM cells, particularly therapy-resistant cancer stem cells (GSCs), can be highly dependent on OXPHOS for survival and proliferation. By targeting this metabolic dependency, IM156 offers a novel therapeutic strategy to potentially overcome resistance and improve patient outcomes.
Mechanism of Action
IM156's primary molecular target is the mitochondrial protein complex I (PC1), the first and largest enzyme in the electron transport chain.[4] Inhibition of PC1 by IM156 leads to a cascade of downstream effects that ultimately compromise the cancer cell's bioenergetic and biosynthetic capabilities.
Inhibition of Oxidative Phosphorylation (OXPHOS)
By blocking the function of PC1, IM156 effectively halts the transfer of electrons from NADH to the subsequent complexes of the electron transport chain. This disruption leads to:
-
Decreased ATP Production: The primary function of OXPHOS is to generate large amounts of ATP. Inhibition of this pathway leads to a significant reduction in cellular energy supply.
-
Increased Oxidative Stress: The blockage of electron flow can lead to the leakage of electrons and the generation of reactive oxygen species (ROS), inducing oxidative stress and potentially triggering apoptosis.
-
Altered Redox Balance: The accumulation of NADH due to PC1 inhibition alters the cellular NAD+/NADH ratio, impacting numerous cellular processes that are dependent on this redox couple.
Downstream Signaling Pathways
The metabolic stress induced by IM156 triggers a series of downstream signaling events. While the specific signaling cascades activated by IM156 in glioblastoma are still under investigation, the known effects of biguanides and OXPHOS inhibition suggest the involvement of the following key pathways:
-
AMPK Activation: A decrease in the cellular ATP:AMP ratio leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK attempts to restore energy balance by promoting catabolic processes and inhibiting anabolic pathways.
-
mTORC1 Inhibition: A major downstream target of AMPK is the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a key promoter of cell growth and proliferation. AMPK can inhibit mTORC1 both directly and indirectly, leading to a reduction in protein synthesis and cell cycle arrest.
The following diagram illustrates the proposed mechanism of action of IM156.
Preclinical Data for Biguanides in Glioblastoma
While specific quantitative data for IM156 in glioblastoma remains proprietary, studies on other biguanides, such as HL156A, provide a strong rationale for its investigation.
Table 1: Preclinical Data for HL156A in Glioblastoma
| Parameter | Value/Observation | Reference |
| Cell Viability | Minimal effect on cell viability at 15 µM | |
| Combination Therapy | Synergistic effect with temozolomide (B1682018) in reducing stemness and invasive properties of GBM tumorspheres | |
| Mechanism of Action | Decreased ATP levels, reduced 18F-FDG uptake, and lowered oxygen consumption rate. The expected AMPK activation and subsequent mTOR inhibition were not consistently observed, suggesting a distinct mechanism in GBM. | |
| In Vivo Efficacy | Combination with temozolomide showed survival benefits in an orthotopic xenograft mouse model. |
Experimental Protocols for Preclinical Evaluation
The following sections outline detailed, generalized protocols for the preclinical evaluation of IM156 in glioblastoma cell lines and animal models. These protocols are based on standard methodologies in the field and should be adapted and optimized for specific experimental needs.
In Vitro Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and cytostatic effects of IM156 on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, T98G, patient-derived primary cultures)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
IM156 (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., resazurin, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed glioblastoma cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of IM156 in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Orthotopic Xenograft Mouse Model
Objective: To evaluate the in vivo efficacy of IM156 in a clinically relevant animal model of glioblastoma.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice, NOD-SCID mice)
-
Glioblastoma cells (luciferase-expressing for bioluminescence imaging)
-
Stereotactic apparatus
-
IM156 formulation for oral administration
-
Bioluminescence imaging system
-
Calipers for tumor measurement (if applicable)
Protocol:
-
Cell Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Using a stereotactic frame, inject a suspension of glioblastoma cells (e.g., 1x10^5 cells in 5 µL PBS) into the striatum or cerebral cortex of the mice.
-
-
Tumor Establishment: Monitor tumor growth using bioluminescence imaging starting approximately one week after implantation.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer IM156 orally (e.g., by gavage) at the desired dose and schedule. The control group should receive the vehicle.
-
Monitoring:
-
Monitor the body weight and general health of the mice regularly.
-
Measure tumor volume weekly using bioluminescence imaging.
-
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor size limit, neurological symptoms, significant weight loss).
-
Survival Analysis: Record the date of death or euthanasia for each mouse and perform a Kaplan-Meier survival analysis.
-
Histological Analysis: At the end of the study, harvest the brains for histological and immunohistochemical analysis to assess tumor morphology, proliferation (e.g., Ki-67), and apoptosis (e.g., TUNEL).
Future Directions and Conclusion
IM156 represents a promising new therapeutic strategy for glioblastoma by targeting the metabolic vulnerability of OXPHOS-dependent cancer cells. While early preclinical and clinical data are encouraging, further research is needed to fully elucidate its efficacy and mechanism of action in the context of GBM.
Key areas for future investigation include:
-
Quantitative Preclinical Studies: Detailed in vitro and in vivo studies are required to determine the precise IC50 values in a panel of GBM cell lines, and to quantify the extent of tumor growth inhibition and survival benefit in orthotopic xenograft models.
-
Combination Therapies: Investigating the synergistic potential of IM156 with standard-of-care treatments for GBM, such as temozolomide and radiation, is a critical next step.
-
Biomarker Discovery: Identifying predictive biomarkers of response to IM156 will be essential for patient stratification in future clinical trials.
-
Detailed Signaling Pathway Analysis: A comprehensive analysis of the downstream signaling pathways affected by IM156 in GBM cells will provide a deeper understanding of its mechanism of action and may reveal novel therapeutic targets.
References
- 1. IM156 Cancer Metabolism and Drug Resistance – Immunomet [immunomet.com]
- 2. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 3. Business Wire [businesswire.com]
- 4. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]
Lixumistat Hydrochloride in Lung Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lixumistat hydrochloride (IM156) is an investigational small molecule drug that acts as a potent inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[1] By targeting this complex, Lixumistat disrupts the process of oxidative phosphorylation (OXPHOS), a key metabolic pathway for energy production in cancer cells. Tumors that are resistant to conventional therapies often exhibit a heightened dependence on OXPHOS, making it a promising therapeutic target.[2] Preclinical studies have demonstrated the in vitro and in vivo efficacy of Lixumistat in various cancers, including lung cancer.[2] This technical guide provides an in-depth overview of the core preclinical evaluation of this compound in lung cancer cell lines, including its mechanism of action, experimental protocols, and data interpretation.
Core Mechanism of Action
Lixumistat functions as a biguanide (B1667054) that inhibits the catalytic activity of mitochondrial Protein Complex 1.[1] This inhibition curtails the production of ATP via oxidative phosphorylation.[1] A significant consequence of this action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] The activation of AMPK can, in turn, lead to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[3][4]
Data Presentation
While specific quantitative data for this compound in lung cancer cell lines is not extensively available in the public domain, this section presents illustrative tables summarizing the types of data typically generated in preclinical studies. These tables are based on expected outcomes from the described experimental protocols.
Table 1: In Vitro Cytotoxicity of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Histology | Key Mutations | IC50 (µM) after 72h |
| A549 | Adenocarcinoma | KRAS G12S | [Data Not Available] |
| NCI-H1299 | Adenocarcinoma | TP53 null | [Data Not Available] |
| NCI-H460 | Large Cell Carcinoma | KRAS Q61H | [Data Not Available] |
| HCC827 | Adenocarcinoma | EGFR del E746-A750 | [Data Not Available] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Induction of Apoptosis in NSCLC Cell Lines by this compound (at 2x IC50 concentration for 48h)
| Cell Line | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Total % Apoptotic Cells |
| A549 | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| NCI-H1299 | [Data Not Available] | [Data Not Available] | [Data Not Available] |
Apoptosis is a form of programmed cell death.
Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells (at IC50 concentration for 48h)
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | [Data Not Available] | [Data Not available] | [Data Not Available] |
| Lixumistat | [Data Not Available] | [Data Not Available] | [Data Not Available] |
The cell cycle is the series of events that take place in a cell leading to its division and duplication of its DNA.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. The following are standard protocols that would be employed to assess the efficacy of this compound in lung cancer cell lines.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate lung cancer cells (e.g., A549, NCI-H1299) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[5][6]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[7]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[8][9][10]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10][11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.[12][13]
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A.[12][13][14] RNase A is crucial to ensure that only DNA is stained.[12]
-
Incubation: Incubate the cells in the dark to allow for DNA staining.[11][14]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, and G2/M) can be distinguished based on the intensity of the PI fluorescence.[12]
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[16]
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated AMPK, phosphorylated mTOR, total AMPK, total mTOR, and a loading control like β-actin or GAPDH).[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[15][16]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. onclive.com [onclive.com]
- 2. DNA Damage-Response Pathway Heterogeneity of Human Lung Cancer A549 and H1299 Cells Determines Sensitivity to 8-Chloro-Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. LKB1/AMPK/mTOR Signaling Pathway in Non-small-cell Lung Cancer [journal.waocp.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Protocols [moorescancercenter.ucsd.edu]
- 15. Unit 19.4 Evaluation of the Mitochondrial Respiratory Chain and Oxidative Phosphorylation System Using Blue Native Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Lixumistat Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lixumistat hydrochloride (IM156) is a novel, orally bioavailable biguanide (B1667054) that acts as a potent inhibitor of mitochondrial Protein Complex 1 (PC1), a key component of the oxidative phosphorylation (OXPHOS) pathway.[1][2] By inhibiting OXPHOS, Lixumistat disrupts cellular energy metabolism, leading to reduced ATP production and subsequent activation of the AMP-activated protein kinase (AMPK) pathway. This mechanism of action makes Lixumistat a promising therapeutic candidate for cancers that are highly dependent on mitochondrial respiration, such as pancreatic ductal adenocarcinoma (PDAC) and glioblastoma multiforme (GBM).[3][4] These application notes provide detailed protocols for key in vitro assays to evaluate the biological activity of this compound.
Mechanism of Action Overview
Lixumistat targets and inhibits the function of Protein Complex 1 in the mitochondrial electron transport chain. This inhibition blocks the oxidation of NADH to NAD+, a critical step in oxidative phosphorylation. The subsequent decrease in the proton gradient across the inner mitochondrial membrane leads to reduced ATP synthesis. The resulting increase in the cellular AMP/ATP ratio activates AMPK, a master regulator of cellular energy homeostasis. Activated AMPK initiates a cascade of downstream signaling events that collectively inhibit anabolic processes and promote catabolic processes to restore energy balance, ultimately leading to cell growth arrest and apoptosis in cancer cells.
Data Presentation
The following tables summarize representative quantitative data from in vitro assays with OXPHOS inhibitors in pancreatic cancer cell lines. Note that specific data for this compound is limited in publicly available literature; therefore, the data presented below is illustrative of the expected outcomes based on its mechanism of action and data from other OXPHOS inhibitors.
Table 1: Cell Viability (IC50) Data for OXPHOS Inhibitors in Pancreatic Cancer Cell Lines
| Cell Line | Compound | Assay | Incubation Time (h) | IC50 (µM) |
| PANC-1 | OXPHOS Inhibitor A | MTT | 72 | 5.2 |
| MiaPaCa-2 | OXPHOS Inhibitor A | CCK-8 | 72 | 8.7 |
| BxPC-3 | OXPHOS Inhibitor B | CellTiter-Glo | 48 | 3.5 |
| AsPC-1 | OXPHOS Inhibitor B | Resazurin | 72 | 6.1 |
Table 2: Apoptosis Induction by an OXPHOS Inhibitor in PANC-1 Cells
| Treatment | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) |
| Vehicle Control | - | 48 | 5.3 ± 1.2 |
| OXPHOS Inhibitor | 5 | 48 | 25.8 ± 3.5 |
| OXPHOS Inhibitor | 10 | 48 | 42.1 ± 4.1 |
Table 3: Effect of an OXPHOS Inhibitor on Mitochondrial Respiration in MiaPaCa-2 Cells
| Parameter | Vehicle Control | OXPHOS Inhibitor (10 µM) | % Change |
| Basal OCR (pmol/min) | 150 ± 12 | 65 ± 8 | -56.7% |
| ATP-linked OCR (pmol/min) | 110 ± 9 | 30 ± 5 | -72.7% |
| Maximal OCR (pmol/min) | 250 ± 20 | 80 ± 10 | -68.0% |
| Basal ECAR (mpH/min) | 40 ± 5 | 65 ± 7 | +62.5% |
Table 4: Western Blot Analysis of p-AMPK Levels in BxPC-3 Cells
| Treatment | Concentration (µM) | Incubation Time (h) | p-AMPK/Total AMPK (Fold Change) |
| Vehicle Control | - | 6 | 1.0 |
| Lixumistat HCl | 5 | 6 | 3.2 ± 0.4 |
| Lixumistat HCl | 10 | 6 | 5.8 ± 0.7 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
References
- 1. onclive.com [onclive.com]
- 2. Loss of AMPK activation promotes the invasion and metastasis of pancreatic cancer through an HSF1‐dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 4. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
Application Notes and Protocols for IM156 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
IM156 (also known as Lixumistat or HL156A) is a potent and selective biguanide (B1667054) inhibitor of mitochondrial protein complex I (PC1) of the electron transport chain.[1][2][3] This inhibition of oxidative phosphorylation (OXPHOS) leads to cellular energy stress, activating AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[1][4][5] Subsequent downstream effects include the inhibition of the mTOR signaling pathway, which plays a crucial role in cell growth and proliferation.[1][6] Preclinical studies have demonstrated the anti-cancer and anti-fibrotic activity of IM156 in a variety of in vitro and in vivo models, including those for pancreatic, glioblastoma, gastric, lymphoma, and lung cancers, as well as pulmonary fibrosis.[1][7][8]
These application notes provide a summary of established concentrations and incubation times for IM156 in various cell lines and detailed protocols for key experimental assays.
Data Presentation
The following tables summarize the effective concentrations and incubation times of IM156 used in different cell culture applications.
Table 1: IM156 Concentration and Incubation Time in Various Cell Lines
| Cell Line | Cell Type | Application | Concentration | Incubation Time | Outcome |
| WI-38 | Human Pulmonary Fibroblast | Inhibition of TGF-β induced Oxygen Consumption Rate (OCR) | 15 µM (pre-incubation) | 2 hours | Inhibition of TGF-β induced increase in OCR |
| WI-38 | Human Pulmonary Fibroblast | Inhibition of TGF-β induced Myofibroblast Differentiation | Concentration-dependent | 24 hours (Collagen Deposition)48 hours (α-SMA Expression) | IC50 of 14.7 µM for OCR inhibition |
| Eµ-Myc+ | Mouse Lymphoma | Cell Viability | EC50: 12 µM | 48 hours | 50% reduction in cell viability |
| FaDu | Human Oral Squamous Carcinoma | Cell Growth Inhibition | 40 µM | 24 hours | 45% inhibition of cell growth |
| YD-10B | Human Oral Squamous Carcinoma | Cell Growth Inhibition | 10-50 µM | 24 hours | Concentration-dependent inhibition |
| FaDu, YD-10B | Human Oral Squamous Carcinoma | Colony Formation Assay | Not specified | 14 days | Dose-dependent reduction in colony formation |
| hTERT-immortalized | Human Renal Cyst Cells | Cell Viability | 5 µM | 24 hours | ~25% reduction in cell viability |
| A549 | Human Lung Carcinoma | Cell Viability | Up to 50 µM | Not specified | No effect on cell viability from a major metabolite |
Mandatory Visualizations
Signaling Pathway of IM156
Caption: IM156 inhibits mitochondrial Protein Complex I, leading to AMPK activation and subsequent mTORC1 inhibition.
General Experimental Workflow for IM156 Treatment
References
- 1. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HL156A, an AMP-Activated Protein Kinase Activator, Inhibits Cyst Growth in Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. letswinpc.org [letswinpc.org]
- 4. IM156, a new AMPK activator, protects against polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iron chelation inhibits mTORC1 signaling involving activation of AMPK and REDD1/Bnip3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IM156 Cancer Metabolism and Drug Resistance – Immunomet [immunomet.com]
- 8. ImmunoMet Therapeutics Announces First Patient Dosed in a Phase 1b Trial of IM156 in Pancreatic Cancer – Immunomet [immunomet.com]
Application Notes and Protocols for Measuring OXPHOS Inhibition by Lixumistat Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lixumistat hydrochloride (also known as IM156 or HL156A) is a novel, orally bioavailable biguanide (B1667054) compound that acts as a potent inhibitor of mitochondrial Protein Complex I (PC1) of the oxidative phosphorylation (OXPHOS) pathway.[1][2][3] By inhibiting OXPHOS, Lixumistat disrupts mitochondrial function and depletes the primary source of cellular energy (ATP), thereby impeding the proliferation of cancer cells.[4][5] Notably, tumor cells that are resistant to other therapies often exhibit a dependency on elevated mitochondrial OXPHOS activity, making them particularly sensitive to metabolic inhibitors like Lixumistat.[6][7]
Oxidative phosphorylation is the fundamental process of ATP production in eukaryotic cells, involving a series of protein complexes (Complex I-V) within the inner mitochondrial membrane.[8] Given Lixumistat's mechanism of action, it is crucial for researchers to have robust methods to quantify its inhibitory effects on OXPHOS. These application notes provide detailed protocols for three key assays to measure the impact of this compound on cellular bioenergetics: the Seahorse XF Cell Mito Stress Test, cellular ATP quantification, and mitochondrial membrane potential assessment.
Signaling Pathways and Experimental Workflows
Caption: The OXPHOS pathway and the inhibitory action of Lixumistat on Complex I.
Caption: General experimental workflow for assessing OXPHOS inhibition.
Real-time Analysis of Cellular Respiration using Seahorse XF Analyzer
Principle: The Agilent Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in live cells in real-time.[9] The Seahorse XF Cell Mito Stress Test uses sequential injections of mitochondrial inhibitors to dissect the key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[10][11] By introducing Lixumistat, its specific impact on these parameters can be precisely quantified.
Detailed Protocol: Seahorse XF Cell Mito Stress Test
Materials and Reagents:
-
This compound
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Supplements: Glucose, Pyruvate (B1213749), Glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Vehicle control (e.g., DMSO)
Procedure:
Day 1: Cell Seeding and Cartridge Hydration
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density for your cell line and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Sensor Cartridge Hydration: Add 200 µL of Seahorse XF Calibrant to each well of the utility plate. Place the sensor cartridge on top and incubate overnight in a 37°C non-CO2 incubator.[10]
Day 2: Assay Execution
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with appropriate concentrations of glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM). Adjust the pH to 7.4.[10][12]
-
Prepare Compounds: Prepare stock solutions of this compound and the mitochondrial modulators (Oligomycin, FCCP, Rotenone/Antimycin A) in the prepared assay medium. A typical starting concentration range for Lixumistat could be determined from literature or preliminary dose-response experiments.
-
Cell Plate Preparation: Remove the culture medium from the cell plate, wash twice gently with the warmed assay medium, and finally add the appropriate volume of assay medium containing either vehicle or the desired concentration of Lixumistat.[10]
-
Incubation: Incubate the cell plate in a 37°C non-CO2 incubator for 1 hour (or desired pre-treatment time).
-
Load Sensor Cartridge: Load the injection ports of the hydrated sensor cartridge with the mitochondrial modulators. A typical injection sequence is:
-
Port A: Vehicle or Lixumistat (if not pre-incubated)
-
Port B: Oligomycin (ATP synthase inhibitor)
-
Port C: FCCP (uncoupling agent)
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors)[10]
-
-
Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer, then replace the calibrant plate with your cell plate to begin the assay. The instrument will measure basal OCR and then the response to each injected compound.
Data Presentation
| Parameter | Vehicle Control | Lixumistat (X µM) | Expected Outcome with Lixumistat |
| Basal Respiration (pmol/min) | 150 ± 10 | 80 ± 8 | Decrease |
| ATP Production (pmol/min) | 100 ± 7 | 45 ± 5 | Decrease |
| Proton Leak (pmol/min) | 25 ± 3 | 20 ± 2 | Minor Change/Slight Decrease |
| Maximal Respiration (pmol/min) | 300 ± 20 | 100 ± 12 | Significant Decrease |
| Spare Respiratory Capacity (%) | 100% | 25% | Significant Decrease |
Note: Data are hypothetical and for illustrative purposes.
Caption: Workflow of the Seahorse XF Cell Mito Stress Test.
Quantification of Cellular ATP Production
Principle: This method directly measures the total cellular ATP content, which is expected to decrease following OXPHOS inhibition. The most common method is a bioluminescence assay based on the reaction of ATP with firefly luciferase and its substrate D-luciferin.[13][14] The light produced is directly proportional to the amount of ATP present.[14][15]
Detailed Protocol: Luciferase-Based ATP Assay
Materials and Reagents:
-
This compound
-
White, opaque 96-well or 384-well plates
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
ATP Assay Kit (containing ATP standard, luciferase, D-luciferin, and assay buffer)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed 10³ - 10⁴ cells per well in a white, opaque microplate and allow them to adhere.[14][15]
-
Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
Prepare ATP Standard Curve: Prepare a series of ATP standards in culture media according to the kit manufacturer's instructions, typically ranging from 0.5 to 50 µM.[13][14]
-
Prepare Reaction Mixture: Prepare the ATP detection cocktail containing luciferase and D-luciferin in assay buffer as per the kit protocol.[14][15]
-
Lysis and Measurement:
-
For adherent cells, remove the culture medium.
-
Add the single working reagent (which lyses the cells and contains the detection cocktail) to each well containing cells and standards.[14]
-
Mix gently by tapping the plate.
-
-
Read Luminescence: Immediately (within 1-5 minutes) measure the luminescence using a luminometer. The signal can decay over time, so consistent timing is critical.[14]
Data Presentation
| Treatment Group | Luminescence (RLU) | Calculated ATP (µM) | % of Control |
| Vehicle Control | 850,000 ± 50,000 | 10.2 ± 0.6 | 100% |
| Lixumistat (1 µM) | 510,000 ± 45,000 | 6.1 ± 0.5 | 60% |
| Lixumistat (5 µM) | 255,000 ± 30,000 | 3.0 ± 0.4 | 30% |
| Lixumistat (10 µM) | 127,500 ± 15,000 | 1.5 ± 0.2 | 15% |
Note: Data are hypothetical and for illustrative purposes.
Caption: Principle of the luciferase-based ATP production assay.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Principle: The mitochondrial membrane potential (MMP or ΔΨm) is a key indicator of mitochondrial health and is generated by the proton pumping of the electron transport chain.[16] Inhibition of OXPHOS by Lixumistat is expected to disrupt this potential. This can be measured using fluorescent cationic dyes like TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1, which accumulate in healthy, energized mitochondria.[17] A decrease in ΔΨm leads to reduced dye accumulation and thus a lower fluorescence signal.[17]
Detailed Protocol: TMRE Staining Assay
Materials and Reagents:
-
This compound
-
Black, clear-bottom 96-well plates
-
Cell culture medium
-
TMRE (Tetramethylrhodamine, Ethyl Ester) dye
-
FCCP or CCCP (positive control for depolarization)[17]
-
Hoechst 33342 (optional, for nuclear staining/cell counting)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treatment: Treat cells with various concentrations of Lixumistat, vehicle control, and a positive control (e.g., 10 µM FCCP) for the desired duration.
-
Dye Loading: Add TMRE to the culture medium of each well to a final concentration of 20-200 nM (this should be optimized for your cell line).
-
Incubation: Incubate the plate for 20-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing (Optional but Recommended): Gently wash the cells with pre-warmed PBS or culture medium to remove the background fluorescence of the dye in the medium.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation ~549 nm, emission ~575 nm). If using a fluorescence microscope, capture images for qualitative analysis.
Data Presentation
| Treatment Group | Fluorescence Intensity (RFU) | % of Control |
| Vehicle Control | 50,000 ± 4,000 | 100% |
| Lixumistat (1 µM) | 37,500 ± 3,500 | 75% |
| Lixumistat (5 µM) | 20,000 ± 2,100 | 40% |
| Lixumistat (10 µM) | 12,500 ± 1,500 | 25% |
| FCCP (Positive Control) | 8,000 ± 900 | 16% |
Note: Data are hypothetical and for illustrative purposes.
Caption: Principle of the mitochondrial membrane potential assay using TMRE dye.
References
- 1. abmole.com [abmole.com]
- 2. Business Wire [businesswire.com]
- 3. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 4. IM-156 free base | C13H16F3N5O | CID 71512108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 7. The Effect of Oxidative Phosphorylation on Cancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
Application Note: Evaluating the Bioenergetic Impact of Lixumistat Hydrochloride using the Seahorse XF Cell Mito Stress Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lixumistat (also known as IM156) is a novel biguanide (B1667054) compound that acts as a potent inhibitor of mitochondrial Protein Complex 1 (PC1), a critical component of the electron transport chain.[1] By inhibiting oxidative phosphorylation (OXPHOS), Lixumistat disrupts mitochondrial function and deprives cancer cells of their primary energy source, showing potential as an antineoplastic agent.[1][2] Cancer cells, particularly those resistant to conventional therapies, often exhibit an increased reliance on OXPHOS for survival and proliferation.[3]
The Agilent Seahorse XF Cell Mito Stress Test is a leading method for assessing mitochondrial function in real-time by measuring the oxygen consumption rate (OCR) of live cells.[4][5] This application note provides a detailed protocol to investigate the effects of Lixumistat hydrochloride on cellular bioenergetics, enabling researchers to quantify its impact on key parameters of mitochondrial respiration.
Principle of the Seahorse XF Cell Mito Stress Test
The Seahorse XF Analyzer measures OCR and extracellular acidification rate (ECAR) from live cells in a specialized microplate.[5] The Mito Stress Test protocol involves the sequential injection of mitochondrial modulators to reveal a cell's metabolic phenotype.[4]
-
Basal Respiration: The baseline OCR, representing the cell's energetic demand under normal conditions.[6]
-
ATP-Linked Respiration: Injection of Oligomycin , an ATP synthase (Complex V) inhibitor, blocks mitochondrial ATP production. The resulting decrease in OCR reveals the portion of basal respiration dedicated to ATP synthesis.[4][6]
-
Maximal Respiration: Injection of FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), an uncoupling agent, collapses the mitochondrial membrane potential, forcing the electron transport chain to function at its maximum rate.[4][6]
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.[4]
-
Non-Mitochondrial Respiration: A final injection of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) shuts down all mitochondrial respiration. The remaining OCR is due to other cellular processes that consume oxygen.[4]
By comparing these parameters in control versus Lixumistat-treated cells, researchers can precisely determine the compound's inhibitory effects on mitochondrial function.
Experimental Protocol
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
I. Materials and Reagents
-
Cell Line: A cancer cell line of interest (e.g., pancreatic, lung, glioblastoma).
-
This compound: Prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO.
-
Culture Medium: Appropriate growth medium for the chosen cell line.
-
Seahorse XF Assay Medium: Seahorse XF Base Medium supplemented with glucose, sodium pyruvate, and L-glutamine (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust pH to 7.4.[7]
-
Agilent Seahorse XF Consumables:
-
Seahorse XF Cell Culture Microplate (24 or 96-well).
-
Seahorse XF Sensor Cartridge.
-
Seahorse XF Calibrant.[7]
-
-
Agilent Seahorse XF Cell Mito Stress Test Kit: Contains Oligomycin, FCCP, and Rotenone/Antimycin A.[4]
-
Coating Agent (if necessary): Poly-D-Lysine or similar for poorly adherent cells.[8]
II. Day 1: Cell Seeding and Cartridge Hydration
-
Hydrate Sensor Cartridge: Add 200 µL (for 96-well) of Seahorse XF Calibrant to each well of the utility plate. Place the sensor cartridge on top, ensuring the sensors are submerged. Incubate overnight at 37°C in a non-CO2 incubator.[7][9]
-
Seed Cells: Harvest and count cells. Seed them into the Seahorse XF Cell Culture Microplate at a pre-optimized density (e.g., 10,000-40,000 cells/well for a 96-well plate). Ensure even distribution and leave the four corner wells for background correction.[7]
-
Incubate: Allow cells to adhere and form a monolayer by incubating overnight at 37°C in a CO2 incubator.
III. Day 2: Lixumistat Treatment and Seahorse Assay
-
Prepare Lixumistat Working Solutions: Dilute the Lixumistat stock solution in pre-warmed Seahorse XF assay medium to achieve the desired final concentrations. Note: A dose-response experiment is recommended to determine the optimal concentration.
-
Prepare Mitochondrial Modulators: Reconstitute the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in Seahorse XF assay medium to the desired working concentrations. These should be optimized for your cell line (e.g., 1.0-2.0 µM Oligomycin, 0.5-2.0 µM FCCP, 0.5 µM Rotenone/Antimycin A).[10]
-
Lixumistat Treatment:
-
Remove the cell culture plate from the incubator.
-
Gently wash the cells twice with pre-warmed Seahorse XF assay medium.[7]
-
Add the appropriate volume of assay medium containing the desired Lixumistat concentration to the treatment wells. Add assay medium with vehicle (e.g., DMSO) to the control wells.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow for pH and temperature equilibration.[7] This step serves as an acute treatment period. For chronic exposure, treat cells in the growth incubator for the desired duration before washing and adding fresh assay medium.
-
-
Load Sensor Cartridge: While the cell plate equilibrates, load the hydrated sensor cartridge with the prepared mitochondrial modulators.
-
Port A: Oligomycin
-
Port B: FCCP
-
Port C: Rotenone/Antimycin A
-
-
Run the Assay:
-
Load the sensor cartridge into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with your cell culture plate.
-
Start the assay program. The instrument will measure basal OCR before sequentially injecting the compounds from Ports A, B, and C, measuring OCR after each injection.[7]
-
Data Presentation and Analysis
After the run, the Seahorse software calculates OCR values. Data should be normalized to cell number or protein concentration to account for well-to-well variability. The key parameters derived from the Mito Stress Test can be summarized as follows.
Table 1: Hypothetical Effects of Lixumistat on Mitochondrial Respiration
| Metabolic Parameter | Control Group (pmol O₂/min) | Lixumistat-Treated Group (pmol O₂/min) | Percent Change |
| Basal Respiration | 120.5 ± 8.2 | 65.3 ± 5.1 | ↓ 45.8% |
| ATP-Linked Respiration | 85.1 ± 6.5 | 30.7 ± 4.3 | ↓ 63.9% |
| Maximal Respiration | 250.2 ± 15.6 | 70.1 ± 6.8 | ↓ 72.0% |
| Spare Respiratory Capacity | 129.7 ± 11.9 | 4.8 ± 2.2 | ↓ 96.3% |
| Proton Leak | 35.4 ± 3.1 | 34.6 ± 2.9 | ~ No Change |
| Non-Mitochondrial OCR | 15.8 ± 2.4 | 16.1 ± 2.1 | ~ No Change |
Values are represented as Mean ± SEM. Data is hypothetical and for illustrative purposes.
Visualizations
Signaling Pathway and Drug Target
Lixumistat directly targets Protein Complex I of the mitochondrial electron transport chain (ETC), thereby inhibiting oxidative phosphorylation (OXPHOS). This leads to a decrease in mitochondrial ATP production and overall oxygen consumption.
Experimental Workflow
The following diagram outlines the key steps of the Seahorse XF assay protocol for evaluating Lixumistat treatment.
References
- 1. onclive.com [onclive.com]
- 2. IM-156 free base | C13H16F3N5O | CID 71512108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 4. agilent.com [agilent.com]
- 5. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Mito Stress Assay of PBMCs With Seahorse XFe96 Flux Analyzer and Comparison of Poly-D-Lysine and Poly-L-Lysine for Cell Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tabaslab.com [tabaslab.com]
- 10. content.protocols.io [content.protocols.io]
Application Notes and Protocols for Lixumistat Hydrochloride in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lixumistat hydrochloride (IM156) is an investigational, orally bioavailable small molecule that acts as a potent inhibitor of mitochondrial Protein Complex 1 (PC1), a key component of the oxidative phosphorylation (OXPHOS) pathway.[1][2] By inhibiting OXPHOS, Lixumistat disrupts cellular metabolism and energy production, leading to anti-tumor activity. This mechanism is particularly relevant in cancers that are highly dependent on mitochondrial respiration for survival and proliferation, including certain drug-resistant tumors.[1] Preclinical and clinical studies have demonstrated the potential of Lixumistat in various malignancies, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), and lymphoma.[1]
These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo animal studies to evaluate the efficacy of this compound.
Mechanism of Action and Signaling Pathway
Lixumistat targets PC1 of the mitochondrial electron transport chain, thereby inhibiting OXPHOS. This leads to a decrease in ATP production and an increase in AMP, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK can modulate downstream signaling pathways, including the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for cell growth and proliferation.
Caption: Lixumistat inhibits Protein Complex 1, disrupting ATP production and leading to AMPK activation and mTOR pathway inhibition.
Data Presentation: Summary of Preclinical and Clinical Findings
Quantitative data from preclinical and clinical studies are crucial for understanding the therapeutic potential of Lixumistat. Below are tables summarizing key findings.
Table 1: Preclinical In Vivo Efficacy of Lixumistat (IM156)
| Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference |
| Lymphoma (Ibrutinib-resistant) | Patient-Derived Xenograft (PDX) Mouse Model | Details not fully specified, mentioned in combination studies | Inhibits the growth of ibrutinib-resistant lymphoma cells. | [3] |
| Glioblastoma | Preclinical in vivo models | Not specified | Demonstrated anti-cancer activity. | [1] |
| Gastric Cancer | Preclinical in vivo models | Not specified | Demonstrated anti-cancer activity. | [1] |
| Lung Cancer (EGFR-mutated) | Preclinical in vivo models | Not specified | Demonstrated anti-cancer activity. | [1] |
Table 2: Clinical Trial Data for Lixumistat in Advanced Pancreatic Cancer (COMBAT-PC, NCT05497778) [2][4]
| Parameter | Value |
| Treatment Arm | Lixumistat (400 mg QD) + Gemcitabine + Nab-paclitaxel |
| Patient Population | Treatment-naïve metastatic pancreatic ductal adenocarcinoma |
| Disease Control Rate (DCR) | 80% |
| Overall Response Rate (ORR) | 50% (Partial Response) |
| Median Progression-Free Survival (PFS) | 7.4 months |
| Median Overall Survival (OS) | 18 months |
| Recommended Phase 2 Dose (RP2D) | 400 mg once daily |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are generalized protocols for establishing and utilizing in vivo animal models to test the efficacy of Lixumistat.
General Workflow for In Vivo Efficacy Studies
Caption: A generalized workflow for conducting in vivo efficacy studies of Lixumistat.
Protocol 1: Pancreatic Cancer Patient-Derived Xenograft (PDX) Model
1. Objective: To evaluate the anti-tumor efficacy of this compound in a pancreatic cancer PDX model.
2. Materials:
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Tissue: Freshly obtained human pancreatic ductal adenocarcinoma tissue from consenting patients, or cryopreserved PDX tissue fragments.
-
This compound: Formulated for oral administration (e.g., in 0.5% methylcellulose).
-
Vehicle Control: 0.5% methylcellulose.
-
Surgical and Dosing Equipment: Sterile surgical instruments, trocars for implantation, oral gavage needles.
3. Methods:
-
Animal Acclimatization: House mice in a pathogen-free facility for at least one week prior to experimentation.
-
PDX Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant a small fragment (approx. 2-3 mm³) of pancreatic tumor tissue subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions twice weekly using digital calipers once tumors become palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and general health status.
-
-
Randomization:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound orally (e.g., 25-50 mg/kg, once daily) via gavage.
-
Administer the vehicle control to the control group using the same schedule and route.
-
Continue treatment for a predetermined period (e.g., 21-28 days).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, Western blot for pathway analysis).
-
Protocol 2: Glioblastoma Orthotopic Xenograft Model
1. Objective: To assess the efficacy of this compound in an orthotopic glioblastoma model.
2. Materials:
-
Animals: 6-8 week old female immunodeficient mice (e.g., athymic nude mice).
-
Cell Line: Human glioblastoma cell line (e.g., U87-MG) engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.
-
This compound: Formulated for oral administration.
-
Vehicle Control: As appropriate for the Lixumistat formulation.
-
Stereotactic Surgical Equipment: Stereotactic frame, micro-syringe pump.
-
In Vivo Imaging System: Bioluminescence imaging system.
3. Methods:
-
Cell Culture: Culture glioblastoma cells under standard conditions.
-
Intracranial Implantation:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Inject a suspension of glioblastoma cells (e.g., 1 x 10⁵ cells in 5 µL of sterile PBS) into the desired brain region (e.g., striatum).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth weekly using bioluminescence imaging.
-
Monitor animal body weight and neurological signs.
-
-
Randomization and Treatment:
-
Once a detectable bioluminescent signal is established, randomize mice into treatment and control groups.
-
Administer this compound orally as described in Protocol 1.
-
-
Endpoint Analysis:
-
Primary endpoint is typically survival. Monitor animals daily and euthanize when they exhibit predefined humane endpoints (e.g., significant weight loss, neurological deficits).
-
Brains can be harvested for histological and molecular analysis.
-
Protocol 3: Lymphoma Disseminated Model
1. Objective: To evaluate the efficacy of this compound in a disseminated lymphoma model.
2. Materials:
-
Animals: 6-8 week old female immunodeficient mice (e.g., NSG mice).
-
Cell Line or PDX Cells: Human lymphoma cell line (e.g., Raji) or single-cell suspension from a lymphoma PDX.
-
This compound: Formulated for oral administration.
-
Vehicle Control.
3. Methods:
-
Tumor Cell Inoculation:
-
Inject lymphoma cells (e.g., 1 x 10⁶ cells in 100 µL of sterile PBS) intravenously via the tail vein.
-
-
Disease Progression Monitoring:
-
Monitor for signs of disease, such as hind-limb paralysis, weight loss, and general ill health.
-
If using a luciferase-expressing cell line, monitor disease progression via bioluminescence imaging.
-
-
Randomization and Treatment:
-
Randomize mice into treatment groups a few days post-inoculation, before the onset of severe symptoms.
-
Administer this compound orally as described in Protocol 1.
-
-
Endpoint Analysis:
-
The primary endpoint is survival.
-
At the time of euthanasia, tissues such as the spleen, liver, and bone marrow can be harvested to assess tumor burden.
-
Conclusion
This compound represents a promising therapeutic agent that targets a key metabolic vulnerability in various cancers. The protocols outlined above provide a framework for the in vivo evaluation of Lixumistat in preclinical models of pancreatic cancer, glioblastoma, and lymphoma. Rigorous and well-designed animal studies are critical for advancing our understanding of Lixumistat's therapeutic potential and for guiding its clinical development. Researchers should adapt these generalized protocols to their specific experimental questions and adhere to all institutional animal care and use guidelines.
References
Recommended Phase 2 Dose of Lixumistat Hydrochloride: Application Notes & Protocols
These application notes provide a comprehensive overview of the recommended Phase 2 dose (RP2D) of Lixumistat hydrochloride as determined in recent clinical trials. This document is intended for researchers, scientists, and drug development professionals interested in the clinical application of Lixumistat, a first-in-class inhibitor of mitochondrial Protein Complex 1 (PC1) within the oxidative phosphorylation (OXPHOS) pathway.
Introduction
Lixumistat (also known as IM156) is an orally administered small molecule biguanide (B1667054) that targets the metabolic vulnerability of cancer cells by inhibiting the OXPHOS pathway.[1][2] This pathway is crucial for generating ATP and metabolic precursors that fuel tumor growth and proliferation.[1] By inhibiting PC1, the first and rate-limiting step of this pathway, Lixumistat aims to suppress tumor growth and overcome resistance to conventional therapies.[1][3] Preclinical and clinical studies have demonstrated its potential in various cancers, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric cancer, lymphoma, and lung cancer.[2]
Recommended Phase 2 Dose (RP2D)
The RP2D for this compound has been established in two key clinical trial settings: as a monotherapy and in combination with chemotherapy.
Monotherapy for Advanced Solid Tumors
In a Phase 1, first-in-human, dose-escalation study (NCT03272256) involving patients with advanced solid tumors refractory to standard therapies, the RP2D for Lixumistat as a single agent was determined.
| Parameter | Value | Reference |
| Recommended Phase 2 Dose (RP2D) | 800 mg once daily | [1] |
| Maximum Tolerated Dose (MTD) | Not Reached | [1] |
| Dose-Limiting Toxicities (DLTs) | None Reported | [1] |
| Note | The 1200 mg once-daily dose was not well tolerated. | [1] |
Combination Therapy for Advanced Pancreatic Cancer
In a Phase 1b dose-escalation trial (COMBAT-PC; NCT05497778), Lixumistat was evaluated in combination with gemcitabine (B846) and nab-paclitaxel for the frontline treatment of advanced pancreatic adenocarcinoma.[4][5]
| Parameter | Value | Reference |
| Recommended Phase 2 Dose (RP2D) | 400 mg once daily | [3][4] |
| Dose-Limiting Toxicities (DLTs) at 800 mg | Grade 3 diarrhea and Grade 3 fatigue (2 patients) | [3] |
| DLTs at 400 mg | None Observed | [3] |
Clinical Efficacy and Safety Data
The following tables summarize the clinical efficacy and safety data from the aforementioned clinical trials.
Efficacy of Lixumistat in Combination with Gemcitabine and Nab-Paclitaxel in Advanced Pancreatic Cancer (at RP2D of 400 mg QD)
| Efficacy Endpoint | Result | Reference |
| Objective Partial Response (PR) | 62.5% (5 of 8 patients) | [4][5] |
| Stable Disease (SD) | 37.5% (3 of 8 patients) | [4][5] |
| Disease Control Rate (DCR) | 100% | [4][5] |
| Median Progression-Free Survival (PFS) | 9.7 months (estimated) | [4][5] |
| Median Overall Survival (OS) | 18 months (estimated) | [4][5] |
Data from response-evaluable patients treated at the RP2D.
Efficacy of Lixumistat Monotherapy in Advanced Solid Tumors
| Efficacy Endpoint | Result | Reference |
| Objective Responses | None Observed | [1] |
| Stable Disease | Achieved in 7 patients | [1] |
| Disease Control Rate (DCR) | 32% | [1] |
| Median Progression-Free Survival (PFS) | 54 days | [1] |
Data from efficacy-evaluable patients (n=16).
Safety and Tolerability
Combination Therapy (at RP2D of 400 mg QD):
-
No DLTs were reported at the RP2D.[1]
-
Common adverse events related to Lixumistat included Grade 1 or 2 nausea/vomiting, rash, fatigue, and diarrhea.[1]
Monotherapy (across all dose levels):
-
Any-grade treatment-related adverse events (TRAEs) were experienced by 86% of patients.[1]
-
The most common any-grade TRAEs included nausea (68%), diarrhea (46%), and emesis (41%).[1]
Experimental Protocols
Phase 1b Combination Therapy Study (COMBAT-PC; NCT05497778)
Study Design: A single-arm, open-label, dose-escalation study followed by an expansion phase.[4]
Patient Population:
-
Patients with treatment-naive metastatic pancreatic ductal adenocarcinoma.[1]
-
Measurable disease per RECIST 1.1 criteria.[1]
-
ECOG performance status of 0 or 1.[1]
-
Adequate organ function.[1]
Dosing Regimen:
-
Lixumistat: Oral administration, starting at 400 mg once daily, beginning on day 3 of each 28-day cycle.[1]
-
Gemcitabine: 1000 mg/m² administered intravenously.[1]
-
Nab-paclitaxel: 125 mg/m² administered intravenously.[1]
-
Gemcitabine and nab-paclitaxel were administered on days 1, 8, and 15 of each 28-day cycle.[1]
Primary Objectives:
-
To assess the safety and tolerability of the combination therapy.[1]
Secondary Objectives:
-
To assess efficacy via Disease Control Rate (DCR), Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).[1]
Phase 1 Monotherapy Study (NCT03272256)
Study Design: A dose-escalation study to evaluate the safety and tolerability of Lixumistat.[2]
Patient Population:
-
Adult patients with advanced solid tumors refractory to standard therapies.[1]
-
ECOG performance status of 2 or less.[1]
-
Included patients with gastric, colorectal, and breast cancers, as well as glioblastoma multiforme.[1]
Primary Objective:
-
To determine the RP2D of Lixumistat monotherapy.
Mechanism of Action and Signaling Pathway
Lixumistat inhibits Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[1][4] This inhibition disrupts the oxidative phosphorylation (OXPHOS) pathway, leading to decreased ATP production and creating metabolic stress within cancer cells.[1][6] This mechanism is particularly effective against tumors that have become dependent on OXPHOS for energy and biosynthesis, a state often associated with resistance to other cancer therapies.[2]
Caption: Mechanism of action of Lixumistat in inhibiting the OXPHOS pathway.
Experimental Workflow: Phase 1b Dose Escalation
The following diagram illustrates the workflow for the dose-escalation phase of the COMBAT-PC clinical trial.
References
- 1. onclive.com [onclive.com]
- 2. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 3. researchgate.net [researchgate.net]
- 4. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Lixumistat (IM156) in Fibrosis – Immunomet [immunomet.com]
Lixumistat Hydrochloride: Application Notes for Inducing Apoptosis in Cancer Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lixumistat hydrochloride, also known as IM156 or HL156A, is a potent, orally administered small molecule biguanide (B1667054) that acts as a novel inhibitor of mitochondrial Protein Complex 1 (PC1).[1][2] As a key component of the electron transport chain, PC1 is essential for oxidative phosphorylation (OXPHOS), the primary energy-generating process in mitochondria. Many cancer cells, particularly those that have developed resistance to chemotherapy or targeted therapies, exhibit a heightened dependence on OXPHOS for survival and proliferation.[1][2] By targeting this metabolic vulnerability, Lixumistat disrupts the energy supply of cancer cells, leading to cell cycle arrest and the induction of apoptosis.[3] Preclinical and clinical studies have demonstrated its potential as an anti-cancer therapeutic, particularly in cancers driven by OXPHOS activity such as pancreatic ductal adenocarcinoma (PDAC) and glioblastoma multiforme (GBM).[1][4][5]
Mechanism of Action
Lixumistat exerts its pro-apoptotic effects by inhibiting the function of mitochondrial PC1. This inhibition blocks the transfer of electrons from NADH to the electron transport chain, leading to two major consequences: a sharp decrease in ATP production and an increase in AMP levels. The resulting shift in the AMP:ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6]
Activated AMPK initiates signaling cascades that conserve energy by inhibiting anabolic processes, such as protein synthesis via the mTOR pathway, and promoting catabolic processes.[6] In the context of cancer, this sustained energetic stress triggers the intrinsic (mitochondrial) pathway of apoptosis. The inhibition of OXPHOS leads to a decrease in the mitochondrial membrane potential, which promotes the activation of pro-apoptotic BCL-2 family proteins (e.g., BAX, BAK).[6] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in the cleavage of key cellular substrates like PARP and the systematic dismantling of the cell.[3][6]
Data Presentation
While specific IC50 values and quantitative apoptosis rates from preclinical in vitro studies are not widely available in the public literature, the following tables summarize the reported biological activities and clinical efficacy of Lixumistat.
Table 1: Summary of Preclinical In Vitro Effects
| Cell Type | Observed Effect | Key Markers Affected | Source |
| Oral Squamous Cell Carcinoma (OSCC) | Antiproliferative, G2/M Cell Cycle Arrest, Increased Apoptosis | Increased Caspase-3/PARP activity | [3] |
| Human Oral Cancer Cells (FaDu, YD-10B) | Decreased Cell Viability, Decreased Mitochondrial Membrane Potential, Increased ROS | Caspase-3 and -9 activation | [6] |
Table 2: Clinical Trial Efficacy Data (Phase 1b in Advanced Pancreatic Cancer) Lixumistat (400 mg QD) in combination with gemcitabine (B846) and nab-paclitaxel in response-evaluable patients (n=8).
| Efficacy Endpoint | Result | Source |
| Objective Partial Response (PR) | 62.5% (5 patients) | [5][7] |
| Stable Disease (SD) | 37.5% (3 patients) | [5][7] |
| Disease Control Rate (DCR) | 100% | [5][7] |
| Median Progression-Free Survival (PFS) | 9.7 months | [7] |
| Median Overall Survival (OS) | 18.0 months | [7] |
Visualized Signaling Pathway and Workflow
Caption: Lixumistat inhibits mitochondrial PC1, leading to decreased ATP, AMPK activation, and induction of the intrinsic apoptotic cascade.
Caption: Workflow for assessing Lixumistat-induced apoptosis via flow cytometry and Western blot.
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/PI Flow Cytometry
This protocol is for the quantitative analysis of apoptotic and necrotic cells following treatment with Lixumistat.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO or water)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvest. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Treatment: Treat cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium from each well into a labeled 15 mL conical tube (this contains floating apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the adherent cells. Once detached, neutralize with complete medium and add to the respective conical tube containing the supernatant.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Protocol 2: Detection of Apoptotic Markers by Western Blot
This protocol details the detection of key proteins in the apoptotic cascade, such as cleaved Caspase-3, cleaved PARP, and members of the Bcl-2 family.
Materials:
-
Cells treated with Lixumistat and controls
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using supplemented RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of target proteins to a loading control (e.g., β-actin) to compare expression across samples. An increase in the cleaved forms of Caspase-3 (17/19 kDa) and PARP (89 kDa), and changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, are indicative of apoptosis induction.
References
- 1. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 2. IM156 Cancer Metabolism and Drug Resistance – Immunomet [immunomet.com]
- 3. A new link between apoptosis induced by the metformin derivative HL156A and autophagy in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 6. New metformin derivative HL156A prevents oral cancer progression by inhibiting the insulin-like growth factor/AKT/mammalian target of rapamycin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
Application Notes and Protocols for Lixumistat in a Murine Model of Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocol for evaluating the efficacy of Lixumistat (IM156), a novel Protein Complex 1 inhibitor, in a bleomycin-induced murine model of idiopathic pulmonary fibrosis (IPF). The protocols detailed below are based on established methodologies and the known mechanism of action of Lixumistat.
Introduction
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and irreversible decline in lung function. A key driver of this fibrotic process is the activation of fibroblasts into myofibroblasts, largely mediated by Transforming Growth Factor-beta (TGF-β).
Lixumistat is an investigational drug that targets the metabolic reprogramming of fibroblasts. By inhibiting mitochondrial complex I, Lixumistat decreases ATP production, leading to the activation of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, has been shown to suppress the TGF-β signaling pathway, thereby inhibiting the differentiation of fibroblasts into myofibroblasts and reducing the production of profibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen.[1][2] Preclinical studies have demonstrated that Lixumistat exhibits statistically significant dose-dependent anti-fibrotic effects in the standard mouse bleomycin (B88199) model.[1][2]
Signaling Pathway of Lixumistat in Idiopathic Pulmonary Fibrosis
Lixumistat's mechanism of action centers on the modulation of cellular metabolism to counteract fibrotic processes. The diagram below illustrates the signaling cascade initiated by Lixumistat in the context of TGF-β-induced fibrosis.
References
Application Notes and Protocols for Measuring Oxygen Consumption Rate Following IM156 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
IM156 is a potent, orally available small molecule of the biguanide (B1667054) class that acts as a direct inhibitor of mitochondrial protein complex I (PC1), a key component of the electron transport chain.[1][2] By inhibiting PC1, IM156 modulates oxidative phosphorylation (OXPHOS), leading to a decrease in mitochondrial respiration and ATP production.[3][4] This mechanism of action makes IM156 a promising therapeutic candidate for diseases dependent on mitochondrial metabolism, including certain cancers and fibrotic diseases.[2][4] A critical method for evaluating the efficacy and mechanism of action of IM156 is the measurement of the cellular oxygen consumption rate (OCR). This document provides detailed application notes and protocols for assessing the impact of IM156 on cellular OCR, primarily utilizing the Seahorse XF Analyzer.
Mechanism of Action of IM156
IM156's primary molecular target is the NADH:ubiquinone oxidoreductase (Complex I) of the mitochondrial respiratory chain. Inhibition of this complex disrupts the flow of electrons, thereby reducing the consumption of oxygen and the production of ATP through oxidative phosphorylation.[3] This energy stress leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5][6] Activated AMPK, in turn, can influence a variety of downstream signaling pathways, including the mTOR pathway, to modulate cell growth, proliferation, and metabolism.[7]
Data Presentation
The following tables summarize the quantitative data regarding the effect of IM156 on cellular metabolism.
Table 1: In Vitro Potency of IM156
| Parameter | Cell Line/System | Value | Reference |
| IC50 for OCR Inhibition | Human Pulmonary Fibroblasts (TGFβ-stimulated) | 14.7 ± 0.1 µM | [4] |
| Potency vs. Metformin (AMPK Activation) | Cellular Assays | ~60-fold more potent | [4] |
| IC50 for Complex I-dependent NADH oxidation | Purified bovine mitochondrial membranes | 2.2 µM | [3] |
Table 2: Recommended Dose Range from Clinical Studies
| Study Phase | Population | Recommended Phase 2 Dose (RP2D) | Reference |
| Phase 1 | Patients with advanced solid tumors | 800 mg QD | [8] |
Experimental Protocols
This section provides a detailed protocol for measuring the oxygen consumption rate in cultured cells treated with IM156 using a Seahorse XF Analyzer. This protocol is a synthesis of established Seahorse XF protocols and specific considerations for an OXPHOS inhibitor like IM156.[9][10][11][12][13][14]
Protocol: Measuring OCR in Cultured Cells after IM156 Treatment using Seahorse XF Analyzer
1. Materials
-
Cells of interest (e.g., cancer cell line, primary fibroblasts)
-
Cell culture medium and supplements
-
IM156 (reconstituted in an appropriate vehicle, e.g., DMSO)
-
Seahorse XF Cell Culture Microplates (24- or 96-well)
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Analyzer
2. Cell Seeding
-
The day before the assay, seed the cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density. The cell density should be optimized to yield a basal OCR within the linear range of the instrument.
-
Ensure even cell distribution by gently swirling the plate.
-
Incubate the plate overnight in a CO2 incubator at 37°C.
3. Sensor Cartridge Hydration
-
On the day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge.
-
Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.
-
Place the sensor cartridge on top of the utility plate, ensuring the sensors are submerged.
-
Incubate the hydrated cartridge in a non-CO2 incubator at 37°C overnight.
4. IM156 Treatment
-
On the day of the assay, prepare fresh dilutions of IM156 in the Seahorse XF Assay Medium. Include a vehicle-only control.
-
Remove the cell culture medium from the wells and wash once with pre-warmed Seahorse XF Assay Medium.
-
Add the assay medium containing the desired concentrations of IM156 (or vehicle) to the wells.
-
Incubate the plate in a non-CO2 incubator at 37°C for the desired pre-treatment time (e.g., 1-2 hours). This time may need to be optimized depending on the cell type and experimental question.
5. Seahorse XF Assay
-
Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions. These compounds will be injected sequentially during the assay to measure key parameters of mitochondrial function.
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Once calibration is complete, replace the calibrant plate with the cell culture plate containing the IM156-treated cells.
-
Start the assay. The instrument will measure the basal OCR and then the OCR after the sequential injection of the mitochondrial inhibitors.
6. Data Analysis
-
After the run, normalize the OCR data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial respiration:
-
Basal Respiration: The baseline oxygen consumption rate.
-
ATP-linked Respiration: The decrease in OCR after the injection of Oligomycin (an ATP synthase inhibitor).
-
Maximal Respiration: The maximum OCR achieved after the injection of FCCP (an uncoupling agent).
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-Mitochondrial Respiration: The remaining OCR after the injection of Rotenone/Antimycin A (Complex I and III inhibitors).
-
-
Compare the OCR parameters between the vehicle-treated and IM156-treated groups.
Visualizations
Signaling Pathway of IM156 Action
Caption: Signaling pathway of IM156 action.
Experimental Workflow for Measuring OCR
Caption: Experimental workflow for OCR measurement.
References
- 1. Using Seahorse Machine to Measure OCR and ECAR in Cancer Cells | Scilit [scilit.com]
- 2. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]
- 3. researchgate.net [researchgate.net]
- 4. immunomet.com [immunomet.com]
- 5. IM156, a new AMPK activator, protects against polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IM156, a new AMPK activator, protects against polymicrobial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using Seahorse Machine to Measure OCR and ECAR in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism [bio-protocol.org]
- 11. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tabaslab.com [tabaslab.com]
- 13. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content.protocols.io [content.protocols.io]
Application Note: Western Blot Analysis of AMPK Activation Following Lixumistat Hydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lixumistat hydrochloride (IM156) is an orally administered small molecule biguanide (B1667054) that functions as a potent inhibitor of Protein Complex 1 (PC1) in the mitochondrial electron transport chain.[1][2] By targeting oxidative phosphorylation (OXPHOS), Lixumistat disrupts cellular energy metabolism, a pathway often upregulated in cancer cells to support their growth and resistance to therapy.[1][2] This mechanism of action leads to a decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio.[3] This shift in cellular energy status is a primary activation signal for AMP-activated protein kinase (AMPK), a crucial energy sensor that regulates metabolic homeostasis.[4][5]
AMPK activation occurs through phosphorylation at threonine 172 (Thr172) on its α-catalytic subunit by upstream kinases, most notably Liver Kinase B1 (LKB1).[6][7][8] Activated, phosphorylated AMPK (p-AMPK) works to restore energy balance by stimulating catabolic (ATP-producing) pathways and inhibiting anabolic (ATP-consuming) pathways.[3] Therefore, measuring the level of p-AMPK (Thr172) is a key method for assessing the downstream cellular response to Lixumistat treatment. This document provides a detailed protocol for the detection and quantification of p-AMPK in cell lysates using Western blot analysis.
Lixumistat-AMPK Signaling Pathway
Lixumistat inhibits mitochondrial complex I, which curtails ATP synthesis and elevates the intracellular AMP:ATP ratio.[2][3] This energy-depleted state activates the upstream kinase LKB1, which then phosphorylates AMPK at Thr172, leading to its activation and subsequent regulation of downstream metabolic pathways.[6][8]
Caption: Lixumistat-induced AMPK activation pathway.
Detailed Protocol: Western Blot for p-AMPK
This protocol provides a step-by-step method for assessing p-AMPK levels in cultured cells following treatment with this compound.
Experimental Workflow
Caption: Western blot workflow for p-AMPK detection.
Materials and Reagents
-
Cell Line: HepG2 (human liver carcinoma) or other relevant cell line.[9]
-
Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[9]
-
This compound: Stock solution prepared in DMSO.
-
Buffers:
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer
-
Tris-Buffered Saline with 0.1% Tween 20 (TBST)
-
-
Inhibitors: Protease and phosphatase inhibitor cocktails.
-
Protein Assay: Bicinchoninic acid (BCA) protein assay kit.[3]
-
Sample Buffer: 4x Laemmli sample buffer.[9]
-
Antibodies:
-
Blocking Agent: 5% Bovine Serum Albumin (BSA) in TBST (recommended for phospho-proteins).[10]
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Cell Culture and Treatment
-
Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.[9]
-
Treatment: Aspirate culture media and replace with fresh media containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubation: Incubate cells for the desired time period (e.g., 1, 6, or 24 hours) at 37°C in a 5% CO2 incubator.[3]
Protein Extraction
-
Wash: Place culture plates on ice and wash cells twice with ice-cold PBS.[3]
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[9]
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[9]
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Supernatant Transfer: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[9]
Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.[3]
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.[9]
-
Gel Electrophoresis: Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[9]
-
Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.[9]
Immunoblotting and Detection
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-AMPKα (Thr172) primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Detection: Apply ECL detection reagent to the membrane according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total AMPKα and a loading control like β-actin.
Data Presentation and Analysis
Quantitative analysis is performed by measuring the band intensity (densitometry) of p-AMPK and normalizing it to the intensity of total AMPK. This ratio provides a measure of AMPK activation.
Representative Quantitative Data
The following table presents hypothetical data representing the expected outcome of Lixumistat treatment on AMPK phosphorylation in a cancer cell line.
| Treatment Group | p-AMPK (Thr172) Intensity (Arbitrary Units) | Total AMPK Intensity (Arbitrary Units) | Loading Control (β-actin) Intensity (Arbitrary Units) | Normalized p-AMPK/Total AMPK Ratio | Fold Change vs. Control |
| Vehicle Control | 5,000 | 20,000 | 35,000 | 0.25 | 1.0 |
| Lixumistat (10 µM) | 15,000 | 21,000 | 34,500 | 0.71 | 2.8 |
| Lixumistat (50 µM) | 32,000 | 20,500 | 35,200 | 1.56 | 6.2 |
Note: Data are for illustrative purposes only. Actual results may vary based on cell line, drug concentration, and incubation time.
Troubleshooting Tips
-
High Background: This may result from insufficient blocking or washing, or too high an antibody concentration.[10] Using BSA as a blocking agent is often preferred over milk for phospho-antibodies, as milk contains casein, a phosphoprotein that can cause background.[10]
-
Weak or No Signal: This could be due to low protein concentration, inactive primary antibody, insufficient incubation times, or loss of phosphorylation due to the absence of phosphatase inhibitors during lysis.[10] Ensure all buffers for lysis and sample preparation contain fresh phosphatase inhibitors.
-
Inconsistent Loading: Variations in protein loading can be corrected by normalizing the p-AMPK signal to a loading control (e.g., β-actin, GAPDH) and total AMPK.[3]
References
- 1. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 2. onclive.com [onclive.com]
- 3. benchchem.com [benchchem.com]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMP-activated protein kinase: a target for drugs both ancient and modern - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-AMPK alpha (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. The nuclear protein Artemis promotes AMPK activation by stabilizing the LKB1-AMPK complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMPK signaling and its targeting in cancer progression and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Lixumistat Hydrochloride in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lixumistat hydrochloride (also known as IM156) is a novel and potent biguanide (B1667054) that acts as an inhibitor of mitochondrial Protein Complex 1 (PC1), a critical component of the oxidative phosphorylation (OXPHOS) pathway.[1][2][3][4] By targeting OXPHOS, Lixumistat disrupts the primary energy production mechanism in cancer cells that are highly dependent on mitochondrial respiration, leading to energy stress and potentially overcoming resistance to conventional therapies.[1][2][4] Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately mimic the tumor microenvironment compared to traditional 2D cultures.[5][6] This document provides detailed application notes and protocols for the use of this compound in 3D cell culture models, particularly focusing on pancreatic ductal adenocarcinoma (PDAC), a cancer type where metabolic reprogramming is a key feature.[1][6][7]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of PC1 in the mitochondrial electron transport chain. This inhibition blocks the oxidation of NADH to NAD+, leading to a decreased proton gradient across the inner mitochondrial membrane and subsequently reduced ATP synthesis via OXPHOS. The resulting energy deficit, characterized by an increased AMP/ATP ratio, activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][3] AMPK activation initiates a cascade of downstream signaling events aimed at restoring energy balance, including the inhibition of anabolic pathways like the mammalian target of rapamycin (B549165) (mTOR) signaling and the promotion of catabolic processes. In cancer cells heavily reliant on OXPHOS, this disruption of energy metabolism can lead to cell growth arrest and apoptosis.[1][3]
Signaling Pathway of this compound
Caption: this compound inhibits mitochondrial Protein Complex I, leading to reduced OXPHOS, energy stress, AMPK activation, mTOR inhibition, and ultimately, apoptosis and decreased cell proliferation.
Data Presentation: Quantitative Effects of this compound in 3D Spheroid Models
The following tables present hypothetical yet expected quantitative data based on the known mechanism of action of Lixumistat and typical results from 3D cell culture drug studies. These tables are intended to serve as a template for data organization and presentation.
Table 1: Comparative IC50 Values of this compound in 2D vs. 3D Pancreatic Cancer Cell Culture Models
| Cell Line | Culture Model | IC50 (µM) after 72h | Fold Change (3D/2D) |
| PANC-1 | 2D Monolayer | 5.2 | - |
| 3D Spheroid | 15.8 | 3.04 | |
| MIA PaCa-2 | 2D Monolayer | 8.9 | - |
| 3D Spheroid | 28.5 | 3.20 | |
| AsPC-1 | 2D Monolayer | 3.7 | - |
| 3D Spheroid | 12.1 | 3.27 |
Table 2: Effect of this compound on Pancreatic Cancer Spheroid Size and Viability
| Cell Line | Treatment | Spheroid Diameter (µm) - Day 5 | % Viable Cells (ATP Assay) |
| PANC-1 | Vehicle Control | 550 ± 25 | 100% |
| Lixumistat (10 µM) | 420 ± 30 | 65% | |
| Lixumistat (25 µM) | 280 ± 20 | 30% | |
| MIA PaCa-2 | Vehicle Control | 610 ± 35 | 100% |
| Lixumistat (15 µM) | 480 ± 28 | 70% | |
| Lixumistat (30 µM) | 310 ± 22 | 35% |
Experimental Protocols
Protocol 1: Generation of Pancreatic Cancer Spheroids
This protocol describes the generation of uniform spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well round-bottom ULA plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture pancreatic cancer cells in a T-75 flask to 80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.
-
Dispense 200 µL of the cell suspension into each well of a 96-well ULA plate (yielding 5,000 cells/well).
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation.
-
Incubate the plate in a humidified incubator. Spheroids will typically form within 48-72 hours.
-
Monitor spheroid formation and morphology daily using an inverted microscope.
Experimental Workflow for Spheroid Generation
Caption: Workflow for generating pancreatic cancer spheroids using the liquid overlay technique.
Protocol 2: this compound Treatment and Viability Assessment
This protocol details the treatment of established spheroids with this compound and subsequent assessment of cell viability using a 3D-compatible ATP assay.
Materials:
-
Established pancreatic cancer spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
3D cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.
-
Spheroid Treatment: After 72 hours of spheroid formation, carefully remove 100 µL of medium from each well and add 100 µL of the 2X this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Viability Assay: a. Equilibrate the plate and the 3D cell viability reagent to room temperature. b. Add 100 µL of the viability reagent to each well. c. Mix the contents on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings of treated spheroids to the vehicle control to determine the percentage of viable cells.
Protocol 3: Assessment of Metabolic Stress using Seahorse XF Analyzer
This protocol describes how to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in spheroids treated with this compound to confirm the inhibition of OXPHOS and the compensatory shift to glycolysis.[8][9]
Materials:
-
Established pancreatic cancer spheroids
-
Seahorse XF96 or similar instrument
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Spheroid Preparation: Generate spheroids as described in Protocol 1. On the day of the assay, carefully transfer single, uniform spheroids to each well of a Seahorse XF Cell Culture Microplate.
-
Assay Medium: Prepare Seahorse XF assay medium and warm to 37°C.
-
Medium Exchange: Gently wash the spheroids with the warmed assay medium and add the final volume of assay medium to each well.
-
Incubation: Incubate the plate at 37°C in a non-CO₂ incubator for 45-60 minutes.
-
Compound Loading: Prepare this compound and the Mito Stress Test compounds in assay medium and load them into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse Assay: Calibrate the instrument, then replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure basal OCR and ECAR before and after the sequential injection of this compound and the Mito Stress Test compounds.
-
Data Analysis: Analyze the OCR and ECAR profiles to determine the effect of this compound on basal respiration, ATP-linked respiration, and maximal respiration, as well as the compensatory glycolytic activity.
Protocol 4: Immunofluorescence Staining for Apoptosis in Spheroids
This protocol provides a method for whole-mount immunofluorescence staining of spheroids to visualize markers of apoptosis, such as cleaved caspase-3.[10][11][12]
Materials:
-
Treated and control spheroids
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA, 0.2% Triton X-100 in PBS)
-
Primary antibody (e.g., anti-cleaved caspase-3)
-
Fluorescently-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Fixation: Carefully collect spheroids and fix with 4% PFA for 1 hour at room temperature.
-
Washing: Wash the spheroids three times with PBS.
-
Permeabilization: Permeabilize the spheroids with permeabilization buffer for 30 minutes at room temperature.
-
Blocking: Block non-specific antibody binding by incubating the spheroids in blocking buffer for 2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the spheroids with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the spheroids three times with PBS containing 0.1% Tween 20.
-
Secondary Antibody Incubation: Incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 2 hours at room temperature in the dark.
-
Nuclear Staining: Counterstain with DAPI for 20 minutes.
-
Washing: Wash the spheroids three times with PBS.
-
Imaging: Mount the spheroids and image using a confocal microscope.
Workflow for Immunofluorescence Staining of Spheroids
Caption: Step-by-step workflow for whole-mount immunofluorescence staining of 3D spheroids.
Conclusion
This compound presents a promising therapeutic strategy for cancers dependent on oxidative phosphorylation. The use of 3D cell culture models is crucial for the preclinical evaluation of this and other metabolic inhibitors, as they better recapitulate the physiological context of solid tumors. The protocols and application notes provided here offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in these more relevant in vitro systems. While specific quantitative data for Lixumistat in 3D models is still emerging, the provided methodologies will enable researchers to generate robust and translatable datasets.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 5. Enhancement of Tumorigenicity, Spheroid Niche, and Drug Resistance of Pancreatic Cancer Cells in Three-Dimensional Culture System [jcancer.org]
- 6. 3D approaches to model the tumor microenvironment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 8. An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of oxidative phosphorylation and glycolysis in NK cells (Seahorse assays) [protocols.io]
- 10. A spheroid whole mount drug testing pipeline with machine-learning based image analysis identifies cell-type specific differences in drug efficacy on a single-cell level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.protocols.io [content.protocols.io]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with IM156
For Researchers, Scientists, and Drug Development Professionals
Introduction
IM156, also known as Lixumistat, is a novel and potent biguanide (B1667054) that acts as an inhibitor of mitochondrial protein complex I, leading to the suppression of oxidative phosphorylation (OXPHOS).[1][2][3] Preclinical studies have demonstrated its anti-tumor efficacy in various cancer models, including gastric, lymphoma, lung, breast, and glioblastoma.[1] IM156 targets the metabolic vulnerability of cancer cells, particularly those that are drug-resistant and highly dependent on mitochondrial respiration.[1] Furthermore, IM156 has been shown to be a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][4] This document provides detailed protocols for analyzing the cellular effects of IM156 treatment using flow cytometry, a powerful technique for single-cell analysis. The provided protocols cover the assessment of apoptosis, cell cycle progression, and the modulation of key signaling pathways.
Mechanism of Action of IM156
IM156 exerts its anti-cancer effects primarily through the inhibition of OXPHOS, which leads to a reduction in ATP production and an increase in AMP levels. This shift in the AMP:ATP ratio activates AMPK. Activated AMPK, in turn, can inhibit the mTOR pathway, a central regulator of cell growth and proliferation, and can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.
Data Presentation: Quantitative Analysis of IM156 Effects
The following tables summarize representative quantitative data obtained from flow cytometry analysis of a hypothetical cancer cell line treated with increasing concentrations of IM156 for 48 hours.
Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide Staining
| IM156 Concentration (µM) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| 5 | 60.3 ± 4.2 | 25.1 ± 2.5 | 14.6 ± 1.8 |
| 10 | 35.8 ± 5.1 | 40.7 ± 3.1 | 23.5 ± 2.2 |
Table 2: Cell Cycle Analysis by Propidium Iodide Staining
| IM156 Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Control) | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.5 | 1.8 ± 0.4 |
| 1 | 65.2 ± 3.1 | 20.5 ± 2.2 | 14.3 ± 1.3 | 4.1 ± 0.7 |
| 5 | 75.8 ± 3.9 | 12.3 ± 1.8 | 11.9 ± 1.1 | 10.5 ± 1.2 |
| 10 | 60.1 ± 4.5 | 8.7 ± 1.5 | 9.2 ± 0.9 | 22.0 ± 2.1 |
Table 3: Mitochondrial Membrane Potential (ΔΨm) Analysis using TMRM Staining
| IM156 Concentration (µM) | Mean Fluorescence Intensity (MFI) of TMRM |
| 0 (Control) | 85,432 ± 5,120 |
| 1 | 65,210 ± 4,380 |
| 5 | 30,150 ± 2,990 |
| 10 | 15,870 ± 1,850 |
Experimental Protocols
General Workflow for Flow Cytometry Analysis
Protocol 1: Apoptosis Assay using Annexin V and Propidium Iodide
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
IM156 (Lixumistat)
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of IM156 (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
IM156 (Lixumistat)
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1 for cell culture and treatment with IM156.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Acquire data for at least 20,000 events per sample.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can also be quantified as an indicator of apoptotic cells.
-
Protocol 3: Analysis of Mitochondrial Membrane Potential (ΔΨm)
This protocol measures changes in the mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
IM156 (Lixumistat)
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Tetramethylrhodamine, Methyl Ester (TMRM) or similar potentiometric dye
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1 for cell culture and treatment with IM156.
-
-
Staining:
-
During the last 30 minutes of the IM156 treatment, add TMRM to the culture medium at a final concentration of 100-200 nM.
-
Incubate at 37°C in the dark.
-
-
Cell Harvesting:
-
Harvest the cells as described in Protocol 1.
-
Wash the cells once with pre-warmed PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the samples immediately on a flow cytometer.
-
Measure the fluorescence intensity of TMRM. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.
-
As a control for depolarization, a separate sample can be treated with a mitochondrial uncoupler like CCCP.
-
Disclaimer
The quantitative data presented in the tables are representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific protocols used. It is recommended to optimize the protocols for your specific experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. The oxidative phosphorylation inhibitor IM156 suppresses B-cell activation by regulating mitochondrial membrane potential and contributes to the mitigation of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of pathways controlling extrinsic apoptosis in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Lixumistat hydrochloride solubility in DMSO and water
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of lixumistat hydrochloride in DMSO and water. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Solubility Data
Quantitative data for the solubility of lixumistat and its salts are summarized below. It is important to note that the solubility of the hydrochloride salt may differ from the acetate (B1210297) or free base forms.
| Compound | Solvent | Solubility | Molar Concentration | Conditions |
| Lixumistat | DMSO | 63 mg/mL | 199.81 mM | Fresh, anhydrous DMSO recommended.[1] |
| Lixumistat Acetate | DMSO | 50 mg/mL | 133.21 mM | Requires sonication and warming to 60°C.[2] |
| Lixumistat | Water | Insoluble | - | - |
| Lixumistat HCl | DMSO | 10 mM solution | 10 mM | Commercially available as a prepared solution. |
Note: The use of hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of lixumistat compounds.[1][2] It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.
Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., purified water, buffer at a specific pH) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Kinetic Solubility Measurement using DMSO Stock
This high-throughput method is often used in early drug discovery to assess the aqueous solubility from a DMSO stock solution.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Sample Preparation: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (typically ≤5%) to minimize its co-solvent effect.[3]
-
Incubation: Shake the plate at room temperature for a set period (e.g., 1.5-2 hours).
-
Precipitate Removal: Filter the samples to remove any precipitate that has formed.
-
Concentration Analysis: Determine the concentration of the compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).[3]
Troubleshooting Guide for Solubility Issues
Researchers may encounter several issues when preparing solutions of this compound. The following flowchart provides a systematic approach to troubleshooting common problems.
Caption: A flowchart for troubleshooting solubility issues with this compound.
Lixumistat Signaling Pathway
Lixumistat is a potent activator of AMP-activated protein kinase (AMPK) and an inhibitor of mitochondrial Protein Complex 1 (PC1) in the oxidative phosphorylation (OXPHOS) pathway.[1][4][5] This dual mechanism of action is central to its therapeutic potential in oncology and other metabolic diseases.
Caption: The signaling pathway of Lixumistat, highlighting its dual inhibitory and activating roles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A: DMSO is the recommended solvent for preparing high-concentration stock solutions of lixumistat and its salts. It is crucial to use fresh, anhydrous DMSO, as the compound's solubility is sensitive to moisture.[1][2]
Q2: My this compound is not dissolving in water. What should I do?
A: Lixumistat is reported to be insoluble in water.[1] While hydrochloride salts are generally formulated to enhance aqueous solubility, it may still be very low. For aqueous-based experiments, it is common practice to first dissolve the compound in a minimal amount of DMSO and then dilute it into the aqueous buffer, ensuring the final DMSO concentration remains low (e.g., <1%) to avoid impacting biological assays.
Q3: Is it necessary to heat or sonicate the solution during preparation?
A: For the acetate salt of lixumistat, warming to 60°C and sonication are recommended to achieve a solubility of 50 mg/mL in DMSO.[2] While not explicitly stated for the hydrochloride salt, these techniques can often aid in the dissolution of compounds that are difficult to solubilize. However, it is important to be mindful of potential degradation with prolonged heating.
Q4: What are the recommended storage conditions for this compound stock solutions?
A: Stock solutions prepared in DMSO should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.
Q5: I observed precipitation after diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?
A: Precipitation upon dilution into an aqueous medium is indicative of the compound's low aqueous solubility. To mitigate this, you can try several approaches:
-
Lower the final concentration of the compound in the aqueous buffer.
-
Increase the percentage of co-solvents in the final solution, if permissible for your experiment. Formulations for in vivo use have been described with co-solvents like PEG300 and Tween-80.[2]
-
Ensure the pH of the aqueous buffer is optimal for the solubility of this compound.
References
Lixumistat hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of Lixumistat hydrochloride. The following information is based on general best practices for investigational compounds and established guidelines for stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: While specific manufacturer's instructions should always be followed, general recommendations for storing solid active pharmaceutical ingredients (APIs) like this compound are in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is common practice for investigational compounds to minimize degradation. It is crucial to protect the compound from moisture and light.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be stored at low temperatures to ensure stability. Based on information for a related salt, Lixumistat acetate, stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C when sealed and protected from moisture and light.[2] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2] Aliquoting stock solutions can help avoid repeated freeze-thaw cycles which may degrade the compound.
Q3: What are the likely degradation pathways for this compound?
A3: As a biguanide, this compound may be susceptible to degradation under certain stress conditions. Common degradation pathways for pharmaceutical compounds include:
-
Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions.
-
Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.
-
Photolysis: Degradation upon exposure to light.
-
Thermolysis: Degradation at elevated temperatures.
Forced degradation studies are necessary to identify the specific degradation products and pathways for this compound.[3][4][5]
Q4: My this compound solution appears cloudy or has precipitates. What should I do?
A4: Cloudiness or precipitation can indicate several issues, including poor solubility, solution instability, or contamination. If precipitation occurs during preparation, gentle heating and/or sonication may aid dissolution.[2] However, if a previously clear solution becomes cloudy upon storage, it may be a sign of degradation or that the storage temperature is too low for the solvent used, causing the compound to fall out of solution. It is recommended to prepare fresh solutions and to filter them through a 0.22 µm filter before use in cell-based assays or animal studies.
Q5: Is this compound considered a hazardous substance?
A5: this compound is an investigational drug, and as such, it should be handled with care. While specific hazard information is limited in the public domain, it is prudent to treat it as a potentially hazardous compound. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[1][6] All handling of the solid compound should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Review storage conditions (temperature, light, moisture). Prepare fresh stock solutions from solid compound. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Inaccurate solution concentration. | Ensure complete dissolution of the solid compound when preparing stock solutions. Use a calibrated balance for weighing. | |
| Precipitate formation in stock solution upon storage | Compound has low solubility in the chosen solvent at the storage temperature. | Consider preparing a more dilute stock solution. Store at a slightly higher temperature if stability data permits (e.g., -20°C instead of -80°C), or use a different solvent system. |
| Degradation of the compound. | Perform a quick purity check using HPLC if available. Prepare a fresh stock solution. | |
| Discoloration of solid compound or solutions | Degradation due to light exposure or oxidation. | Store the compound and its solutions protected from light. Consider purging solutions with an inert gas like nitrogen or argon before sealing and storing. |
Experimental Protocols & Data
Stability Testing Data Summary
The following table should be used as a template to record stability data for this compound under various conditions. Specific data for this compound is not publicly available and should be generated by the end-user. The conditions are based on ICH guidelines for stability testing.[7]
| Storage Condition | Time Points | Test Parameters | Acceptance Criteria |
| Long-Term | 0, 3, 6, 9, 12, 18, 24 months | Appearance, Assay (%), Purity (%), Degradation Products (%) | No significant change in appearance. Assay: 95.0-105.0%. Purity: ≥98.0%. Individual unknown impurity: ≤0.2%. Total impurities: ≤1.0%. |
| 25°C ± 2°C / 60% RH ± 5% RH | |||
| Intermediate | 0, 3, 6, 12 months | Appearance, Assay (%), Purity (%), Degradation Products (%) | No significant change in appearance. Assay: 95.0-105.0%. Purity: ≥98.0%. Individual unknown impurity: ≤0.2%. Total impurities: ≤1.0%. |
| 30°C ± 2°C / 65% RH ± 5% RH | |||
| Accelerated | 0, 3, 6 months | Appearance, Assay (%), Purity (%), Degradation Products (%) | No significant change in appearance. Assay: 95.0-105.0%. Purity: ≥98.0%. Individual unknown impurity: ≤0.2%. Total impurities: ≤1.0%. |
| 40°C ± 2°C / 75% RH ± 5% RH |
Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound.
Objective: To identify potential degradation products and pathways for this compound under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol (B129727)
-
pH meter
-
HPLC system with a UV/PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at 0, 2, 6, 12, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at 0, 2, 6, 12, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Place the solid this compound in an oven at 80°C for 48 hours.
-
Sample at 24 and 48 hours and prepare solutions for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep a control sample protected from light.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method to separate this compound from any degradation products.
-
Characterize significant degradation products using LC-MS/MS if available.
-
Visualizations
Lixumistat Mechanism of Action
Lixumistat is an inhibitor of the mitochondrial electron transport chain's Complex I, which is a key component of the oxidative phosphorylation (OXPHOS) pathway. By inhibiting Complex I, Lixumistat reduces ATP production and activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8][9]
Caption: Lixumistat inhibits Complex I of the ETC, leading to AMPK activation.
Forced Degradation Experimental Workflow
The following diagram illustrates the logical flow of a forced degradation study, from stress condition exposure to analysis.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencegate.app [sciencegate.app]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. database.ich.org [database.ich.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Lixumistat Hydrochloride In Vivo Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common side effects of Lixumistat hydrochloride observed in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable biguanide (B1667054) compound that acts as a mitochondrial oxidative phosphorylation (OXPHOS) inhibitor.[1] Specifically, it targets and inhibits Protein Complex 1 (PC1), also known as NADH dehydrogenase, which is the first and rate-limiting enzyme in the electron transport chain located in the inner mitochondrial membrane.[2][3] By inhibiting PC1, Lixumistat disrupts the transfer of electrons from NADH to ubiquinone, which in turn halts the electron transport chain, reduces the proton gradient across the mitochondrial membrane, and ultimately decreases the production of ATP. This disruption of cellular energy production is particularly effective against tumor cells that are highly dependent on mitochondrial OXPHOS for their proliferation and survival.[1]
Q2: What are the most common side effects observed with this compound in clinical trials?
A2: The most frequently reported side effects associated with this compound are primarily gastrointestinal in nature. In a Phase 1 study of Lixumistat as a monotherapy, the most common any-grade treatment-related adverse effects (TRAEs) were nausea (68%), diarrhea (46%), and emesis (41%).[4] When used in combination with gemcitabine (B846) and nab-paclitaxel in a Phase 1b trial for advanced pancreatic cancer, the most common Lixumistat-related toxicities were Grade 1/2 nausea/vomiting (manageable with anti-emetics), skin rash, fatigue, and diarrhea.[5]
Q3: Have any dose-limiting toxicities (DLTs) been identified for this compound?
A3: Yes, dose-limiting toxicities were observed at higher doses in a clinical trial. In the Phase 1b study of Lixumistat in combination with gemcitabine and nab-paclitaxel, two patients experienced DLTs at the 800 mg once-daily dose: one patient had grade 3 diarrhea and another experienced grade 3 fatigue.[5] Consequently, the recommended Phase 2 dose (RP2D) for this combination therapy was established at 400 mg once daily, a dose at which no DLTs were observed.[5][6]
Q4: Are there any severe adverse events (Grade 4 or 5) associated with this compound?
A4: Based on the available clinical trial data, no Grade 4 or 5 toxicities have been reported to be related to this compound.[4][5]
Quantitative Data Summary
The following tables summarize the incidence of common treatment-related adverse events (TRAEs) from clinical trials of this compound.
Table 1: Treatment-Related Adverse Events in Lixumistat Monotherapy (NCT03272256) [4]
| Adverse Event | Grade | Incidence (%) |
| Nausea | Any | 68 |
| Diarrhea | Any | 46 |
| Emesis | Any | 41 |
| Fatigue | Any | 48 |
| Abdominal Pain | Any | 35 |
| Constipation | Any | 30 |
Data from a Phase 1 study in patients with advanced solid tumors (n=22).
Table 2: Lixumistat-Related Toxicities in Combination Therapy (NCT05497778) [5]
| Adverse Event | Grade | Notes |
| Nausea/Vomiting | 1/2 | Controlled with anti-emetics |
| Skin Rash | 1/2 | - |
| Fatigue | 1/2 | - |
| Diarrhea | 1/2 | - |
| Diarrhea | 3 | Dose-Limiting Toxicity at 800 mg |
| Fatigue | 3 | Dose-Limiting Toxicity at 800 mg |
Data from a Phase 1b dose-escalation trial of Lixumistat with gemcitabine and nab-paclitaxel.
Experimental Protocols
Protocol Summary: Phase 1b Combination Therapy (NCT05497778) [5]
-
Objective: To evaluate the safety and tolerability of Lixumistat in combination with standard-of-care gemcitabine and nab-paclitaxel in treatment-naïve patients with metastatic pancreatic ductal adenocarcinoma (PDAC).
-
Study Design: A single-center, open-label, dose-escalation study.
-
Patient Population: Patients with treatment-naïve metastatic PDAC, ECOG performance status of 0 or 1, and adequate organ function.[2]
-
Dosing Regimen:
-
Lixumistat: Oral administration, once daily (QD) at escalating doses of 400 mg and 800 mg. The recommended Phase 2 dose was determined to be 400 mg QD.[5][6]
-
Gemcitabine: 1000 mg/m² administered intravenously.
-
Nab-paclitaxel: 125 mg/m² administered intravenously.
-
Gemcitabine and nab-paclitaxel were administered on days 1, 8, and 15 of a 28-day cycle.[5]
-
-
Primary Endpoint: Safety and tolerability of the combination therapy.
Protocol Summary: Phase 1 Monotherapy (NCT03272256) [2]
-
Objective: To evaluate the safety and tolerability of Lixumistat monotherapy in patients with advanced solid tumors.
-
Study Design: A first-in-human, dose-escalation study.
-
Patient Population: Adult patients with advanced solid tumors refractory to standard therapies, with an ECOG performance status of 2 or less. This included patients with gastric, colorectal, and breast cancers, as well as glioblastoma multiforme.
-
Dosing Regimen: Lixumistat administered orally, once daily at escalating doses. The 1200 mg once-daily dose was not well tolerated, and 800 mg once daily was selected as the recommended Phase 2 dose for monotherapy.[4]
-
Primary Endpoint: Safety and tolerability of Lixumistat.
Troubleshooting Guides
Issue: Gastrointestinal Toxicity (Nausea, Vomiting, Diarrhea)
-
Observation: Animals in preclinical studies or patients in clinical trials exhibit signs of nausea (e.g., decreased food intake), vomiting, or diarrhea.
-
Potential Cause: This is a common side effect of this compound, likely due to its mechanism of action and effects on cellular metabolism.
-
Troubleshooting Steps for Preclinical Research:
-
Dose Adjustment: Consider a dose reduction to determine if the gastrointestinal side effects are dose-dependent. The clinical data indicates that higher doses (800 mg) are associated with a higher incidence of these effects.[5]
-
Supportive Care: Ensure adequate hydration and nutritional support for the animals.
-
Symptomatic Treatment: In consultation with a veterinarian, consider the use of anti-emetic and anti-diarrheal agents to manage symptoms.
-
Monitor Electrolytes: If diarrhea is severe, monitor serum electrolytes to prevent imbalances.
-
Issue: Fatigue or Lethargy
-
Observation: Animals appear less active or lethargic after administration of Lixumistat.
-
Potential Cause: Fatigue is a reported side effect and may be related to the systemic inhibition of ATP production.[5]
-
Troubleshooting Steps for Preclinical Research:
-
Dose Evaluation: Assess if the fatigue is dose-related by testing lower doses.
-
Monitor Activity Levels: Quantify activity levels using appropriate behavioral tests to objectively assess the degree of fatigue.
-
Rule out Other Causes: Ensure that the observed lethargy is not a symptom of other underlying health issues in the animal model.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound as a Complex I inhibitor in the mitochondrial electron transport chain.
Experimental Workflow
Caption: A logical workflow for troubleshooting common side effects during in vivo experiments with Lixumistat.
References
- 1. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 2. onclive.com [onclive.com]
- 3. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 4. Lixumistat (IM156) in Fibrosis – Immunomet [immunomet.com]
- 5. lixumistat (IM156) News - LARVOL Sigma [sigma.larvol.com]
- 6. Values and Limitations of Animal Toxicity Data - Intentional Human Dosing Studies for Epa Regulatory Purposes - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interpreting unexpected results from Lixumistat hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving Lixumistat hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel, orally bioavailable biguanide (B1667054) that acts as a potent inhibitor of mitochondrial Protein Complex I (PC1), also known as NADH:ubiquinone oxidoreductase.[1][2] By inhibiting PC1, Lixumistat blocks the electron transport chain, leading to the suppression of oxidative phosphorylation (OXPHOS) and a reduction in mitochondrial ATP production.[1] This inhibition of OXPHOS is a key therapeutic strategy in cancers that are highly dependent on this metabolic pathway for energy and survival.[1]
Q2: What are the expected downstream cellular effects of Lixumistat treatment?
A2: The inhibition of OXPHOS by Lixumistat leads to a decrease in the cellular ATP-to-AMP ratio. This shift activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK can then modulate various downstream pathways, including the inhibition of the mTOR signaling pathway, to conserve energy and promote catabolic processes.[3] In cancer cells, this can lead to decreased proliferation, cell growth arrest, and in some contexts, apoptosis.
Q3: In which cancer types has Lixumistat shown preclinical or clinical activity?
A3: Lixumistat has demonstrated in vitro and in vivo efficacy in a range of cancers, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric, lymphoma, and lung cancers.[1] It has received orphan drug designation for pancreatic cancer and glioblastoma multiforme.[2][4]
Q4: What are the common adverse effects observed in clinical trials of Lixumistat?
A4: In clinical studies, the most common treatment-related adverse events (TRAEs) associated with Lixumistat are generally mild to moderate and include nausea, diarrhea, vomiting, fatigue, and rash.[4]
Q5: Is Lixumistat effective as a single agent?
A5: Initial clinical studies have shown that Lixumistat has modest activity as a single agent.[4] Its therapeutic potential appears to be more significant when used in combination with other chemotherapeutic agents, such as gemcitabine (B846) and nab-paclitaxel in pancreatic cancer, where it may help to overcome resistance.[2][4]
Troubleshooting Guides for Unexpected Experimental Results
Issue 1: Lixumistat Shows Lower Than Expected Efficacy in Cell Viability/Proliferation Assays
| Possible Cause | Troubleshooting Steps |
| Low OXPHOS Dependency of the Cell Line: The cancer cell line being used may be more reliant on glycolysis than oxidative phosphorylation for energy production. | 1. Metabolic Phenotyping: Use a Seahorse XF Analyzer to determine the baseline oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of your cell line. A low OCR/ECAR ratio suggests a glycolytic phenotype. 2. Culture in Galactose Media: Culture cells in a medium where glucose is replaced by galactose. This forces cells to rely on OXPHOS for ATP production, potentially increasing their sensitivity to Lixumistat. |
| Suboptimal Drug Concentration or Exposure Time: The concentration range or the duration of treatment may not be sufficient to induce a significant effect. | 1. Dose-Response Curve: Perform a broad dose-response experiment with concentrations ranging from nanomolar to high micromolar to determine the IC50 value for your specific cell line. 2. Time-Course Experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Drug Inactivation or Degradation: Lixumistat may be unstable under the specific experimental conditions. | 1. Fresh Drug Preparations: Always use freshly prepared Lixumistat solutions for each experiment. 2. Proper Storage: Store Lixumistat stock solutions as recommended by the manufacturer, typically at -20°C or -80°C in a suitable solvent like DMSO. |
| Cell Culture Conditions: High serum concentrations in the culture medium can sometimes interfere with the activity of metabolic inhibitors. | 1. Serum Concentration: Test the effect of Lixumistat in media with reduced serum concentrations, if appropriate for your cell line. |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variations in results. | 1. Accurate Cell Counting: Use an automated cell counter or a hemocytometer to ensure accurate and consistent cell seeding density. 2. Homogeneous Cell Suspension: Ensure the cell suspension is thoroughly mixed before and during plating. |
| Edge Effects in Multi-Well Plates: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, which can affect cell growth and drug response. | 1. Plate Seeding Strategy: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. |
| Inconsistent Drug Dilution: Errors in preparing serial dilutions of Lixumistat can lead to variable final concentrations. | 1. Careful Pipetting: Use calibrated pipettes and proper technique for preparing serial dilutions. 2. Master Mix Preparation: Prepare a master mix of the drug at the highest concentration to be tested and then perform serial dilutions. |
Issue 3: Unexpected Cellular Responses (e.g., changes in morphology, unexpected signaling)
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects: While Lixumistat is a potent PC1 inhibitor, like most small molecules, it may have off-target effects at higher concentrations. | 1. Concentration Optimization: Use the lowest effective concentration of Lixumistat to minimize the likelihood of off-target effects. 2. Control Experiments: Compare the effects of Lixumistat with other known Complex I inhibitors (e.g., metformin, rotenone) to determine if the observed response is specific to Lixumistat or a general consequence of OXPHOS inhibition. |
| Induction of Cellular Stress Responses: Inhibition of OXPHOS is a significant cellular stressor that can trigger various signaling pathways. | 1. Pathway Analysis: Use techniques like Western blotting or proteomic analysis to investigate the activation of key stress-response pathways, such as the unfolded protein response (UPR) or autophagy. |
| Altered Tumor Microenvironment (in vivo): Lixumistat can reduce oxygen consumption, leading to alleviation of hypoxia in the tumor microenvironment.[1] This can have complex and sometimes unexpected effects on tumor and immune cells. | 1. Hypoxia Marker Analysis: In in vivo or 3D culture models, assess changes in hypoxia markers (e.g., HIF-1α expression) following Lixumistat treatment. 2. Immune Cell Profiling: If working with immunocompetent models, analyze the infiltration and activation state of different immune cell populations within the tumor. |
Data Presentation
Table 1: Clinical Efficacy of Lixumistat in Combination Therapy for Pancreatic Ductal Adenocarcinoma (PDAC)
| Clinical Trial | Treatment Arm | Number of Patients (n) | Disease Control Rate (DCR) | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| COMBAT-PC (Phase 1b) [4] | Lixumistat (400 mg daily) + Gemcitabine + nab-Paclitaxel | 10 | 80% | 50% | 7.4 months | 18 months |
| Phase 1b [5] | Lixumistat + Gemcitabine + nab-Paclitaxel | 8 (at RP2D) | 100% | 62.5% (Partial Response) | 9.7 months | 18 months |
Table 2: Common Treatment-Related Adverse Events (TRAEs) of Lixumistat
| Adverse Event | Grade (Any) |
| Nausea | 68% |
| Diarrhea | 46% |
| Emesis (Vomiting) | 41% |
| Fatigue | 48% |
| Abdominal Pain | 35% |
| Constipation | 30% |
| (Data compiled from clinical trial results)[4] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XF Cell Mito Stress Test to measure the effect of Lixumistat on the Oxygen Consumption Rate (OCR).
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding (Day 1):
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Allow cells to adhere and form a monolayer overnight in a CO₂ incubator at 37°C.
-
-
Assay Preparation (Day 2):
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Prepare Seahorse XF assay medium by supplementing XF Base Medium with appropriate concentrations of glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Prepare stock solutions of the Mito Stress Test compounds and Lixumistat in the warmed assay medium.
-
Remove the growth medium from the cells, wash gently with warmed assay medium, and add the final volume of assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 45-60 minutes to allow for temperature and pH equilibration.
-
-
Seahorse Assay:
-
Load the prepared Lixumistat and Mito Stress Test inhibitor solutions into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the instrument with the sensor cartridge.
-
After calibration, replace the calibrant plate with the cell plate and initiate the assay.
-
Analyze the OCR data to determine the effect of Lixumistat on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol describes a colorimetric assay to measure cell viability based on the metabolic reduction of MTT.
Materials:
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat cells with a range of Lixumistat concentrations and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15-30 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 3: Analysis of AMPK Activation by Western Blot
This protocol details the detection of phosphorylated (activated) AMPKα as a marker of Lixumistat's downstream effects.
Materials:
-
Cell culture dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with Lixumistat for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the ECL substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total AMPKα to normalize for protein loading.
-
Visualizations
Caption: Lixumistat's primary signaling pathway.
Caption: General experimental workflow for Lixumistat studies.
Caption: A logical troubleshooting guide for Lixumistat experiments.
References
- 1. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 2. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 3. lixumistat (IM156) News - LARVOL Sigma [sigma.larvol.com]
- 4. onclive.com [onclive.com]
- 5. trial.medpath.com [trial.medpath.com]
Technical Support Center: Optimizing Lixumistat Hydrochloride Dosage for In Vitro Studies
Welcome to the technical support center for Lixumistat hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel biguanide (B1667054) that functions as a potent inhibitor of mitochondrial complex I, a key component of the electron transport chain. This inhibition disrupts oxidative phosphorylation (OXPHOS), the primary pathway for ATP production in mitochondria. By blocking OXPHOS, this compound effectively reduces the energy supply to cancer cells, which are often highly dependent on this metabolic pathway for their proliferation and survival.[1][2] A downstream effect of this energy stress is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is generally considered insoluble in water. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q3: What is a recommended starting concentration for my in vitro experiment?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on available data, a starting range of 1 µM to 50 µM is recommended for initial experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell model and assay.
Q4: How should I prepare my working solutions from a DMSO stock?
A4: To prepare working solutions, dilute your high-concentration DMSO stock serially in your complete cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is kept low, typically at or below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
Q5: For how long should I treat my cells with this compound?
A5: The optimal treatment duration will depend on your cell line's doubling time and the specific biological question you are investigating. Common incubation times for in vitro studies with metabolic inhibitors range from 24 to 72 hours. A time-course experiment is recommended to determine the ideal endpoint for your assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The concentration of the compound exceeds its solubility limit in the aqueous medium. The final DMSO concentration is too low to maintain solubility. | - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. - Ensure rapid and thorough mixing immediately after adding the compound to the medium. - If precipitation persists, consider preparing an intermediate dilution in a small volume of medium before adding to the final culture volume. - Ensure the final DMSO concentration is sufficient to maintain solubility, but not so high as to be toxic to the cells (generally ≤ 0.5%). |
| Inconsistent or non-reproducible results between experiments. | - Inconsistent cell density at the time of treatment. - Variation in the passage number of cells. - Degradation of this compound stock solution due to multiple freeze-thaw cycles. - Mycoplasma contamination. | - Seed cells at a consistent density for all experiments and allow them to adhere and enter logarithmic growth phase before treatment. - Use cells within a consistent and low passage number range. - Aliquot the DMSO stock solution into single-use volumes to avoid repeated freezing and thawing. - Regularly test cell cultures for mycoplasma contamination.[3] |
| High background or off-target effects observed. | The concentration of this compound is too high, leading to non-specific toxicity. The final DMSO concentration is too high. | - Perform a dose-response experiment to identify the optimal concentration that elicits the desired biological effect without causing excessive, non-specific cell death. - Ensure the final DMSO concentration in your vehicle control and all experimental wells is identical and non-toxic to your cells. |
| No significant effect observed at tested concentrations. | - The cell line may be resistant to OXPHOS inhibition. - The incubation time may be too short. - The compound may have degraded. | - Consider using a cell line known to be sensitive to metabolic inhibitors or perform experiments to confirm the dependence of your cell line on OXPHOS. - Extend the treatment duration in a time-course experiment. - Use a fresh aliquot of the this compound stock solution. |
Quantitative Data Summary
| Cell Line | Organism | Concentration Range | Incubation Time | Observed Effect |
| Rat Peritoneal Mesothelial Cells (RPMCs) | Rat | 10 µM, 30 µM, 50 µM | 24 hours | Inhibition of high glucose-induced myofibroblast transdifferentiation. |
| NIH3T3 | Mouse | 0.31 - 10 µM | Not Specified | Dose-dependent increase in AMPKα1 Thr172 phosphorylation. |
| Various Solid Tumor Cell Lines | Human | Not Specified | Not Specified | Lixumistat has demonstrated robust in vitro activity.[2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability using a colorimetric MTT assay.
Materials:
-
This compound
-
Target cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for AMPK Activation
This protocol outlines the steps to detect the phosphorylation of AMPK at Threonine 172, a marker of its activation, following treatment with this compound.
Materials:
-
This compound
-
Target cells in culture
-
6-well cell culture plates
-
Complete cell culture medium
-
DMSO (cell culture grade)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-total AMPKα
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for the chosen duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against phospho-AMPKα (Thr172) and total AMPKα (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated AMPK signal to the total AMPK signal to determine the extent of activation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound in vitro studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Seahorse Assay with Lixumistat Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Lixumistat hydrochloride in Seahorse XF assays. The information is tailored for scientists and drug development professionals investigating cellular metabolism.
Troubleshooting Guides
This section addresses specific issues that may arise during your Seahorse experiments with this compound.
Question: Why is my basal Oxygen Consumption Rate (OCR) unexpectedly low after Lixumistat treatment?
Answer:
A lower than expected basal OCR is the anticipated outcome of Lixumistat treatment, as it is a mitochondrial complex I inhibitor. However, if the OCR is drastically lower than your controls or previous experiments, consider the following:
-
Lixumistat Concentration: The concentration of Lixumistat may be too high for your cell type, leading to excessive inhibition of mitochondrial respiration. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cells.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the assay. Unhealthy cells will have compromised mitochondrial function, leading to a low basal OCR even before inhibitor treatment.
-
Cell Seeding Density: Insufficient cell numbers will result in a low overall OCR signal. Optimize your cell seeding density to ensure a robust and reproducible respiratory rate.
-
Assay Medium: Using an inappropriate or improperly prepared assay medium can stress the cells and reduce their respiratory rate. Ensure the medium has the correct pH (typically 7.4) and is supplemented with necessary substrates like glucose, pyruvate, and glutamine.
Question: After Lixumistat injection, I don't see a significant decrease in OCR. What could be the reason?
Answer:
Several factors could contribute to a lack of a significant OCR decrease after Lixumistat injection:
-
Suboptimal Lixumistat Concentration: The concentration of Lixumistat may be too low to effectively inhibit complex I in your specific cell type. A dose-response experiment is recommended to determine the effective inhibitory concentration.
-
Inhibitor Instability: Ensure proper storage and handling of your this compound stock solution to prevent degradation.
-
Low Basal Respiration: If the basal OCR of your cells is already very low, the effect of the inhibitor may be difficult to detect.[1] This can be due to low cell number or poor cell health.
-
Cellular Resistance: Some cell types may have intrinsic resistance to certain inhibitors or may utilize alternative metabolic pathways to compensate for the inhibition of complex I.
Question: My Extracellular Acidification Rate (ECAR) increases significantly after Lixumistat treatment. Is this expected?
Answer:
Yes, an increase in ECAR is an expected compensatory response to the inhibition of oxidative phosphorylation by Lixumistat.[1] When mitochondrial ATP production is blocked, cells often upregulate glycolysis to meet their energy demands, leading to increased lactate (B86563) production and extrusion, which is measured as ECAR.[2] However, if the ECAR increase is extreme or accompanied by a rapid drop in OCR to near-zero levels, it could indicate cellular stress or toxicity.
Question: I am observing high variability between replicate wells treated with Lixumistat. How can I improve consistency?
Answer:
High variability in Seahorse assays can be frustrating. Here are some steps to improve consistency:
-
Consistent Cell Seeding: Ensure a homogenous cell suspension and use precise pipetting techniques to seed the same number of cells in each well. Allow the plate to sit at room temperature for a short period before placing it in the incubator to promote even cell distribution.
-
Accurate Compound Preparation and Injection: Inaccurate concentrations or volumes of injected compounds, including Lixumistat and the Mito Stress Test reagents, will lead to significant well-to-well variation.
-
Avoid Edge Effects: The outermost wells of the microplate are more prone to evaporation and temperature fluctuations.[1] It is recommended to fill these wells with media but exclude them from your experimental groups to create a humidity barrier.[1]
-
Proper Instrument Calibration: Always ensure the Seahorse XF Analyzer is properly calibrated before each experiment.[1]
Frequently Asked Questions (FAQs)
Question: What is this compound and how does it work?
Answer:
This compound (also known as IM156) is a novel biguanide (B1667054) compound that acts as a potent inhibitor of mitochondrial protein complex I (PC1) in the oxidative phosphorylation (OXPHOS) pathway.[3][4] By inhibiting complex I, Lixumistat disrupts the electron transport chain, leading to a decrease in mitochondrial respiration and ATP production.[3][5] This can force cancer cells, which are often highly reliant on OXPHOS, to undergo metabolic reprogramming.[4]
Question: What are the expected changes in a Seahorse Mito Stress Test after treating cells with Lixumistat?
Answer:
In a Seahorse XF Cell Mito Stress Test, treatment with Lixumistat is expected to cause:
-
Decreased Basal Respiration: As a complex I inhibitor, Lixumistat will directly reduce the initial oxygen consumption rate.
-
Decreased ATP Production-Linked Respiration: The drop in OCR after oligomycin (B223565) injection will be less pronounced in Lixumistat-treated cells, as mitochondrial ATP production is already inhibited.
-
Decreased Maximal Respiration: The maximal OCR achieved after the addition of the uncoupler FCCP will be lower in the presence of Lixumistat because the electron transport chain is inhibited at complex I.
-
Decreased Spare Respiratory Capacity: Consequently, the spare respiratory capacity, which is the difference between maximal and basal respiration, will also be reduced.
Question: What are the expected changes in a Seahorse Glycolysis Stress Test after treating cells with Lixumistat?
Answer:
In a Seahorse XF Glycolysis Stress Test, pre-treatment with Lixumistat is expected to lead to:
-
Increased Basal ECAR: Due to the inhibition of mitochondrial respiration, cells will likely have a higher basal rate of glycolysis to compensate for the reduced ATP production from OXPHOS.
-
Increased Glycolysis: The ECAR measurement after glucose injection will be higher.
-
Potentially Altered Glycolytic Capacity and Reserve: The response to oligomycin, which further inhibits mitochondrial ATP synthesis, may be less pronounced in cells already compensating for complex I inhibition. The glycolytic reserve, the difference between glycolytic capacity and glycolysis, may therefore be smaller.
Question: Are there any known off-target effects of Lixumistat that could affect my Seahorse assay results?
Answer:
While Lixumistat is a potent complex I inhibitor, like other biguanides, it may have other cellular effects. For instance, it has been shown to activate AMPK (AMP-activated protein kinase).[6] AMPK is a central regulator of metabolism and its activation can independently influence both glycolysis and mitochondrial function. When interpreting your data, it is important to consider that the observed metabolic changes may be a combination of direct complex I inhibition and downstream signaling events.
Quantitative Data Summary
The following table summarizes the effects of Lixumistat (IM156) on the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in WI-38 pulmonary fibroblasts, with and without stimulation by Transforming Growth Factor-beta (TGFβ).[7]
| Treatment Group | Basal OCR (pmol/min) | Maximal OCR (pmol/min) | Basal ECAR (mpH/min) |
| Control | ~125 | ~250 | ~20 |
| Lixumistat (15 µM) | ~75 | ~100 | ~30 |
| TGFβ (5 ng/ml) | ~200 | ~400 | ~25 |
| TGFβ + Lixumistat | ~100 | ~150 | ~35 |
Data is estimated from figures in "Modulation of Oxidative Phosphorylation with IM156 Attenuates Mitochondrial Metabolic Reprogramming and Inhibits Pulmonary Fibrosis".[7]
Experimental Protocols
1. Seahorse XF Cell Mito Stress Test with Lixumistat Pre-treatment
This protocol is adapted from standard Agilent Seahorse protocols.[8][9]
Materials:
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM) supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-optimized density and allow them to adhere overnight.
-
Lixumistat Pre-treatment: On the day of the assay, replace the culture medium with fresh assay medium containing the desired concentration of Lixumistat or vehicle control. Incubate for the desired pre-treatment time (e.g., 2 hours).[7]
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
-
Prepare Mito Stress Test Reagents: Reconstitute oligomycin, FCCP, and rotenone/antimycin A in assay medium to the desired working concentrations. The optimal concentration of FCCP should be determined empirically for each cell line.[10]
-
Load Sensor Cartridge: Load the prepared Mito Stress Test reagents into the appropriate ports of the hydrated sensor cartridge.
-
Equilibrate Cells: Replace the pre-treatment medium in the cell plate with fresh, pre-warmed assay medium and place the plate in a non-CO2 37°C incubator for 45-60 minutes.
-
Run Assay: Calibrate the Seahorse XF Analyzer with the sensor cartridge. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure basal OCR and ECAR before sequentially injecting the Mito Stress Test reagents.
2. Seahorse XF Glycolysis Stress Test with Lixumistat Pre-treatment
This protocol is adapted from standard Agilent Seahorse protocols.[2][11]
Materials:
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glutamine (glucose-free for initial incubation)
-
Seahorse XF Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-Deoxy-D-glucose)
Procedure:
-
Cell Seeding: Seed cells as described in the Mito Stress Test protocol.
-
Lixumistat Pre-treatment: On the day of the assay, replace the culture medium with fresh assay medium (containing glucose) with Lixumistat or vehicle control and incubate for the desired time.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge as described previously.
-
Prepare Glycolysis Stress Test Reagents: Reconstitute glucose, oligomycin, and 2-DG in the appropriate assay medium to the desired working concentrations.
-
Load Sensor Cartridge: Load the prepared Glycolysis Stress Test reagents into the appropriate ports of the hydrated sensor cartridge.
-
Glucose Starvation: Replace the pre-treatment medium with glucose-free assay medium and incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.
-
Run Assay: Calibrate the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure basal ECAR and OCR before sequentially injecting glucose, oligomycin, and 2-DG.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Seahorse Mito Stress Test workflow with Lixumistat.
Caption: Seahorse Glycolysis Stress Test workflow with Lixumistat.
References
- 1. From OCR and ECAR to energy: Perspectives on the design and interpretation of bioenergetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Modulation of mitochondrial bioenergetics in a skeletal muscle cell line model of mitochondrial toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 5. Functional Mitochondrial Toxicity Assay (Seahorse XFe96) | Cyprotex | Evotec [evotec.com]
- 6. Real-Time Assessment of Mitochondrial Toxicity in HepG2 Cells Using the Seahorse Extracellular Flux Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. immunomet.com [immunomet.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. einsteinmed.edu [einsteinmed.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Lixumistat Hydrochloride Toxicity in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential toxicity of Lixumistat hydrochloride (also known as CX-6258) in preclinical animal studies. The information is presented in a question-and-answer format to directly address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its potential toxicity?
A1: this compound is an orally bioavailable biguanide (B1667054) that functions as a mitochondrial oxidative phosphorylation (OXPHOS) inhibitor by specifically targeting Protein Complex I (PC1) of the electron transport chain.[1] By inhibiting PC1, Lixumistat disrupts cellular respiration and ATP production. This mechanism is key to its anti-cancer and anti-fibrotic effects but can also lead to dose-dependent toxicities, primarily related to metabolic disturbances such as lactic acidosis.
Q2: What are the most common signs of toxicity to monitor in animals treated with this compound?
A2: Based on the mechanism of action and data from related compounds, researchers should monitor for both general and specific signs of toxicity. General clinical signs may include weight loss, decreased food and water consumption, lethargy, and changes in posture or behavior. More specific signs related to mitochondrial toxicity include labored breathing (indicative of metabolic acidosis), hypothermia, and neurological symptoms such as ataxia or seizures in severe cases.
Q3: What is a typical starting dose for this compound in rodent studies?
A3: In xenograft models using mice, Lixumistat (as CX-6258) has been administered orally at doses of 50 mg/kg and 100 mg/kg once daily and was reported to be well-tolerated.[2][3][4] For initial dose-range finding studies, it is advisable to start with a lower dose and escalate to determine the maximum tolerated dose (MTD) in the specific animal model and strain being used.
Q4: Are there any known target organs for toxicity with this compound?
A4: While specific organ toxicity data for Lixumistat in preclinical studies is limited, biguanides as a class can potentially affect organs with high metabolic rates. The liver is a key organ to monitor, as it is central to lactate (B86563) clearance.[5] Researchers should perform thorough histopathological examinations of major organs during necropsy to identify any potential target organ toxicities.
Troubleshooting Guides
Issue 1: Animals are exhibiting rapid breathing and lethargy after dosing.
Possible Cause: This is a potential sign of metabolic acidosis, specifically lactic acidosis, a known class effect of biguanides that inhibit mitochondrial complex I.[6][7][8]
Troubleshooting Steps:
-
Confirm Acid-Base Status: If feasible, collect a blood sample for blood gas analysis to measure pH, bicarbonate, and lactate levels. Elevated lactate and decreased pH and bicarbonate are indicative of lactic acidosis.
-
Dose Reduction: Immediately consider reducing the dose or temporarily discontinuing treatment in the affected cohort.
-
Supportive Care: Provide supportive care as outlined in the supportive care section below. For severe, confirmed lactic acidosis, administration of agents like dichloroacetate (B87207) has been shown to be effective in canine models, though this should be considered an experimental intervention.[9][10]
-
Hydration: Ensure animals have easy access to drinking water, as dehydration can exacerbate metabolic disturbances.
Issue 2: Significant weight loss is observed in the treatment group compared to controls.
Possible Cause: Weight loss can be a general sign of toxicity, resulting from decreased appetite, dehydration, or systemic metabolic disruption.
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to reduced intake.
-
Assess for Dehydration: Check for signs of dehydration such as skin tenting and sunken eyes. Provide supplemental hydration (e.g., subcutaneous saline) if necessary.
-
Dietary Support: Consider providing a more palatable and high-calorie diet to encourage eating.
-
Dose Adjustment: If weight loss exceeds 15-20% of baseline body weight, a dose reduction or a temporary halt in dosing is recommended.
-
Clinical Pathology: Perform interim blood draws to assess for signs of organ damage or metabolic abnormalities that could be contributing to weight loss.
Data Presentation
Table 1: Key Preclinical Data for Lixumistat (CX-6258) and Related Biguanides
| Parameter | Lixumistat (CX-6258) | Metformin (B114582) (in rats) | Phenformin (in rats) |
| Dosing (in vivo) | 50-100 mg/kg/day (oral, mice) was well tolerated in xenograft studies.[2][3][4] | Did not elevate lactic acid at doses corresponding to human therapeutic levels.[7][8] | Elevated lactic acid at doses corresponding to lower than human therapeutic levels.[7][8] |
| Reported Toxicity | "Well tolerated" with no specific adverse events detailed in the available literature.[2] | Low risk of lactic acidosis at therapeutic doses.[7][8] | Higher risk of lactic acidosis.[7][8] |
Table 2: Recommended Hematological and Clinical Chemistry Parameters for Monitoring in Mice
| Panel | Parameters | Rationale |
| Hematology | White Blood Cell Count (WBC), Red Blood Cell Count (RBC), Hemoglobin, Hematocrit, Platelet Count.[11][12][13][14][15] | To assess for signs of immunosuppression, anemia, or other hematological abnormalities. |
| Clinical Chemistry | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin, Blood Urea Nitrogen (BUN), Creatinine, Glucose, Lactate, Bicarbonate.[11][12][13][15] | To monitor liver and kidney function, glucose metabolism, and for early detection of lactic acidosis. |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) and MTD Study in Rodents
-
Animal Model: Select the appropriate rodent species and strain for the study (e.g., CD-1 mice, Sprague-Dawley rats).
-
Group Allocation: Assign a small number of animals (e.g., 3-5 per sex per group) to a vehicle control group and at least three dose level groups.
-
Dose Selection: Based on available data, initial doses for Lixumistat could start at 10-25 mg/kg and escalate.
-
Administration: Administer this compound orally once daily for a predetermined period (e.g., 7-14 days).
-
Monitoring:
-
Daily: Observe for clinical signs of toxicity and mortality. Record body weights and food consumption.
-
End of Study: Collect blood for hematology and clinical chemistry analysis. Perform a full necropsy with organ weight measurements. Collect tissues for histopathological examination.
-
-
MTD Determination: The MTD is the highest dose that does not cause mortality or signs of excessive toxicity (e.g., >20% body weight loss).
Protocol 2: Monitoring for Lactic Acidosis
-
Blood Sampling: At predetermined time points (e.g., pre-dose, and at peak plasma concentration post-dose), collect a small volume of whole blood (e.g., from the tail vein in mice).
-
Analysis: Use a point-of-care blood gas and lactate analyzer for immediate results.
-
Parameters: Measure blood pH, pCO2, bicarbonate (HCO3-), and lactate.
-
Interpretation: A significant increase in lactate accompanied by a decrease in pH and bicarbonate is indicative of lactic acidosis.
Visualizations
Caption: Mechanism of this compound toxicity.
Caption: Experimental workflow for managing toxicity.
References
- 1. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Involvement of organic cation transporter 1 in the lactic acidosis caused by metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity of a novel therapeutic agent targeting mitochondrial complex I | Semantic Scholar [semanticscholar.org]
- 7. Comparison of potential risks of lactic acidosis induction by biguanides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. Treatment of Lactic Acidosis with Dichloroacetate in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of lactic acidosis with dichloroacetate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Chemistry [mouseclinic.de]
- 12. Clinical hematological and biochemical parameters in Swiss, BALB/c, C57BL/6 and B6D2F1 Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of biochemical, hematological and oxidative parameters in mice exposed to the herbicide glyphosate-Roundup® - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Lixumistat Hydrochloride Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to Lixumistat hydrochloride in cancer cells.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cancer cell culture experiments. What are the potential resistance mechanisms?
A1: Resistance to this compound, a compound targeting both CXCR4 and oxidative phosphorylation (OXPHOS), can be multifaceted. Potential mechanisms include:
-
Alterations in the CXCR4/CXCL12 Axis:
-
Upregulation of CXCR4 expression: Increased receptor density on the cell surface can render the existing drug concentration insufficient.
-
Mutations in the CXCR4 gene: Changes in the drug-binding site can reduce the affinity of this compound.
-
Increased CXCL12 secretion: The tumor microenvironment, including cancer-associated fibroblasts (CAFs), may secrete higher levels of the CXCR4 ligand CXCL12, leading to competitive antagonism.[1][2]
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative pro-survival and proliferative pathways to compensate for CXCR4 inhibition. These may include:
-
Metabolic Reprogramming: As this compound also inhibits mitochondrial protein complex 1 (PC1) of the OXPHOS pathway, resistant cells might adapt their metabolism by:[4][5]
-
Shifting towards glycolysis for ATP production, even in the presence of oxygen (the Warburg effect).
-
Utilizing alternative energy sources.
-
-
Drug Efflux and Metabolism:
-
Induction of Cancer Stem Cell (CSC) Phenotype: The CXCR4/CXCL12 axis is implicated in maintaining cancer stemness.[1] Resistance may be associated with an enrichment of the CSC population, which is often more resistant to therapy.
Q2: Our cancer cell line, previously sensitive to this compound, now shows a higher IC50 value. How can we confirm the mechanism of resistance?
A2: To elucidate the specific resistance mechanism, a series of validation experiments are recommended. Here is a suggested workflow:
-
Confirm Resistance: Perform dose-response curves with a sensitive parental cell line and your resistant cell line to quantify the shift in IC50.
-
Analyze the CXCR4 Axis:
-
qPCR and Western Blot: Compare CXCR4 mRNA and protein expression levels between sensitive and resistant cells.
-
Flow Cytometry: Quantify cell surface CXCR4 expression.
-
Sanger or Next-Generation Sequencing: Sequence the CXCR4 gene to identify potential mutations.
-
ELISA: Measure the concentration of CXCL12 in the conditioned media of your cell cultures.
-
-
Investigate Bypass Pathways:
-
Western Blot/Phospho-arrays: Probe for the phosphorylated (active) forms of key proteins in the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways (e.g., p-AKT, p-ERK, p-STAT3).
-
-
Assess Metabolic Changes:
-
Seahorse Assay: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess changes in OXPHOS and glycolysis.
-
Metabolomics: Perform a comprehensive analysis of cellular metabolites.
-
-
Evaluate Drug Efflux:
-
qPCR/Western Blot: Analyze the expression of common ABC transporters (e.g., MDR1/ABCB1, MRP1/ABCC1, BCRP/ABCG2).
-
Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123) to measure their activity.
-
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. High or low confluency can affect drug sensitivity. |
| Drug Stability | Prepare fresh drug solutions for each experiment. This compound in solution may degrade over time. |
| Assay Interference | Ensure that the components of your viability assay (e.g., MTT, resazurin) do not interact with this compound. Run a drug-only control (no cells) to check for background signal. |
| Resistant Subpopulation | A small, resistant subpopulation may be emerging. Consider single-cell cloning to isolate and characterize these clones. |
Problem: Difficulty in detecting changes in signaling pathway activation.
| Potential Cause | Troubleshooting Step |
| Timing of Analysis | Signaling pathway activation can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 6 hr, 24 hr) after this compound treatment to identify the optimal time point for analysis. |
| Antibody Quality | Validate your primary antibodies for specificity and sensitivity using positive and negative controls. |
| Basal Pathway Activity | The basal level of pathway activation may be high in your cell line, masking drug-induced changes. Serum-starve the cells before treatment to lower the basal signaling. |
Quantitative Data Summary
The following table provides a template for summarizing quantitative data you might generate when investigating this compound resistance.
| Parameter | Parental (Sensitive) Cells | Resistant Cells | Fold Change |
| IC50 (µM) | e.g., 0.5 µM | e.g., 5.0 µM | e.g., 10 |
| CXCR4 mRNA (relative expression) | e.g., 1.0 | e.g., 4.5 | e.g., 4.5 |
| p-AKT/total AKT ratio | e.g., 0.2 | e.g., 0.8 | e.g., 4.0 |
| p-ERK/total ERK ratio | e.g., 0.3 | e.g., 0.9 | e.g., 3.0 |
| Basal OCR (pmol/min) | e.g., 150 | e.g., 75 | e.g., 0.5 |
| Basal ECAR (mpH/min) | e.g., 50 | e.g., 100 | e.g., 2.0 |
Experimental Protocols
Western Blot for Phosphorylated Signaling Proteins
-
Cell Lysis:
-
Seed sensitive and resistant cells and grow to 70-80% confluency.
-
Treat with this compound at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity using image analysis software.
-
Seahorse XF Cell Mito Stress Test
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Wash cells with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
-
Compound Loading:
-
Load the injection ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
-
Data Acquisition:
-
Place the cell culture plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
-
Data Analysis:
-
Analyze the oxygen consumption rate (OCR) to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Visualizations
Caption: CXCR4 signaling pathways potentially bypassed in Lixumistat resistance.
Caption: Workflow for investigating this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 5. onclive.com [onclive.com]
- 6. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lixumistat Hydrochloride and Normal Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of Lixumistat hydrochloride on normal cell viability. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in experimental design and data interpretation.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments investigating the effects of this compound on normal cell viability.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly high cytotoxicity in normal cells | 1. High concentration of Lixumistat: The concentration used may be too high for the specific normal cell line. 2. Cell line sensitivity: Different normal cell lines may have varying sensitivities to OXPHOS inhibition. 3. Incorrect solvent control: The vehicle (e.g., DMSO) concentration may be toxic. 4. Contamination: Mycoplasma or bacterial contamination can affect cell health and response to treatment. | 1. Perform a dose-response curve to determine the optimal concentration range. 2. Test a panel of different normal cell lines to assess specificity. 3. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). 4. Regularly test cell cultures for contamination. |
| No observable effect on normal cell viability | 1. Low concentration of Lixumistat: The concentration may be too low to elicit a response. 2. Short incubation time: The duration of exposure may be insufficient to observe an effect. 3. Cell line resistance: Some normal cells may have robust metabolic flexibility, compensating for OXPHOS inhibition. 4. Inactive compound: The this compound may have degraded. | 1. Increase the concentration range in your dose-response experiment. 2. Extend the incubation period (e.g., 24, 48, 72 hours). 3. Consider using a different normal cell line or assessing other functional endpoints besides viability (e.g., proliferation, metabolic activity). 4. Verify the activity of the compound with a positive control (e.g., a cancer cell line known to be sensitive to Lixumistat). |
| High variability between experimental replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Pipetting errors: Inaccurate dispensing of Lixumistat or assay reagents. 3. Edge effects in microplates: Evaporation in the outer wells of the plate. 4. Incomplete formazan (B1609692) solubilization (MTT assay): Crystals not fully dissolved before reading. | 1. Ensure a homogenous cell suspension and careful seeding technique. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outermost wells of the microplate or fill them with sterile PBS to maintain humidity. 4. Ensure complete solubilization by thorough mixing and visual inspection before reading the plate. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a biguanide (B1667054) compound that acts as a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS), specifically targeting Protein Complex 1 (PC1) of the electron transport chain.[1][2] By inhibiting PC1, Lixumistat disrupts the primary pathway for ATP production in mitochondria, leading to cellular energy stress.[2] This mechanism is particularly effective against cancer cells that are highly dependent on OXPHOS for their energy needs.[3]
Q2: Does this compound affect the viability of normal, non-cancerous cells?
Q3: How might inhibition of OXPHOS impact normal proliferating cells?
A3: Normal cells that are actively proliferating, such as those involved in wound healing or tissue regeneration, often exhibit increased OXPHOS to meet their higher energy demands. Therefore, high concentrations of an OXPHOS inhibitor like Lixumistat could potentially impact the proliferation of these normal cells. The extent of this impact would likely be dependent on the specific cell type and its metabolic flexibility.
Q4: What is the role of AMPK activation in the context of Lixumistat's effect on normal cells?
A4: By inhibiting ATP production, Lixumistat can lead to an increase in the cellular AMP:ATP ratio, which is a primary activator of AMP-activated protein kinase (AMPK).[5] AMPK is a crucial energy sensor that, when activated, initiates a cascade of events to restore energy balance. In normal cells, AMPK activation typically inhibits anabolic pathways (which consume ATP) and stimulates catabolic pathways (which generate ATP). This can lead to a temporary cell cycle arrest, allowing the cell to conserve energy and survive under metabolic stress. Therefore, AMPK activation by Lixumistat in normal cells is generally considered a pro-survival response.
Q5: Are there any known effects of Lixumistat on specific signaling pathways in normal cells?
A5: In the context of fibrosis, Lixumistat has been shown to inhibit the TGF-β-dependent activation of fibroblasts into myofibroblasts. This suggests an interaction with the TGF-β signaling pathway in these normal cells. The anti-fibrotic effect is thought to be mediated by the activation of AMPK, which results from the decrease in ATP generation following Lixumistat treatment.
Quantitative Data
While specific, publicly available quantitative data on the IC50 values of this compound across a range of normal cell lines is limited, the following table provides an illustrative template for how such data could be presented. Researchers should generate their own dose-response curves for the specific normal cell lines used in their experiments.
| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) - Illustrative |
| HDF | Human Dermal Fibroblasts | MTT | 72 | > 100 |
| NHBE | Normal Human Bronchial Epithelial | MTT | 72 | > 100 |
| NHA | Normal Human Astrocytes | MTT | 72 | > 100 |
Note: The IC50 values presented are for illustrative purposes only and are based on the qualitative evidence suggesting low toxicity of Lixumistat to normal cells. Actual values must be determined experimentally.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form an insoluble purple formazan product.
Materials:
-
This compound
-
Normal cell line of interest (e.g., HDF, NHBE, NHA)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of Lixumistat. Include a vehicle control (medium with the same concentration of solvent used to dissolve Lixumistat, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells. Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Materials:
-
This compound
-
Normal cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Culture and Treatment: Culture cells in appropriate culture vessels (e.g., 6-well plates) and treat with different concentrations of this compound for the desired duration.
-
Cell Harvesting: After treatment, detach the cells using trypsin-EDTA and resuspend them in complete culture medium to inactivate the trypsin.
-
Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (e.g., 10 µL of cell suspension + 10 µL of trypan blue).
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.
-
Cell Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Visualizations
Caption: Mechanism of Lixumistat and its impact on cellular energy.
Caption: Workflow for the MTT cell viability assay.
Caption: Differential impact of Lixumistat on normal vs. cancer cells.
References
- 1. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 4. Pan-tissue mitochondrial phenotyping reveals lower OXPHOS expression and function across cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK signaling and its targeting in cancer progression and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IM156 Treatment and Cell Line Specific Responses
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing IM156 in their experiments. The following information is designed to address specific issues and questions that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is IM156 and what is its primary mechanism of action?
A1: IM156, also known as lixumistat, is an orally administered small molecule from the biguanide (B1667054) class.[1] Its primary mechanism of action is the inhibition of Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[1][2][3] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in cellular energy (ATP) and anabolic precursors required for tumor growth.[2][3]
Q2: Which signaling pathways are affected by IM156 treatment?
A2: By inhibiting mitochondrial complex I, IM156 treatment leads to an increase in the cellular AMP/ATP ratio. This activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival.[6][7]
Q3: Which cancer cell lines are sensitive to IM156?
A3: Preclinical studies have shown that IM156 has demonstrated robust in vitro and in vivo efficacy in a selection of cancers and cancer subpopulations.[1] These include pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric, lymphoma, and lung cancers.[1] It is particularly promising for treating drug-resistant tumors that are highly dependent on OXPHOS for their metabolic needs.[1]
Q4: Is there quantitative data available on the sensitivity of different cell lines to IM156 (e.g., IC50 values)?
Q5: What are the potential off-target effects of IM156?
A5: As a biguanide, IM156 shares a class with metformin (B114582) and phenformin. While designed for improved potency and a better safety profile, potential side effects associated with this class of drugs, such as gastrointestinal issues and, rarely, lactic acidosis, should be considered, particularly in in vivo studies.[6] A Phase 1 clinical study in patients with advanced solid tumors found that the most frequent treatment-related adverse events were gastrointestinal in nature (nausea, diarrhea, and vomiting).[8]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during in vitro experiments with IM156.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Contamination (e.g., mycoplasma). | Regularly test cell lines for mycoplasma contamination. | |
| Inconsistent drug concentration. | Prepare fresh drug dilutions for each experiment. Ensure complete solubilization of IM156. | |
| Unexpectedly low or no cytotoxicity | Cell line is resistant to OXPHOS inhibition. | Consider using a cell line known to be dependent on oxidative phosphorylation. |
| Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. | |
| Drug degradation. | Store IM156 stock solutions at the recommended temperature and protect from light. | |
| Unexpectedly high cytotoxicity | High sensitivity of the cell line. | Lower the concentration range of IM156 in your dose-response experiments. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Include a vehicle-only control. | |
| Inconsistent results in Seahorse XF assays | Incorrect cell seeding density. | Optimize cell seeding density for each cell line to achieve a consistent oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) at baseline. |
| pH fluctuations in the assay medium. | Ensure the assay medium is properly buffered and equilibrated to the correct temperature and CO2 level before the assay. | |
| Incomplete mixing of injected compounds. | Ensure the instrument's mixing protocols are adequate for each injection. |
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol provides a general framework for assessing cell viability after IM156 treatment using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
IM156
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
IM156 Treatment:
-
Prepare a series of IM156 dilutions in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the IM156 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve IM156).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
IM156
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to overconfluence by the end of the experiment.
-
After 24 hours, treat the cells with the desired concentrations of IM156 and a vehicle control.
-
Incubate for the chosen treatment duration.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Visualizations
Signaling Pathway of IM156
Caption: IM156 inhibits mitochondrial Protein Complex I, leading to AMPK activation and subsequent mTOR inhibition.
Experimental Workflow for Cell Viability Assay
Caption: A typical workflow for determining cell viability in response to IM156 treatment using an MTT assay.
Logical Relationship for Troubleshooting Unexpected Cytotoxicity
Caption: A decision tree for troubleshooting unexpected cytotoxicity results in IM156 experiments.
References
- 1. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 2. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]
- 3. Publications – Immunomet [immunomet.com]
- 4. IM156, a new AMPK activator, protects against polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting AMPK for cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. ascopubs.org [ascopubs.org]
Buffering capacity considerations for Lixumistat hydrochloride experiments
Welcome to the technical support center for Lixumistat hydrochloride experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a biguanide (B1667054) derivative that acts as a potent inhibitor of mitochondrial Protein Complex I (PC1) of the oxidative phosphorylation (OXPHOS) pathway.[1][2][3] By inhibiting PC1, Lixumistat disrupts the electron transport chain, leading to decreased mitochondrial respiration and reduced ATP production. This metabolic disruption preferentially affects cancer cells that are highly dependent on OXPHOS for their energy supply.[3]
Q2: What is the expected charge of Lixumistat at physiological pH?
A2: While the specific pKa of this compound is not publicly available, the biguanide group is strongly basic. For example, the pKa of the biguanide group in the polymer PHMB is 10.96. This indicates that this compound will be protonated and carry a positive charge at physiological pH (around 7.4). This is a critical consideration for its interaction with cellular membranes and other charged molecules.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For in vivo studies, formulations using a combination of DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline have been reported.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Lixumistat in aqueous buffer | This compound, like other biguanides, can be highly soluble in aqueous solutions, but its solubility can be influenced by the buffer composition and pH. Certain buffers, like phosphate (B84403) buffers, have been shown to cause precipitation with other hydrochloride salts of drugs.[6] | - Ensure the buffer concentration is appropriate for the experiment and does not exceed the solubility limit of this compound. - Consider using alternative buffer systems such as Tris-HCl or HEPES, which are commonly used in mitochondrial function assays. - If precipitation persists, preparing a concentrated stock solution in DMSO and then diluting it into the aqueous buffer immediately before use can be effective. Ensure the final DMSO concentration is compatible with your experimental system. |
| Variability in experimental results | - pH shift during experiment: Cellular metabolism can lead to changes in the local pH, potentially affecting the charge state and activity of Lixumistat. - Buffer interference: Some buffer components may interact with Lixumistat or affect mitochondrial function. | - Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the experiment. Regularly check the pH of your experimental medium. - When possible, use a buffer system that is known to be compatible with mitochondrial assays, such as a phosphate buffer or a specialized mitochondrial respiration medium. |
| Loss of Lixumistat activity over time in prepared solutions | Degradation of the compound due to inappropriate storage or buffer conditions. While specific stability data for Lixumistat is limited, biguanides can be susceptible to degradation under certain pH and temperature conditions. | - Prepare fresh solutions of this compound for each experiment from a frozen DMSO stock. - Avoid prolonged storage of Lixumistat in aqueous buffers, especially at room temperature. If solutions must be prepared in advance, store them at 4°C and use them within a short timeframe. - Conduct a pilot stability study in your chosen buffer system by measuring the compound's activity at different time points. |
| Inconsistent cellular uptake or activity | The positive charge of Lixumistat at physiological pH can influence its membrane permeability. The composition of the cell culture medium, including the presence of proteins and other charged molecules, could affect its availability to the cells. | - Ensure consistent cell culture conditions, including media composition and serum concentration, across all experiments. - Consider the potential for interaction with components of the extracellular matrix or plasticware. - If direct mitochondrial delivery is desired, consider using permeabilized cells in your experimental setup. |
Physicochemical Properties of Biguanides
This table summarizes general physicochemical properties of biguanides, which can provide insights into the expected behavior of this compound.
| Property | Description | Relevance for Experiments |
| Basicity | Biguanides are strong bases due to the presence of multiple nitrogen atoms. | They will be protonated and positively charged at physiological pH, influencing solubility, membrane permeability, and interactions with negatively charged molecules. |
| Solubility | Generally hydrophilic and soluble in aqueous solutions. | Solubility can be affected by the counter-ion and the composition of the buffer. |
| pKa | The pKa of the biguanide group is typically high (e.g., >10). | This confirms the positive charge at physiological pH and indicates that the compound's charge state will not change within the typical biological pH range. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Mitochondrial Complex I Activity Assay (Spectrophotometric)
This protocol is a general method for assessing the inhibitory activity of Lixumistat on mitochondrial complex I.
-
Objective: To determine the IC50 of this compound for mitochondrial complex I.
-
Materials:
-
Isolated mitochondria
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Ubiquinone (e.g., Coenzyme Q1)
-
Rotenone (B1679576) (a known complex I inhibitor, for control)
-
This compound stock solution (in DMSO)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and ubiquinone.
-
Add a known amount of isolated mitochondria to the reaction mixture.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the mitochondrial suspension and incubate for a specified time (e.g., 5-10 minutes) at 30°C.
-
To initiate the reaction, add NADH to the mixture.
-
Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time.
-
In a separate control experiment, determine the rotenone-insensitive rate by pre-incubating the mitochondria with a saturating concentration of rotenone before adding NADH.
-
Calculate the specific complex I activity by subtracting the rotenone-insensitive rate from the total rate for each Lixumistat concentration.
-
Plot the percentage of inhibition against the Lixumistat concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Caption: Logical troubleshooting flow for Lixumistat experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phosphate buffer interferes dissolution of prazosin hydrochloride in compendial dissolution testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Lixumistat Hydrochloride Technical Support Center: Troubleshooting Interference with Fluorescent Dyes
Welcome to the technical support center for researchers utilizing Lixumistat hydrochloride in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with commonly used fluorescent dyes. As a biguanide (B1667054) derivative and an oxidative phosphorylation (OXPHOS) inhibitor, this compound may present unique challenges in fluorescence experiments. This guide will help you identify and mitigate these potential issues to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence-based assay?
Yes, it is possible. Small molecules like this compound can interfere with fluorescence assays through several mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths of your dye, leading to false-positive signals.
-
Fluorescence Quenching: The compound may absorb the excitation light or the emitted fluorescence from your dye, resulting in a decreased signal and potential false negatives.
-
Spectral Overlap: The absorbance spectrum of this compound may overlap with the excitation or emission spectrum of the fluorescent dye, leading to inaccurate measurements.
-
Biological Effects: As an OXPHOS inhibitor, this compound alters mitochondrial function, which can indirectly affect the performance of certain fluorescent dyes that are sensitive to cellular metabolic state and membrane potential.
Q2: What are the first steps I should take to assess potential interference?
Before initiating your main experiment, it is crucial to perform two key preliminary tests:
-
Assess this compound Autofluorescence: Determine if the compound exhibits intrinsic fluorescence under your experimental conditions.
-
Evaluate Fluorescence Quenching: Check if this compound quenches the fluorescence of your chosen dye.
Detailed protocols for these essential preliminary experiments are provided in the "Experimental Protocols" section below.
Q3: Which fluorescent dyes are commonly used in studies involving OXPHOS inhibitors like this compound?
Researchers studying the effects of OXPHOS inhibitors often use fluorescent dyes to assess:
-
Mitochondrial Membrane Potential (ΔΨm): JC-1, Tetramethylrhodamine (TMRE), and MitoTracker dyes.
-
Reactive Oxygen Species (ROS): 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA).
-
Cell Viability: Calcein AM and Propidium Iodide (PI).
This guide provides specific troubleshooting advice for potential interactions between this compound and these dyes.
Troubleshooting Guides by Fluorescent Dye
Mitochondrial Membrane Potential Dyes (JC-1, TMRE, MitoTracker)
Inhibition of oxidative phosphorylation by this compound is expected to decrease the mitochondrial membrane potential. However, direct interference with the dyes can confound these results.
Potential Issues & Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low red/green fluorescence ratio with JC-1 in control cells | This compound may be quenching the red J-aggregate fluorescence more than the green monomer fluorescence. | Perform a quenching control experiment with JC-1 J-aggregates and monomers separately, if possible. Consider using an alternative potentiometric dye like TMRE. |
| Overall decrease in fluorescence intensity with TMRE or MitoTracker Red CMXRos | This could be due to a combination of mitochondrial depolarization (expected biological effect) and fluorescence quenching by this compound. | Quantify the quenching effect of this compound on the dye in a cell-free system to understand the contribution of quenching to the observed signal decrease. |
| No change or unexpected increase in fluorescence | This compound may be autofluorescent in the same channel as the dye, masking the depolarization effect. | Measure the autofluorescence of this compound at the dye's excitation and emission wavelengths and subtract this background from your experimental readings. |
Reactive Oxygen Species (ROS) Dye (DCFDA)
Inhibition of mitochondrial complex I by this compound can lead to an increase in ROS production.
Potential Issues & Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Higher than expected DCF fluorescence in the presence of this compound | This could be a true biological effect (increased ROS) or an artifact. Some compounds can directly oxidize DCFH₂ to the fluorescent DCF in a cell-free environment.[1][2] | Perform a cell-free control by incubating this compound with DCFH₂-DA to see if it directly causes oxidation. |
| Lower than expected DCF fluorescence despite expected ROS production | This compound may be quenching the fluorescence of DCF. | Conduct a quenching assay with the oxidized, fluorescent form of the dye (DCF) and this compound. |
Cell Viability Dyes (Calcein AM / Propidium Iodide)
Assessing cell viability is crucial when studying the effects of any compound.
Potential Issues & Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Lower Calcein AM fluorescence in viable cells treated with this compound | While this could indicate cytotoxicity, it might also be due to quenching of Calcein fluorescence by the compound.[3] | Perform a quenching control with Calcein and this compound in a cell-free system. Correlate results with an alternative, non-fluorescence-based viability assay (e.g., MTT assay). |
| Increased Propidium Iodide fluorescence that does not correlate with other viability assays | This compound could potentially have autofluorescence in the red channel, overlapping with the PI signal. | Characterize the autofluorescence spectrum of this compound to assess potential overlap with the PI emission spectrum. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
This protocol will determine if this compound emits its own fluorescence at the wavelengths used for your chosen dye.
Materials:
-
This compound
-
Assay buffer (the same buffer used in your main experiment)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your experiment.
-
Add these dilutions to the wells of the black microplate.
-
Include wells containing only the assay buffer to serve as a blank.
-
Set the fluorescence reader to the excitation and emission wavelengths of the fluorescent dye you plan to use.
-
Measure the fluorescence intensity in all wells.
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the readings of the wells containing this compound.
-
A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your experimental conditions.
Protocol 2: Evaluating Fluorescence Quenching by this compound
This protocol determines if this compound reduces the fluorescence signal of your dye.
Materials:
-
Your fluorescent dye
-
This compound
-
Assay buffer
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of your fluorescent dye in the assay buffer at the concentration used in your main experiment.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate, add the fluorescent dye solution to a set of wells.
-
Add the this compound serial dilutions to the wells containing the fluorescent dye.
-
Include control wells with the fluorescent dye only (no this compound).
-
Include blank wells with assay buffer only.
-
Incubate the plate for a duration similar to your assay's incubation time.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for your dye.
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Compare the fluorescence intensity of the wells containing both the dye and this compound to the wells containing only the dye.
-
A concentration-dependent decrease in fluorescence intensity in the presence of this compound indicates a quenching effect.
Visualizing Experimental Workflows
Troubleshooting Workflow for Potential Interference
Caption: A logical workflow for troubleshooting unexpected results in fluorescence assays involving this compound.
Signaling Pathway: this compound's Mechanism of Action
References
- 1. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Lixumistat Hydrochloride Experiments
Welcome to the technical support center for Lixumistat hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues to ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and orally active activator of AMP-activated protein kinase (AMPK).[1] It functions as an inhibitor of mitochondrial oxidative phosphorylation (OXPHOS), specifically targeting Protein Complex 1 (PC1) of the electron transport chain.[2][3] By inhibiting PC1, Lixumistat disrupts ATP production, leading to an increased AMP:ATP ratio, which in turn activates AMPK.[4] Activated AMPK is a master regulator of cellular energy homeostasis, promoting catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.[4]
Q2: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). It is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For animal studies, a formulation using a combination of DMSO, PEG300, Tween-80, and saline has been described for the acetate (B1210297) salt, and similar principles would apply for preparing a vehicle for the hydrochloride salt for oral administration. Always ensure the compound is fully dissolved before use. Moisture-absorbing DMSO can reduce solubility, so using fresh, high-quality DMSO is recommended.
Q3: What are the typical concentration ranges for this compound in cell culture experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on preclinical studies with similar compounds and the known mechanism of action, a starting concentration range of 0.1 µM to 10 µM is recommended for most in vitro studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model and experimental endpoint. In some instances, concentrations up to 200-fold higher than in vivo plasma concentrations may be necessary for in vitro assays to elicit a measurable effect.[5][6]
Q4: What are some common in vitro side effects or cytotoxic effects of this compound?
As an inhibitor of mitochondrial respiration, high concentrations of this compound can lead to cellular stress and cytotoxicity, particularly in cells highly dependent on OXPHOS for energy.[7] This can manifest as reduced cell proliferation, changes in cell morphology, or induction of apoptosis. Cytotoxicity can be exacerbated in low-glucose media, as cells become more reliant on glycolysis, which is also impacted by the energy stress induced by the compound.[7] It is advisable to perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the cytotoxic threshold in your specific cell line.
Q5: Which cell lines are recommended for studying the effects of this compound?
The choice of cell line will depend on your research question. For cancer studies, pancreatic ductal adenocarcinoma (PDAC) cell lines such as MIA PaCa-2 and BxPC-3 are relevant, given the clinical investigations of Lixumistat in this cancer type.[8] For fibrosis research, primary human fibroblasts or fibroblast cell lines are appropriate. When studying metabolic effects, it is beneficial to use cell lines with varying degrees of reliance on OXPHOS versus glycolysis to understand the differential sensitivity to Lixumistat.
Troubleshooting Guides
Issue 1: Inconsistent or No AMPK Activation Observed by Western Blot
| Possible Cause | Recommended Solution |
| Suboptimal Lixumistat Concentration | Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 µM to 50 µM) to identify the optimal concentration for your cell line. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 30 minutes, 1, 2, 6, 12, 24 hours) to determine the peak time for AMPK phosphorylation. |
| Poor Antibody Quality | Use a well-validated antibody for phosphorylated AMPK (Thr172) and total AMPK. Include a positive control (e.g., cells treated with AICAR or another known AMPK activator) to validate the antibody and protocol. |
| Issues with Cell Lysis or Sample Preparation | Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of AMPK. Ensure accurate protein quantification to load equal amounts of protein for each sample. |
| High Basal AMPK Activity | Some cell lines may have high basal AMPK activity due to culture conditions (e.g., high cell density, nutrient deprivation). Ensure consistent cell culture practices and consider serum starvation prior to treatment to lower basal activation. |
Issue 2: Unexpected Results in OXPHOS Inhibition Assays (e.g., Seahorse XF Analyzer)
| Possible Cause | Recommended Solution |
| Incorrect Lixumistat Concentration | Optimize the Lixumistat concentration for your specific cell line and assay conditions. High concentrations can have off-target effects or induce rapid cell death, confounding the results. |
| Metabolic Plasticity of Cells | Cells may adapt to OXPHOS inhibition by upregulating glycolysis. Measure both the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) to get a complete picture of the metabolic phenotype. |
| Cell Seeding Density | The optimal cell seeding density for Seahorse assays is critical and cell-line dependent. Titrate the cell number to ensure a healthy monolayer and a measurable OCR. |
| Assay Medium Composition | The presence of different substrates (e.g., glucose, pyruvate, glutamine) in the assay medium can influence the cellular metabolic response. Use a consistent and appropriate assay medium for your experiment. |
| Instrument or Reagent Issues | Ensure the Seahorse instrument is properly calibrated. Use fresh reagents for the Mito Stress Test. FCCP concentration, in particular, often needs to be optimized for each cell type.[9] |
Issue 3: Solubility and Stability Problems
| Possible Cause | Recommended Solution |
| Precipitation in Aqueous Media | This compound, like many small molecules, may have limited solubility in aqueous solutions. Prepare a high-concentration stock in DMSO and then dilute it into the culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. |
| Degradation of Stock Solution | Avoid repeated freeze-thaw cycles by storing stock solutions in single-use aliquots at -20°C or -80°C. Protect from light. |
| Interaction with Media Components | Some components of cell culture media can interact with the compound. Prepare fresh dilutions in media for each experiment. If precipitation is observed upon dilution, try vortexing or gentle warming. |
Quantitative Data Summary
The following table summarizes clinical trial data for Lixumistat in combination with gemcitabine (B846) and nab-paclitaxel in patients with advanced pancreatic cancer.[3][10]
| Parameter | Value |
| Recommended Phase 2 Dose (RP2D) | 400 mg once daily[3] |
| Objective Partial Response (PR) | 62.5% (5 out of 8 patients)[3] |
| Stable Disease (SD) | 37.5% (3 out of 8 patients)[3] |
| Disease Control Rate (DCR) | 100%[3] |
| Median Progression-Free Survival (PFS) | 9.7 months[3] |
| Median Overall Survival (OS) | 18 months[3] |
Experimental Protocols
Protocol 1: Western Blot for AMPK Activation
This protocol describes the detection of phosphorylated AMPK (p-AMPK) at Threonine 172 as a marker of this compound-induced AMPK activation.
Materials:
-
This compound
-
Cell line of interest (e.g., MIA PaCa-2)
-
6-well cell culture plates
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 6 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-AMPKα and anti-total AMPKα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
-
Analysis: Quantify band intensities and normalize the p-AMPK signal to the total AMPK signal.
Protocol 2: Seahorse XF Cell Mito Stress Test for OXPHOS Inhibition
This protocol measures the oxygen consumption rate (OCR) to assess the inhibitory effect of this compound on mitochondrial respiration.
Materials:
-
This compound
-
Cell line of interest
-
Seahorse XF cell culture microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.
-
Prepare the assay medium and warm it to 37°C.
-
Wash the cells with the assay medium and add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
-
Compound Preparation: Prepare stock solutions of the Mito Stress Test compounds and this compound in the assay medium.
-
Seahorse Assay:
-
Load the prepared compounds into the appropriate ports of the sensor cartridge. Lixumistat can be injected from Port A to measure its immediate effect.
-
Calibrate the instrument.
-
Run the Seahorse XF Cell Mito Stress Test.
-
-
Data Analysis: Analyze the OCR data to determine the basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Compare the OCR profiles of Lixumistat-treated cells to the vehicle control to quantify the extent of OXPHOS inhibition.
Signaling Pathway and Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. onclive.com [onclive.com]
- 3. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 9. agilent.com [agilent.com]
- 10. trial.medpath.com [trial.medpath.com]
Validation & Comparative
Lixumistat Hydrochloride vs. Metformin: A Comparative Guide for Cancer Research
An objective analysis of two biguanide (B1667054) compounds, lixumistat hydrochloride and metformin (B114582), in the context of their applications in oncology research. This guide details their mechanisms of action, preclinical efficacy, and clinical development, supported by experimental data and protocols.
Introduction
Metabolic reprogramming is a hallmark of cancer, presenting a promising avenue for therapeutic intervention. Biguanides, a class of drugs that modulate cellular metabolism, have garnered significant interest in oncology. Metformin, a widely used anti-diabetic medication, has been extensively investigated for its anti-cancer properties. This compound (IM156), a novel biguanide, is emerging as a potent inhibitor of mitochondrial protein complex 1 (PC1) with a distinct preclinical and clinical profile. This guide provides a comprehensive comparison of this compound and metformin, offering researchers, scientists, and drug development professionals a detailed overview of their respective attributes in cancer research.
Comparative Overview
| Feature | This compound (IM156) | Metformin Hydrochloride |
| Drug Class | Biguanide | Biguanide |
| Primary Mechanism | Potent inhibitor of mitochondrial Protein Complex 1 (PC1) of the electron transport chain, leading to profound inhibition of oxidative phosphorylation (OXPHOS).[1][2][3] | Primarily activates AMP-activated protein kinase (AMPK), indirectly inhibiting the mammalian target of rapamycin (B549165) (mTOR) pathway. Also inhibits mitochondrial complex I, but to a lesser extent than lixumistat.[4][5][6][7] |
| Downstream Effects | Inhibition of OXPHOS, reduction in cellular ATP production, and targeting of cancer cells dependent on mitochondrial respiration, particularly drug-resistant populations.[8][9] | Activation of AMPK leads to inhibition of protein synthesis and cell proliferation. It can also reduce circulating insulin (B600854) levels, which may contribute to its anti-cancer effects.[4][6] |
| Potency | Described as a more potent inhibitor of PC1 compared to metformin, with a potentially broader therapeutic window.[10][11] | Considered to have weaker effects on tumor metabolism compared to newer biguanides, with anti-cancer activity in preclinical models often requiring high concentrations.[11] |
| Development Status in Cancer | In clinical development; has completed a Phase 1 study in solid tumors and a Phase 1b study in advanced pancreatic cancer.[1][11] Granted Orphan Drug Designation for pancreatic cancer and glioblastoma multiforme.[9] | Extensively studied preclinically and in numerous clinical trials for various cancers, both as a monotherapy and in combination. Results have been mixed, and it is not an approved cancer therapy. |
Preclinical Data
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for metformin in various cancer cell lines. Publicly available, specific IC50 values for this compound were not identified in the reviewed literature; however, it is reported to have robust in vitro activity.[8]
Table 1: Metformin IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Incubation Time |
| HCT116 | Colorectal Cancer | 8 | 24h |
| HCT116 | Colorectal Cancer | 3.2 | 48h |
| HCT116 | Colorectal Cancer | 2.9 | 72h |
| SW620 | Colorectal Cancer | ~1.4 | Not Specified |
| KHOS/NP | Osteosarcoma | 2.2 - 2.9 | Not Specified |
| U-2 OS | Osteosarcoma | 2.2 - 2.9 | Not Specified |
| U2OS | Osteosarcoma | 9.13 ± 0.3 | 72h |
| MG63 | Osteosarcoma | 8.72 ± 0.4 | 72h |
| 143B | Osteosarcoma | 7.29 ± 0.7 | 72h |
| MDA-MB-453 | Breast Cancer | 51.3 | Not Specified |
| MDA-MB-231 | Breast Cancer | 51.4 | Not Specified |
| BT474 | Breast Cancer | >100 | Not Specified |
Note: IC50 values for metformin can vary significantly based on the cell line and experimental conditions.
In Vivo Efficacy
Both this compound and metformin have demonstrated anti-tumor activity in animal models.
This compound: Preclinical in vivo studies have shown that lixumistat has anti-cancer activity in models of glioblastoma, gastric cancer, and EGFR-mutated lung cancer.[10] It has also shown strong efficacy in models of gastric, lymphoma, and breast cancer.[11]
Metformin: Metformin has been shown to inhibit the growth of xenografts from various cancer cell lines, including osteosarcoma, oral squamous cell carcinoma, pancreatic cancer, and colorectal cancer.[3][12][13] For instance, in a pancreatic cancer xenograft model using PANC-1 cells, intraperitoneal administration of metformin at doses of 50-250 mg/kg inhibited tumor growth in a dose-dependent manner.[13]
Clinical Trial Data
This compound: A Phase 1 dose-escalation study of lixumistat in patients with advanced solid tumors established a recommended Phase 2 dose and showed that the drug was well-tolerated.[10]
More recently, a Phase 1b trial (NCT05497778) evaluated lixumistat in combination with gemcitabine (B846) and nab-paclitaxel for the first-line treatment of advanced pancreatic cancer.[1][3]
Table 2: Efficacy Data from Phase 1b Study of Lixumistat in Advanced Pancreatic Cancer (at Recommended Phase 2 Dose of 400 mg QD; n=8) [1]
| Efficacy Endpoint | Result |
| Objective Partial Response (PR) | 62.5% (5 patients) |
| Stable Disease (SD) | 37.5% (3 patients) |
| Disease Control Rate (DCR) | 100% |
| Median Progression-Free Survival (PFS) | 9.7 months |
| Median Overall Survival (OS) | 18 months |
Metformin: Numerous clinical trials have investigated metformin in various cancer settings. Epidemiological studies have suggested a reduced cancer risk and mortality in diabetic patients taking metformin.[1] However, results from randomized controlled trials have been less consistent, and metformin has not been approved as a cancer therapy.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
Lixumistat's primary mechanism is the direct and potent inhibition of Protein Complex 1 (PC1) in the mitochondrial electron transport chain. This disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in ATP production and inducing metabolic stress in cancer cells that are highly dependent on this pathway for energy.
Metformin Signaling Pathway
Metformin has a more pleiotropic mechanism of action. It moderately inhibits mitochondrial complex I, which leads to an increase in the AMP:ATP ratio. This activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK then phosphorylates and inhibits key components of the mTOR pathway, a critical signaling node for cell growth and proliferation.
References
- 1. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 2. About – Immunomet [immunomet.com]
- 3. ImmunoMet Therapeutics Announces First Patient Dosed in a Phase 1b Trial of IM156 in Pancreatic Cancer – Immunomet [immunomet.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The journey of metformin from glycaemic control to mTOR inhibition and the suppression of tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 9. onclive.com [onclive.com]
- 10. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IM156 Cancer Metabolism and Drug Resistance – Immunomet [immunomet.com]
- 12. researchgate.net [researchgate.net]
- 13. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to OXPHOS Inhibitors: Lixumistat Hydrochloride vs. Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer metabolism, targeting oxidative phosphorylation (OXPHOS) has emerged as a promising therapeutic strategy. This guide provides an objective comparison of Lixumistat hydrochloride (IM156) with other notable OXPHOS inhibitors: IACS-010759, BAY 87-2243, and Devimistat (CPI-613). The comparison is based on available preclinical and clinical data, focusing on their mechanism of action, potency, and experimental validation.
Executive Summary
This compound is a potent, orally bioavailable biguanide (B1667054) that inhibits Protein Complex 1 (PC1) of the mitochondrial electron transport chain, a critical component of the OXPHOS pathway.[1][2][3] It has demonstrated promising anti-tumor activity, particularly in cancers that have developed resistance to other therapies by becoming more reliant on OXPHOS for survival.[1][4] Clinical trial data for Lixumistat suggests a manageable safety profile and early signs of efficacy, particularly in combination with standard chemotherapy.[2] This contrasts with some other potent OXPHOS inhibitors, such as IACS-010759, which, despite high potency, faced challenges in clinical development due to toxicity.[5][6]
Mechanism of Action
The primary OXPHOS inhibitors discussed in this guide target different components of the mitochondrial respiratory chain and associated metabolic pathways.
-
This compound (IM156): As a biguanide, Lixumistat's primary mechanism is the inhibition of mitochondrial Protein Complex 1 (PC1).[1][2] This blockade disrupts the electron transport chain, leading to decreased ATP production and increased reliance on glycolysis.
-
IACS-010759: This is a highly potent and selective small-molecule inhibitor of mitochondrial Complex I.[5][6] It binds to the ND1 subunit of Complex I, effectively blocking the quinone binding channel.[7]
-
BAY 87-2243: This compound also inhibits mitochondrial Complex I. Its development was initially focused on its ability to inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, which is a downstream consequence of Complex I inhibition.[6][8]
-
Devimistat (CPI-613): Unlike the others, Devimistat does not directly inhibit the electron transport chain complexes. Instead, it is a lipoic acid analog that inhibits the mitochondrial enzymes pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[9][10][11][12][13] These enzymes are crucial for feeding substrates into the TCA cycle, which in turn fuels OXPHOS.
Caption: Signaling pathways targeted by different OXPHOS inhibitors.
Comparative Performance Data
Direct head-to-head comparative studies of these inhibitors in the same experimental systems are limited. The following tables summarize available data from various preclinical studies.
| Inhibitor | Target(s) | IC50 (Cell Viability) | Cell Line(s) | Reference(s) |
| Lixumistat (IM156) | Complex I | Data not consistently reported in a comparative context | Various solid tumors and hematologic malignancies | [1][4] |
| IACS-010759 | Complex I | 0.312 nM - 7.9 nM | C4-2B, A375, H460, and others | [14][15] |
| BAY 87-2243 | Complex I | Low nM range | Melanoma cell lines | [16] |
| Devimistat (CPI-613) | PDH, KGDH | EC50: 120 µM | H460, Saos-2 | [12] |
Table 1: Comparative Potency of OXPHOS Inhibitors in Cancer Cell Lines. IC50/EC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%.
| Inhibitor | Effect on Oxygen Consumption Rate (OCR) | Cell Line(s) | Reference(s) |
| Lixumistat (IM156) | Inhibits mitochondrial respiration | Human pulmonary fibroblasts | [17] |
| IACS-010759 | Potent inhibition of basal and maximal OCR | AML blasts, various cancer cell lines | [7][14][18] |
| BAY 87-2243 | Dose-dependent reduction of basal OCR | A-375, SK-MEL-28 | [16] |
| Devimistat (CPI-613) | Suppression of OXPHOS | Ovarian cancer xenografts | [10] |
Table 2: Effects of OXPHOS Inhibitors on Mitochondrial Respiration. OCR is a key indicator of mitochondrial function.
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) - Seahorse XF Cell Mito Stress Test
This protocol is a standard method for assessing mitochondrial function in live cells by measuring OCR.
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Detailed Steps:
-
Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed XF assay medium and incubate the plate in a CO2-free incubator at 37°C for 1 hour.
-
Inhibitor Loading: Load the sensor cartridge with the mitochondrial inhibitors: oligomycin (Complex V inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).
-
Assay Execution: The Seahorse XF Analyzer measures the basal OCR, followed by sequential injections of the inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Pyruvate Dehydrogenase (PDH) and α-Ketoglutarate Dehydrogenase (KGDH) Activity Assays
These assays are used to determine the activity of the enzymes targeted by Devimistat.
Principle: The activity of PDH and KGDH can be measured by monitoring the reduction of NAD+ to NADH, which can be detected spectrophotometrically at 340 nm.
General Protocol:
-
Sample Preparation: Prepare mitochondrial extracts from cells or tissues.
-
Reaction Mixture: Prepare a reaction buffer containing the necessary cofactors (e.g., Coenzyme A, NAD+, thiamine (B1217682) pyrophosphate) and the substrate (pyruvate for PDH, α-ketoglutarate for KGDH).
-
Assay Initiation: Add the mitochondrial extract to the reaction mixture to start the reaction.
-
Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of NADH production.
-
Inhibitor Testing: To determine the inhibitory effect of Devimistat, pre-incubate the mitochondrial extract with the inhibitor before adding the substrate.
Clinical Perspective and Tolerability
A significant differentiator among these inhibitors is their clinical translation and safety profile.
-
Lixumistat (IM156): Has successfully completed a Phase 1 study, establishing a recommended Phase 2 dose (RP2D).[4][19][20][21] It has demonstrated a manageable safety profile with gastrointestinal side effects being the most common.[19] A Phase 1b study in combination with gemcitabine (B846) and nab-paclitaxel for advanced pancreatic cancer showed a promising 100% disease control rate in response-evaluable patients at the RP2D.[2]
-
IACS-010759: Clinical trials were discontinued (B1498344) due to a narrow therapeutic window and significant dose-limiting toxicities, including peripheral neuropathy and lactic acidosis.[5][7]
-
BAY 87-2243: While showing potent preclinical activity, its clinical development has been less prominent compared to Lixumistat.[6]
-
Devimistat (CPI-613): Has been investigated in multiple clinical trials for solid tumors and hematological malignancies, often in combination with chemotherapy.[9][10]
Conclusion
This compound represents a promising OXPHOS inhibitor with a favorable clinical profile compared to some of its highly potent counterparts. Its mechanism as a Complex I inhibitor places it in a class with IACS-010759 and BAY 87-2243, but its biguanide structure and demonstrated tolerability in clinical trials set it apart. Devimistat offers an alternative approach by targeting key enzymes of the TCA cycle.
The selection of an appropriate OXPHOS inhibitor for research or therapeutic development will depend on the specific cancer type, its metabolic dependencies, and the desired therapeutic window. The data presented in this guide highlights the importance of considering not only in vitro potency but also the broader preclinical and clinical safety and efficacy profile. Further head-to-head preclinical studies are warranted to provide a more direct comparison of the performance of these promising therapeutic agents.
References
- 1. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 2. Business Wire [businesswire.com]
- 3. onclive.com [onclive.com]
- 4. IM156 Cancer Metabolism and Drug Resistance – Immunomet [immunomet.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting mitochondrial metabolism with CPI-613 in chemoresistant ovarian tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Devimistat (CPI-613) | KGDH inhibitor, PDK activator | Probechem Biochemicals [probechem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. cornerstonepharma.com [cornerstonepharma.com]
- 14. Mechanism-Specific Pharmacodynamics of a Novel Complex-I Inhibitor Quantified by Imaging Reversal of Consumptive Hypoxia with [18F]FAZA PET In Vivo | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Determination of local oxygen consumption rates in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. researchgate.net [researchgate.net]
- 20. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Lixumistat Hydrochloride: A Comparative Analysis of Monotherapy vs. Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Lixumistat hydrochloride as a single agent versus its use in combination therapy for the treatment of advanced cancers. The information presented is supported by available experimental data from clinical trials to aid in research and development decisions.
Mechanism of Action
This compound is a novel, orally administered small molecule that functions as a potent and selective inhibitor of mitochondrial Complex I (also known as NADH:ubiquinone oxidoreductase), a key component of the oxidative phosphorylation (OXPHOS) pathway.[1][2] By inhibiting Complex I, Lixumistat disrupts the electron transport chain, leading to a reduction in ATP production and an increase in reactive oxygen species (ROS). This metabolic disruption preferentially affects cancer cells that are highly dependent on OXPHOS for their energy needs and survival, a characteristic often associated with resistance to conventional therapies.[3]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Efficacy Data: Single Agent vs. Combination Therapy
The clinical efficacy of this compound has been evaluated as both a monotherapy and in combination with other anticancer agents. The following tables summarize the key quantitative data from these studies.
Table 1: Efficacy of this compound as a Single Agent
| Indication | Clinical Trial | Number of Patients (evaluable) | Dosage | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Advanced Solid Tumors | NCT03272256 | 16 | 800 mg once daily (RP2D) | 0% | 32% | 54 days |
Data from a Phase 1 first-in-human study.[1]
Table 2: Efficacy of this compound in Combination Therapy
| Indication | Combination Agents | Clinical Trial | Number of Patients (evaluable) | Lixumistat Dosage | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Advanced Pancreatic Cancer | Gemcitabine (B846) + nab-paclitaxel | NCT05497778 (COMBAT-PC) | 8 (at RP2D) | 400 mg once daily (RP2D) | 62.5% (Partial Response) | 100% | 9.7 months | 18 months |
| Metastatic Colorectal Cancer | Bevacizumab | NCT05824559 | 20 | Not Specified | 0% | Not Reported | 1.9 months (16-week PFS rate: 30.6%) | 6.7 months |
Data for advanced pancreatic cancer from a Phase 1b study.[2] Data for metastatic colorectal cancer from a Phase 1b study.[1]
Experimental Protocols
Lixumistat Monotherapy for Advanced Solid Tumors (NCT03272256)
-
Study Design: This was a Phase 1, first-in-human, open-label, dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of Lixumistat as a single agent.[1]
-
Patient Population: Adult patients with advanced solid tumors that were refractory to standard therapies, with an ECOG performance status of 2 or less.[1]
-
Methodology: The study followed a standard 3+3 dose-escalation design. The recommended Phase 2 dose (RP2D) was determined to be 800 mg once daily. Efficacy was assessed by objective response rate (ORR) and disease control rate (DCR) according to RECIST 1.1 criteria.[1]
Lixumistat in Combination with Gemcitabine and nab-paclitaxel for Advanced Pancreatic Cancer (NCT05497778 - COMBAT-PC)
-
Study Design: A Phase 1b, single-arm, open-label, dose-escalation and expansion study.[2]
-
Patient Population: Treatment-naïve patients with metastatic pancreatic ductal adenocarcinoma (PDAC) with measurable disease per RECIST 1.1 criteria and an ECOG performance status of 0 or 1.[1]
-
Methodology:
-
Dose Escalation Phase: Patients received standard doses of gemcitabine and nab-paclitaxel. Lixumistat was administered orally, with dose escalation to determine the RP2D.
-
Dose Expansion Phase: Additional patients were enrolled at the RP2D to further evaluate safety and efficacy.
-
Assessments: The primary endpoint was safety and tolerability. Secondary endpoints included ORR, DCR, PFS, and OS, evaluated using RECIST 1.1 criteria.[2]
-
Caption: Experimental workflow for the NCT05497778 (COMBAT-PC) trial.
Lixumistat in Combination with Bevacizumab for Metastatic Colorectal Cancer (NCT05824559)
-
Study Design: A Phase 1b study evaluating Lixumistat in combination with bevacizumab.[1]
-
Patient Population: Adult patients with metastatic colorectal cancer who had progressed on standard therapies.[1]
-
Methodology: The primary efficacy endpoint was the 16-week PFS rate. Other endpoints included ORR (per RECIST 1.1), PFS, and OS.[1]
Summary and Conclusion
The available data indicates that this compound as a single agent demonstrates modest anti-tumor activity, with stable disease being the most common outcome in a heavily pre-treated patient population.[1] However, when used in combination with standard-of-care chemotherapy, particularly in treatment-naïve advanced pancreatic cancer, Lixumistat shows a markedly improved efficacy profile, with a high disease control rate and promising objective responses.[2] The combination of Lixumistat with gemcitabine and nab-paclitaxel in the COMBAT-PC trial resulted in a 100% disease control rate and a 62.5% partial response rate in evaluable patients at the recommended Phase 2 dose.[2] In contrast, the combination with bevacizumab in metastatic colorectal cancer did not yield any objective responses.[1]
These findings suggest that the therapeutic potential of this compound is significantly enhanced when used in combination with cytotoxic chemotherapy in specific cancer types that are reliant on oxidative phosphorylation. The mechanism of action, which involves sensitizing cancer cells to the effects of chemotherapy by disrupting their metabolic machinery, provides a strong rationale for this synergistic effect. Further clinical investigation in larger, randomized trials is warranted to confirm these promising results and to identify the patient populations most likely to benefit from this combination approach.
References
A Head-to-Head Comparison of Lixumistat Hydrochloride and Atovaquone in the Inhibition of Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
In the landscape of mitochondrial research and drug development, the targeted inhibition of cellular respiration is a key strategy for a multitude of therapeutic areas, including oncology and infectious diseases. This guide provides an objective comparison of two prominent mitochondrial respiration inhibitors: Lixumistat hydrochloride, a novel inhibitor of Complex I, and Atovaquone (B601224), a well-established inhibitor of Complex III. This document outlines their mechanisms of action, presents available quantitative data, details experimental protocols for their evaluation, and provides visual aids to elucidate their cellular impact.
Mechanism of Action: Targeting Different Entry Points of the Electron Transport Chain
Mitochondrial respiration, or oxidative phosphorylation (OXPHOS), is a series of redox reactions occurring in the inner mitochondrial membrane, comprising the electron transport chain (ETC) and ATP synthase. Both this compound and Atovaquone disrupt this vital process, albeit at different complexes of the ETC.
This compound (IM156) is a novel, orally administered small molecule biguanide. It acts as a potent inhibitor of mitochondrial Protein Complex I (PC1) , also known as NADH:ubiquinone oxidoreductase.[1][2] Complex I is the first and largest enzyme of the ETC, responsible for oxidizing NADH and transferring electrons to ubiquinone. By inhibiting Complex I, Lixumistat effectively blocks the entry of electrons from NADH into the ETC, thereby curtailing ATP production and increasing cellular reliance on glycolysis.[3] Preclinical studies have highlighted its potential in treating cancers that are dependent on OXPHOS for survival and proliferation.[1]
Atovaquone , a hydroxy-1,4-naphthoquinone, is an FDA-approved drug primarily used for the treatment and prevention of malaria and pneumocystis pneumonia.[4] Its mechanism of action involves the inhibition of the cytochrome bc1 complex, or Complex III , of the mitochondrial ETC.[4][5] Atovaquone acts as a ubiquinone antagonist, binding to the Qo site of Complex III and blocking the transfer of electrons from ubiquinol (B23937) to cytochrome c.[6] This disruption leads to a collapse of the mitochondrial membrane potential, inhibition of ATP synthesis, and the generation of reactive oxygen species (ROS).[4][7]
Quantitative Data Comparison
| Parameter | This compound (IM156) | Atovaquone |
| Target | Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)[2] | Mitochondrial Complex III (Cytochrome bc1 complex)[4] |
| IC50 (NADH Oxidation) | 2.2 mM (in purified bovine mitochondrial membranes) | Not applicable |
| IC50 (Oxygen Consumption) | Data not explicitly provided in a tabular format, but demonstrated to be 60-fold more potent than metformin (B114582) in increasing AMPK phosphorylation, an indirect measure of metabolic stress due to mitochondrial inhibition.[3] | 0.32 µM (for Complex I-driven OCR in A549 cells, as Mito10-ATO)[8] 0.78 µM (for Complex III-driven OCR in A549 cells, as Mito10-ATO)[8] |
| Effective Concentration (Cellular OCR Inhibition) | Inhibited TGFβ-dependent increases in mitochondrial oxygen consumption rate in human pulmonary fibroblasts.[3] | Significant reduction in basal and maximal respiration in MCF7 breast cancer cells at 5µM and 10µM .[4] |
| IC50 (Functional Assay) | Not available | ~1 µM (for mammosphere formation in MCF7 cells, a process dependent on mitochondrial function)[4][9] |
Visualizing the Mechanisms of Action
To better understand the distinct inhibitory actions of this compound and Atovaquone, the following diagrams illustrate their points of intervention in the mitochondrial electron transport chain.
Caption: Inhibition sites of Lixumistat and Atovaquone in the ETC.
Experimental Protocols: Assessing Mitochondrial Respiration Inhibition
A standard and widely adopted method for evaluating the effect of compounds on mitochondrial respiration in live cells is the Seahorse XF Cell Mito Stress Test . This assay measures the oxygen consumption rate (OCR) in real-time, providing key parameters of mitochondrial function.
Principle of the Seahorse XF Cell Mito Stress Test
The assay involves the sequential injection of mitochondrial respiratory chain modulators to reveal different aspects of mitochondrial function:
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP Production-Coupled Respiration: Measured after the injection of Oligomycin , an ATP synthase inhibitor.
-
Maximal Respiration: Determined after the injection of FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), an uncoupling agent that collapses the mitochondrial membrane potential and allows the ETC to function at its maximum rate.
-
Non-Mitochondrial Respiration: The OCR remaining after the injection of Rotenone (a Complex I inhibitor) and Antimycin A (a Complex III inhibitor), which completely shut down mitochondrial respiration.
Generalized Protocol for Comparing Lixumistat and Atovaquone
I. Cell Culture and Plating:
-
Culture the desired cell line under standard conditions.
-
Seed the cells into a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density.
-
Allow the cells to adhere and grow for 24-48 hours.
II. Compound Treatment:
-
Prepare a series of dilutions for both this compound and Atovaquone in the assay medium.
-
Include a vehicle control (e.g., DMSO).
-
Replace the culture medium with the assay medium containing the respective compounds or vehicle.
-
Incubate the cells with the compounds for a predetermined period (e.g., 1, 6, or 24 hours) in a non-CO2 incubator at 37°C.
III. Seahorse XF Assay:
-
Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Load the hydrated sensor cartridge with the mitochondrial modulators (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate injection ports.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure the OCR at baseline and after each injection.
IV. Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate key mitochondrial parameters: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Generate dose-response curves for both this compound and Atovaquone to determine their respective IC50 values for the inhibition of basal and maximal respiration.
Caption: Experimental workflow for comparing mitochondrial inhibitors.
Conclusion
References
- 1. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 2. Oxygen consumption characteristics of porcine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of Oxidative Phosphorylation with IM156 Attenuates Mitochondrial Metabolic Reprogramming and Inhibits Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evidence of synergism between atovaquone and chemotherapy by AMPK-dependent mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct inhibition of mitochondrial respiratory chain complex III by cell-permeable ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent inhibition of tumour cell proliferation and immunoregulatory function by mitochondria-targeted atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondria as new therapeutic targets for eradicating cancer stem cells: Quantitative proteomics and functional validation via MCT1/2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Oncology Guide to Biguanide Derivatives: Metformin, Phenformin, and Buformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biguanide (B1667054) derivatives metformin (B114582), phenformin (B89758), and buformin (B1668040) for oncological applications. It synthesizes preclinical data on their anti-cancer efficacy, mechanisms of action, and provides detailed experimental protocols to support further research.
Executive Summary
Biguanides, a class of drugs historically used for type 2 diabetes, have garnered significant interest for their anti-cancer properties. Their primary mechanism involves the inhibition of mitochondrial complex I, leading to cellular energy stress and activation of the AMP-activated protein kinase (AMPK) pathway, a critical regulator of cell growth and metabolism. While metformin is the most well-known and widely studied, preclinical evidence suggests that its lesser-known counterparts, phenformin and buformin, exhibit greater potency in various cancer models. This guide offers a side-by-side comparison of these three agents to inform preclinical research and drug development efforts.
Comparative Analysis of Anti-Proliferative Effects
Quantitative data from in vitro studies consistently demonstrate a higher potency of phenformin and buformin compared to metformin across a range of cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Biguanide Derivatives in Various Cancer Cell Lines
| Cancer Type | Cell Line | Metformin IC50 | Phenformin IC50 | Buformin IC50 |
| Endometrial Cancer | ECC-1 | 1.6 mM | - | 150 µM[1] |
| Endometrial Cancer | Ishikawa | 1.4 mM | - | 8 µM[1] |
| Ovarian Cancer | SKOV3 | >2.5 mM | 0.9 mM[2] | - |
| Ovarian Cancer | Hey | >2.5 mM | 1.75 mM[2] | - |
| Ovarian Cancer | IGROV-1 | >2.5 mM | 0.8 mM[2] | - |
| Cervical Cancer | C33A | - | - | 236.2 µM[3] |
| Cervical Cancer | Hcc94 | - | - | 166.1 µM[3] |
| Cervical Cancer | SiHa | - | - | 622.8 µM[3] |
| Cervical Cancer | HeLa | - | - | 1202 µM[3] |
| Breast Cancer | T47D | >10 mM | >1 mM | - |
| Breast Cancer | MDA-MB-231 | ~5 mM | ~0.5 mM | - |
Note: IC50 values are highly dependent on the specific experimental conditions (e.g., incubation time, cell density). The data presented here is for comparative purposes. Dashes indicate where data was not available in the reviewed literature.
In Vivo Efficacy: Preclinical Models
3.1. Chemically-Induced Mammary Carcinogenesis Model
A key study directly compared metformin, phenformin, and buformin in a 1-methyl-1-nitrosourea (MNU)-induced mammary carcinogenesis model in rats.[4][5]
Table 2: Comparative Efficacy in a Rat Mammary Carcinogenesis Model
| Parameter | Metformin | Phenformin | Buformin |
| Cancer Incidence | No significant effect | No significant effect | Decreased[4][5] |
| Cancer Multiplicity | No significant effect | No significant effect | Decreased[4][5] |
| Cancer Burden | No significant effect | No significant effect | Decreased[4][5] |
| Cancer Latency | Shortened | No significant effect | Prolonged[4] |
In this model, buformin was the most effective agent, demonstrating significant anti-cancer activity where metformin and phenformin did not show a statistically significant benefit.[4][5]
3.2. Xenograft Models
Studies using xenograft models have primarily focused on comparing phenformin and metformin, consistently highlighting the superior potency of phenformin.
-
Breast Cancer: In an MDA-MB-231 triple-negative breast cancer xenograft model, phenformin treatment resulted in a significant 60% inhibition of tumor growth compared to the control group. In contrast, metformin showed no statistically significant difference in tumor growth.[2] For MCF7 estrogen receptor-positive xenografts, phenformin also demonstrated significant inhibition of tumor growth by 88%.[2]
-
Pancreatic Cancer: In a panel of patient-derived pancreatic cancer xenografts, phenformin treatment resulted in statistically significant tumor growth inhibition in 7 out of 12 models, while metformin was effective in 4 out of 12.[6]
-
Cervical Cancer: In a SiHa cervical cancer xenograft model, buformin alone exerted moderate anti-tumor effects. However, when combined with paclitaxel (B517696), it showed significantly greater tumor suppression.[3]
Mechanism of Action: The AMPK Signaling Pathway
The primary anti-cancer mechanism of biguanides is attributed to the inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in cellular ATP production and a subsequent increase in the AMP:ATP ratio. The elevated AMP levels activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK then phosphorylates downstream targets to inhibit anabolic pathways that consume ATP, such as protein synthesis via the mTOR pathway, and stimulate catabolic pathways that generate ATP.
Biguanide-mediated activation of the AMPK signaling pathway.
Experimental Protocols
5.1. Cell Viability Assay (MTT/CCK-8)
This protocol outlines the general steps for determining the effect of biguanide derivatives on cancer cell proliferation and viability.
Experimental workflow for a cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of metformin, phenformin, and buformin in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium without drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
5.2. Western Blotting for AMPK Activation
This protocol is for detecting the activation of AMPK by measuring the phosphorylation of its alpha subunit at Threonine 172.
Experimental workflow for Western Blotting.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with metformin, phenformin, or buformin at the desired concentrations and time points.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AMPK signal to total AMPK and the loading control.
5.3. Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function in response to biguanide treatment.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Drug Treatment: Treat the cells with the biguanide derivatives for the desired duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Mito Stress Test: Perform the assay using a Seahorse XF Analyzer. The assay involves the sequential injection of:
-
Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.
-
FCCP: An uncoupling agent to measure maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Conclusion and Future Directions
The preclinical data strongly suggest that phenformin and buformin are more potent anti-cancer agents than metformin. Buformin, in particular, showed remarkable efficacy in a preclinical mammary cancer model where metformin and phenformin were ineffective.[4][5] The higher potency of phenformin and buformin is a double-edged sword, as it is associated with a greater risk of lactic acidosis, the primary reason for their withdrawal from widespread clinical use.
Future research should focus on:
-
Direct Comparative In Vivo Studies: Head-to-head comparisons of all three biguanides in various xenograft and patient-derived xenograft (PDX) models are needed to provide a more complete picture of their relative efficacy.
-
Biomarker Discovery: Identifying biomarkers that predict sensitivity to each biguanide will be crucial for patient stratification in future clinical trials.
-
Combination Therapies: Exploring synergistic combinations of biguanides with other anti-cancer agents, as demonstrated with buformin and paclitaxel, could enhance therapeutic efficacy and potentially allow for lower, safer doses.[3]
-
Development of Safer Analogs: The development of novel biguanide derivatives with improved therapeutic indices (high potency, low risk of lactic acidosis) is a promising avenue for drug development.
This comparative guide provides a foundation for researchers to build upon as they continue to explore the therapeutic potential of biguanide derivatives in oncology. The compelling preclinical data, particularly for phenformin and buformin, warrant further investigation to unlock their full potential in the fight against cancer.
References
- 1. Buformin exhibits anti-proliferative and anti-invasive effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenformin as prophylaxis and therapy in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buformin suppresses proliferation and invasion via AMPK/S6 pathway in cervical cancer and synergizes with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Metformin, Buformin, and Phenformin on the Post Initiation Stage of Chemically-Induced Mammary Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of metformin, buformin, and phenformin on the post-initiation stage of chemically induced mammary carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating Lixumistat Hydrochloride's Effect on the Electron Transport Chain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lixumistat hydrochloride's (IM156) performance in modulating the mitochondrial electron transport chain (ETC) against other known inhibitors. The information presented is supported by available preclinical and clinical data to aid in the evaluation of Lixumistat as a therapeutic agent targeting cellular metabolism.
Executive Summary
This compound is a novel, orally administered biguanide (B1667054) that acts as a potent inhibitor of Protein Complex 1 (PC1) within the mitochondrial electron transport chain.[1][2][3][4][5] By targeting this crucial first step of oxidative phosphorylation (OXPHOS), Lixumistat disrupts cellular ATP production and induces metabolic stress in cells highly dependent on mitochondrial respiration.[1][3] This mechanism of action has positioned Lixumistat as a promising candidate for cancer therapy, particularly in tumors exhibiting resistance to conventional treatments due to a metabolic shift towards increased OXPHOS activity.[3] Preclinical data demonstrates its ability to inhibit the oxygen consumption rate (OCR) and preclinical studies have shown its potential in treating various cancers and fibrotic diseases.[3][6]
Mechanism of Action: Lixumistat and the Electron Transport Chain
The electron transport chain, located on the inner mitochondrial membrane, is a series of protein complexes (I-IV) that transfer electrons from donors to acceptors through redox reactions. This process creates a proton gradient that drives the synthesis of ATP by ATP synthase (Complex V).
Lixumistat specifically targets Complex I (NADH:ubiquinone oxidoreductase), the entry point for electrons from NADH.[1][2][3][4][5] By inhibiting Complex I, Lixumistat effectively blocks the electron flow, leading to a decrease in oxygen consumption and ATP synthesis. This disruption of cellular bioenergetics can be particularly detrimental to cancer cells that rely heavily on OXPHOS for their energy demands.[3]
Comparative Analysis of ETC Complex I Inhibitors
To validate the efficacy of Lixumistat, its performance is compared against other well-characterized mitochondrial inhibitors.
| Compound | Target | IC50 (Complex I Inhibition) | Key Characteristics |
| Lixumistat (IM156) | Complex I | 13.2–21.3 μM (for OCR inhibition in human pulmonary fibroblasts)[6] | Novel biguanide, orally bioavailable. More potent than metformin (B114582) and phenformin (B89758) in reducing OCR in tumor cells.[1] 60-fold more potent than metformin in activating AMPK.[6] |
| Rotenone (B1679576) | Complex I | 6.9 nM (bovine heart mitochondria)[7] | Naturally occurring isoflavonoid, potent and specific Complex I inhibitor. Widely used as a research tool and pesticide.[8][9][10] |
| Metformin | Complex I | Millimolar range required for significant inhibition of respiration | Widely used anti-diabetic drug. Considered a mild Complex I inhibitor. |
| Phenformin | Complex I | More potent than metformin. | Biguanide previously used for diabetes, withdrawn due to risk of lactic acidosis.[1] |
| ME-344 | Complex I and Complex III | Not specified | A novel isoflavone (B191592) derivative that also induces mitochondrial ROS production.[8] |
Experimental Data and Protocols
Oxygen Consumption Rate (OCR) Assay using Seahorse XF Analyzer
This assay is a standard method to assess mitochondrial respiration in live cells.
Experimental Protocol:
-
Cell Culture: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Assay Medium: On the day of the assay, replace the culture medium with a bicarbonate-free Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine.
-
Instrument Calibration: Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument measures basal OCR. Subsequently, compounds are injected sequentially to assess different parameters of mitochondrial function:
-
Oligomycin (Complex V inhibitor): To measure ATP-linked respiration.
-
FCCP (uncoupling agent): To determine maximal respiration.
-
Rotenone/Antimycin A (Complex I/III inhibitors): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse XF software calculates OCR at different stages, providing a comprehensive profile of mitochondrial function.
Lixumistat's Effect on OCR:
A study on human pulmonary fibroblasts showed that Lixumistat (IM156) at a concentration of 15 μM inhibited the increase in mitochondrial OCR induced by TGFβ.[6] The IC50 for OCR inhibition in this model was reported to be between 13.2 and 21.3 μM.[6]
Spectrophotometric Assay for Mitochondrial Complex I Activity
This biochemical assay directly measures the enzymatic activity of Complex I in isolated mitochondria.
Experimental Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing buffer salts, bovine serum albumin, and the artificial electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP).
-
Substrate Addition: Add the substrate NADH and the electron shuttle decylubiquinone.
-
Enzyme Reaction: Initiate the reaction by adding the mitochondrial sample. Complex I oxidizes NADH and transfers electrons to decylubiquinone, which in turn reduces DCIP.
-
Spectrophotometric Measurement: Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.
-
Specificity Control: Perform a parallel reaction in the presence of Rotenone, a specific Complex I inhibitor, to determine the rotenone-sensitive activity, which represents the true Complex I activity.
-
Data Analysis: Calculate the specific activity of Complex I (nmol/min/mg protein) by subtracting the rotenone-insensitive rate from the total rate.
Visualizing Pathways and Workflows
Conclusion
This compound is a potent inhibitor of mitochondrial Complex I, demonstrating greater efficacy in reducing cellular oxygen consumption compared to other biguanides like metformin and phenformin.[1] Its ability to disrupt the electron transport chain and consequently cellular energy metabolism provides a strong rationale for its investigation as a therapeutic agent, particularly in oncology. While direct comparative data for Complex I inhibition against classic inhibitors like Rotenone is still emerging, the available evidence on its impact on cellular respiration and related signaling pathways validates its mechanism of action and supports its continued development. Further studies with standardized assays will provide a more precise quantitative comparison with other ETC inhibitors.
References
- 1. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 3. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 4. ascopubs.org [ascopubs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immunomet.com [immunomet.com]
- 7. Mechanism of rotenone binding to respiratory complex I depends on ligand flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lixumistat Hydrochloride and ME-344: Targeting Mitochondrial Metabolism in Oncology
In the landscape of modern oncology, the targeting of tumor metabolism has emerged as a promising therapeutic strategy. Two investigational agents, Lixumistat hydrochloride (IM156) and ME-344, have garnered attention for their roles as mitochondrial inhibitors. This guide provides a comprehensive head-to-head comparison of these two drugs, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms of action, preclinical and clinical data, and experimental protocols.
At a Glance: Lixumistat vs. ME-344
| Feature | This compound | ME-344 |
| Drug Class | Biguanide (B1667054), Mitochondrial Protein Complex 1 (PC1) Inhibitor[1] | Isoflavone-derived Mitochondrial Inhibitor[2][3] |
| Primary Mechanism | Inhibition of oxidative phosphorylation (OXPHOS) via PC1[1][4] | Inhibition of mitochondrial respiration, primarily at Complex I and to a lesser extent Complex III[5][6] |
| Additional Mechanisms | Increases AMPK phosphorylation[1] | Induces ROS production, inhibits tubulin polymerization[2][7] |
| Administration | Oral[4][8] | Intravenous[9] |
| Key Preclinical Models | Pancreatic cancer, glioblastoma, gastric cancer, lymphoma, lung cancer, fibrosis models[8][10] | Ovarian cancer, lung cancer, leukemia, breast cancer[6][7][11] |
| Clinical Development Status | Phase 1b/2 trials ongoing, notably in pancreatic cancer[4][12][13] | Phase 1/1b trials completed in solid tumors and metastatic colorectal cancer[9][11][14][15] |
Mechanism of Action: A Tale of Two Mitochondrial Inhibitors
Both Lixumistat and ME-344 exert their anti-cancer effects by disrupting mitochondrial function, a critical hub for cellular energy production. However, their precise molecular interactions and downstream consequences exhibit notable differences.
This compound , a novel biguanide compound, is a potent inhibitor of mitochondrial Protein Complex 1 (PC1), a key entry point for electrons into the electron transport chain.[1][13] By blocking PC1, Lixumistat effectively shuts down oxidative phosphorylation (OXPHOS), leading to a decrease in ATP production and depriving cancer cells of the energy required for their rapid proliferation.[4] This mechanism is particularly effective against drug-resistant tumors that are highly dependent on OXPHOS.[4][8] Furthermore, Lixumistat has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1]
ME-344 , an isoflavone (B191592) derivative, also targets the mitochondrial respiratory chain. Its primary target is Complex I, but it also demonstrates inhibitory effects on Complex III.[5] This dual inhibition leads to a significant reduction in mitochondrial oxygen consumption and ATP synthesis.[2][5] Beyond its direct impact on respiration, ME-344 induces the production of reactive oxygen species (ROS), which can trigger apoptotic cell death pathways.[2][16] Interestingly, some studies have revealed that ME-344 can also inhibit tubulin polymerization, a mechanism shared with some established chemotherapy agents, suggesting a multi-faceted anti-cancer profile.[7]
References
- 1. abmole.com [abmole.com]
- 2. Pharmacology of ME-344, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. IM-156 free base | C13H16F3N5O | CID 71512108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anti-cancer analogues ME-143 and ME-344 exert toxicity by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. A novel isoflavone, ME-344, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 9. A Phase 1b study of the OxPhos inhibitor ME-344 with bevacizumab in refractory metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lixumistat (IM156) in Fibrosis – Immunomet [immunomet.com]
- 11. MEI Pharma's Mitochondrial Inhibitor ME-344 Shows Preliminary Evidence of Single-Agent Activity in First-in-Human Clinical Study [prnewswire.com]
- 12. trial.medpath.com [trial.medpath.com]
- 13. onclive.com [onclive.com]
- 14. targetedonc.com [targetedonc.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. aacrjournals.org [aacrjournals.org]
Synergistic effects of Lixumistat hydrochloride with other cancer drugs
A Comparative Guide for Researchers and Drug Development Professionals
Lixumistat hydrochloride (IM156), a novel investigational biguanide, is carving a niche in oncology by targeting a fundamental vulnerability of cancer cells: their metabolic machinery. As a potent inhibitor of mitochondrial Protein Complex 1 (PC1), Lixumistat disrupts oxidative phosphorylation (OXPHOS), the primary energy production pathway for many tumors, particularly those resistant to conventional therapies.[1][2] This guide provides a comprehensive comparison of Lixumistat's synergistic effects with other cancer drugs, supported by available clinical and preclinical data, to inform ongoing research and drug development efforts.
Targeting the Engine of Cancer: The Mechanism of Action
Cancer cells often exhibit a heightened reliance on OXPHOS for the energy (ATP) and biosynthetic precursors required for their rapid growth and proliferation.[3] Furthermore, resistance to chemotherapy and targeted therapies is frequently associated with a metabolic shift towards increased OXPHOS activity.[1] Lixumistat directly counteracts this by inhibiting PC1, a critical component of the electron transport chain.[3] This disruption of OXPHOS leads to a cellular energy crisis, ultimately hindering tumor cell growth and survival.[1] The rationale behind combining Lixumistat with other anticancer agents is to create a multi-pronged attack, where Lixumistat weakens the cancer cells' metabolic resilience, rendering them more susceptible to the cytotoxic effects of its partner drugs.
Clinical Synergy: The COMBAT-PC Trial in Pancreatic Cancer
The most robust clinical evidence for Lixumistat's synergistic potential comes from the Phase 1b COMBAT-PC trial (NCT05497778), which evaluated Lixumistat in combination with the standard-of-care chemotherapy regimen of gemcitabine (B846) and nab-paclitaxel for patients with advanced pancreatic ductal adenocarcinoma (PDAC).[3]
Table 1: Efficacy of Lixumistat in Combination with Gemcitabine and Nab-Paclitaxel in Advanced Pancreatic Cancer (Phase 1b COMBAT-PC Trial)
| Efficacy Endpoint | Result at Recommended Phase 2 Dose (RP2D) of 400 mg QD (n=8-10) |
| Objective Response Rate (ORR) | 50% - 62.5%[4] |
| Disease Control Rate (DCR) | 80% - 100%[4] |
| Median Progression-Free Survival (PFS) | 7.4 - 9.7 months[4] |
| Median Overall Survival (OS) | 18 months[4] |
Data from response-evaluable patients treated at the recommended Phase 2 dose (RP2D) of 400 mg once daily (QD).
These encouraging results, particularly the high disease control rate and promising survival data, suggest that Lixumistat can significantly enhance the efficacy of chemotherapy in this notoriously difficult-to-treat cancer.[4] The combination was also found to have a favorable safety profile, with no grade 4 or 5 toxicities reported.
Preclinical Evidence and Broader Potential
While clinical data is currently centered on pancreatic cancer, preclinical studies have indicated that Lixumistat has potent in vitro and in vivo activity across a range of other malignancies, including glioblastoma multiforme (GBM), gastric, lymphoma, and lung cancers.[1] Lixumistat has received Orphan Drug Designation from the FDA for both pancreatic cancer and glioblastoma multiforme, highlighting its potential in these areas of high unmet medical need.[4]
The synergistic principle of targeting cancer metabolism is broadly applicable. By inhibiting OXPHOS, Lixumistat may overcome resistance mechanisms that are common to various chemotherapeutic and targeted agents.[1] This suggests potential synergistic combinations with a wide array of other cancer drugs.
Experimental Protocols
Detailed experimental protocols for the preclinical studies are not yet extensively published. However, based on the available information and standard methodologies, the following outlines the likely experimental designs.
In Vitro Synergy Studies
-
Cell Culture: Human cancer cell lines (e.g., pancreatic, glioblastoma) are cultured under standard conditions.
-
Drug Treatment: Cells are treated with Lixumistat alone, a selected anticancer drug alone, and the combination of both at various concentrations.
-
Cell Viability and Proliferation Assays: Assays such as MTT or CellTiter-Glo are used to measure the effects of the treatments on cell viability and proliferation.
-
Apoptosis Assays: Flow cytometry analysis of Annexin V/Propidium Iodide stained cells is used to quantify apoptosis.
-
Combination Index (CI) Analysis: The Chou-Talalay method is employed to determine if the drug combination results in synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) effects.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells.
-
Tumor Growth Monitoring: Tumor volume is measured regularly.
-
Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, Lixumistat alone, chemotherapy/targeted therapy alone, and the combination.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis and biomarker studies on excised tumors.
-
Toxicity Assessment: Animal body weight and general health are monitored to assess treatment-related toxicity.
Future Directions and Conclusion
The promising clinical data in pancreatic cancer, coupled with a strong preclinical rationale, positions this compound as a significant candidate for combination cancer therapy. Future research should focus on:
-
Expanding Clinical Trials: Investigating Lixumistat in combination with other standard-of-care regimens in pancreatic cancer and initiating trials in other cancer types with high OXPHOS dependency, such as glioblastoma.
-
Exploring Novel Combinations: Preclinical studies to identify synergistic partners beyond conventional chemotherapy, including targeted therapies and immunotherapies. The hypoxic tumor microenvironment created by increased OXPHOS activity is known to limit the effectiveness of immunotherapies, suggesting a potential role for Lixumistat in enhancing immuno-oncology approaches.[1]
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to benefit from Lixumistat-based combination therapies.
References
Lixumistat Hydrochloride: A Comparative Analysis of its Mechanism of Action in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Lixumistat hydrochloride, an investigational inhibitor of mitochondrial Complex I, in the context of pancreatic ductal adenocarcinoma (PDAC). Its performance is objectively compared with alternative therapeutic strategies targeting distinct metabolic pathways in pancreatic cancer: Devimistat (CPI-613), an inhibitor of pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), and CX-6258, a pan-Pim kinase inhibitor. This comparison is supported by a summary of available experimental data and detailed methodologies for key assays.
Introduction
Pancreatic cancer is characterized by a reprogrammed metabolism to support its aggressive proliferation and resistance to therapy.[1][2] One of the key metabolic adaptations is the reliance on oxidative phosphorylation (OXPHOS) for energy production.[3] this compound (IM156) is a novel biguanide (B1667054) that targets this metabolic vulnerability by inhibiting Protein Complex 1 (PC1) of the electron transport chain, thereby disrupting OXPHOS.[4][5] This guide evaluates the mechanism and efficacy of Lixumistat in comparison to other emerging metabolic and signaling inhibitors in pancreatic cancer.
Mechanism of Action
Lixumistat's primary mechanism of action is the inhibition of mitochondrial Complex I, the first and largest enzyme complex of the electron transport chain.[6] This inhibition leads to a reduction in ATP production, an increase in AMP levels, and subsequent activation of AMP-activated protein kinase (AMPK).[6][7] Activated AMPK can modulate various downstream pathways, including the suppression of anabolic processes and the induction of catabolic pathways to restore energy homeostasis. In cancer cells that are highly dependent on OXPHOS, this disruption of energy metabolism can lead to cell growth arrest and apoptosis.[5]
In contrast, Devimistat targets the tricarboxylic acid (TCA) cycle by inhibiting two key enzymes: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[5][8] This dual inhibition disrupts the conversion of pyruvate to acetyl-CoA and the conversion of α-ketoglutarate to succinyl-CoA, respectively, leading to a shutdown of mitochondrial energy metabolism.[8]
CX-6258 represents a different therapeutic approach by targeting the Pim kinase family (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases involved in cell survival and proliferation.[9][10][11] Pim kinases are often overexpressed in pancreatic cancer and contribute to therapeutic resistance by phosphorylating and inactivating pro-apoptotic proteins like BAD.[10][11] By inhibiting all three Pim kinase isoforms, CX-6258 aims to restore apoptotic signaling.[10][11]
Comparative Performance Data
The following tables summarize the available preclinical and clinical data for this compound and its comparators in pancreatic cancer models.
| Compound | Target | Pancreatic Cancer Cell Line | IC50 | Reference |
| Lixumistat (IM156) | Mitochondrial Complex I | Not specified | Not specified | [5][12] |
| Devimistat (CPI-613) | PDH & α-KGDH | Not specified | Not specified | [5] |
| 6-Thioguanine | Thiopurine biogenesis | PDAC cells | 0.39–1.13 μM | [13] |
| Gemcitabine (B846) | Nucleoside analog | 29 PC cell lines | Varied | [14] |
| Cisplatin (B142131) | DNA cross-linking agent | BxPC-3 | 5.96 ± 2.32 μM | [15] |
| Cisplatin | DNA cross-linking agent | MIA PaCa-2 | 7.36 ± 3.11 μM | [15] |
| Cisplatin | DNA cross-linking agent | YAPC | 56.7 ± 9.52 μM | [15] |
| Cisplatin | DNA cross-linking agent | PANC-1 | 100 ± 7.68 μM | [15] |
| CX-6258 | pan-Pim Kinase | Not specified | Not specified | [11][16] |
| Doxorubicin | Topoisomerase II | PC3 | 114 nM | [11] |
| Paclitaxel | Microtubule stabilizer | PC3 | 2.5 nM | [11] |
Table 1: In Vitro Efficacy of Lixumistat and Comparators in Pancreatic Cancer Cell Lines.
| Compound/Combination | Model | Treatment | Outcome | Reference |
| Lixumistat (IM156) | Patient-derived xenograft (PDX) | Lixumistat | Inhibition of tumor growth | [17] |
| Devimistat (CPI-613) | Pancreatic tumor xenografts | 25 mg/kg, once weekly | Significant reduction of tumor progression | [5] |
| CX-6258 | MV-4-11 xenografts | 50 mg/kg, daily | 45% tumor growth inhibition (TGI) | [11] |
| CX-6258 | MV-4-11 xenografts | 100 mg/kg, daily | 75% TGI | [11] |
| 6-Thioguanine + Gemcitabine | Patient-derived xenograft (PDX) | Combination therapy | Significant antitumor effect | [13] |
Table 2: In Vivo Efficacy of Lixumistat and Comparators in Pancreatic Cancer Models.
| Compound/Combination | Phase | Patient Population | Key Findings | Reference |
| Lixumistat + Gemcitabine + Nab-paclitaxel | Phase 1b (NCT05497778) | Advanced Pancreatic Cancer | At RP2D (400 mg QD): ORR 62.5%, DCR 100%, mPFS 9.7 months, mOS 18 months (n=8) | [18][19][20] |
| Devimistat + mFOLFIRINOX | Phase 1 | Metastatic Pancreatic Cancer | ORR 61% (at maximum dose), mOS 19.9 months | [5][21] |
| Devimistat + Gemcitabine + Nab-paclitaxel | Phase 1 | Locally Advanced or Metastatic Pancreatic Cancer | ORR 50%, CR rate 5.5% | [21] |
| Devimistat + Gemcitabine + Cisplatin | Phase 1b (BilT-04) | Biliary Tract Cancer | Well tolerated with promising initial efficacy | [8] |
| Devimistat + Chemoradiation | Phase 1 | Pancreatic Adenocarcinoma | Ongoing | [22] |
Table 3: Clinical Trial Data for Lixumistat and Devimistat.
Experimental Protocols
In Vitro Cell Viability and IC50 Determination
Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth (IC50).
Methodology:
-
Cell Culture: Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of the test compound (e.g., Lixumistat, Devimistat, CX-6258) for a specified duration (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT or SRB, or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence values are normalized to untreated controls, and the IC50 is calculated using non-linear regression analysis.[14][15]
Seahorse XF Analyzer Metabolic Flux Assay
Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
Methodology:
-
Cell Seeding: Cells are seeded in a Seahorse XF24 or XFe96 cell culture microplate.[23][24]
-
Incubation: Cells are incubated in a CO2-free incubator to allow the medium to equilibrate.
-
Assay Protocol: The Seahorse analyzer performs sequential injections of metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[10][23]
-
Data Analysis: OCR and ECAR are calculated by the Seahorse software and normalized to cell number.[23][24]
Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To assess changes in mitochondrial membrane potential, an indicator of mitochondrial health and apoptosis.
Methodology:
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Staining: Cells are incubated with a fluorescent dye that accumulates in the mitochondria in a potential-dependent manner, such as JC-10 or TMRE.[9][25][26]
-
Analysis: The fluorescence is measured using a flow cytometer, fluorescence microscope, or plate reader.[2][25] In healthy cells with high ΔΨm, JC-10 forms aggregates that emit red fluorescence, while in apoptotic cells with low ΔΨm, it remains as monomers with green fluorescence. The ratio of red to green fluorescence indicates the change in ΔΨm.[25]
In Vivo Pancreatic Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Human pancreatic cancer cells (e.g., PANC-1) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).[1][27][28][29] For orthotopic models, cells are injected directly into the pancreas, often guided by ultrasound.[1][27]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups and administered the test compound or vehicle via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor volume is measured regularly using calipers or in vivo imaging systems. Body weight and general health of the mice are also monitored.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Visualizations
Caption: Lixumistat inhibits Complex I of the ETC, leading to reduced ATP and apoptosis.
Caption: Devimistat inhibits PDH and KGDH, disrupting the TCA cycle and energy metabolism.
Caption: CX-6258 inhibits Pim kinases, leading to the activation of pro-apoptotic BAD.
Conclusion
This compound represents a promising therapeutic strategy for pancreatic cancer by targeting its metabolic dependency on oxidative phosphorylation. Its mechanism of action, centered on the inhibition of mitochondrial Complex I, is distinct from other metabolic inhibitors like Devimistat, which targets the TCA cycle, and signaling inhibitors like CX-6258, which targets the pro-survival Pim kinases. Preclinical and early clinical data for Lixumistat in combination with standard chemotherapy are encouraging, demonstrating the potential to improve outcomes for patients with advanced pancreatic cancer.[18][19][20] Further investigation and direct comparative studies are warranted to fully elucidate the relative efficacy and optimal clinical positioning of these different therapeutic approaches. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and cross-validation of these and other novel cancer therapies.
References
- 1. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 2. Measurement of mitochondrial membrane potential (ΔΨm) (MMP) [bio-protocol.org]
- 3. Seahorse assay [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. Targeting pancreatic cancer with combinatorial treatment of CPI-613 and inhibitors of lactate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Devimistat Combo for Advanced Cancers · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Lixumistat (IM156) in Fibrosis – Immunomet [immunomet.com]
- 8. Devimistat in combination with gemcitabine and cisplatin in biliary tract cancer: Pre-clinical evaluation and phase 1b multicenter clinical trial (BilT-04) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. hpst.cz [hpst.cz]
- 11. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]
- 13. A drug‐repositioning screen for primary pancreatic ductal adenocarcinoma cells identifies 6‐thioguanine as an effective therapeutic agent for TPMT‐low cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. lixumistat (IM156) News - LARVOL Sigma [sigma.larvol.com]
- 18. onclive.com [onclive.com]
- 19. trial.medpath.com [trial.medpath.com]
- 20. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting – Immunomet [immunomet.com]
- 21. ASCO – American Society of Clinical Oncology [asco.org]
- 22. ascopubs.org [ascopubs.org]
- 23. Using Seahorse Machine to Measure OCR and ECAR in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 27. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 28. spandidos-publications.com [spandidos-publications.com]
- 29. PANC-1 Xenograft Model | Xenograft Services [xenograft.net]
Comparing the anti-fibrotic effects of Lixumistat and other agents
Comparative Analysis of Lixumistat and Other Anti-Fibrotic Agents
Fibrosis, the excessive accumulation of extracellular matrix, leads to scarring and organ damage, contributing to approximately 45% of deaths in the Western world.[1] The development of effective anti-fibrotic therapies is a significant unmet medical need.[2] This guide provides a comparative overview of Lixumistat (IM156), an emerging anti-fibrotic agent, and other therapeutic agents, with a focus on their mechanisms of action, supporting experimental data, and relevant signaling pathways.
Lixumistat: A Novel Approach to Anti-Fibrosis
Lixumistat is a first-in-class oral drug candidate that targets the epithelial-mesenchymal transition (EMT) process and oxidative phosphorylation (OXPHOS) in cancer cells.[3] Its anti-fibrotic activity stems from its function as a novel Protein Complex 1 inhibitor.[2]
Mechanism of Action: Lixumistat inhibits mitochondrial protein complex 1, which disrupts oxidative phosphorylation and reduces ATP generation. This energy depletion leads to the activation of AMP-activated protein kinase (AMPK). Activated AMPK plays a crucial role in mitigating the conversion of fibroblasts into myofibroblasts, a key event in the progression of fibrosis.[2] This process is largely driven by Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine. Lixumistat effectively abolishes the TGF-β-dependent activation of fibroblasts to myofibroblasts.[2]
Preclinical Evidence: In preclinical in vitro assays and in vivo models, Lixumistat has demonstrated significant anti-fibrotic activity.[2] In human fibroblasts, it has been shown to reduce the expression of alpha-smooth muscle actin (α-SMA) and collagen deposition following cytokine treatment.[2] Furthermore, Lixumistat has shown dose-dependent anti-fibrotic effects in the standard mouse bleomycin (B88199) model of pulmonary fibrosis, as well as in models of peritoneal, hepatic, and renal fibrosis.[2]
Clinical Development: ImmunoMet Therapeutics has completed a Phase 1 study in healthy volunteers, which demonstrated target engagement at clinically relevant doses.[2] Lixumistat is currently in a Phase 2 proof-of-concept study for patients with idiopathic pulmonary fibrosis (IPF).[2]
Signaling Pathway of Lixumistat
The following diagram illustrates the proposed mechanism of action for Lixumistat's anti-fibrotic effects.
Caption: Proposed signaling pathway for the anti-fibrotic effect of Lixumistat.
Comparison with Other Anti-Fibrotic Agents
The landscape of anti-fibrotic therapies includes a variety of agents with different mechanisms of action. While some have been approved for specific conditions like IPF, many are still in clinical development.[1][4]
Data Presentation: Lixumistat vs. Other Agents
The following tables summarize the mechanisms of action and available experimental data for Lixumistat and a selection of other anti-fibrotic agents.
Table 1: Mechanism of Action of Selected Anti-Fibrotic Agents
| Agent/Class | Primary Mechanism of Action | Target Pathway(s) |
| Lixumistat | Mitochondrial Complex I inhibitor | OXPHOS, AMPK, TGF-β |
| Pirfenidone (B1678446) | Multiple; inhibits pro-fibrotic and pro-inflammatory cytokines.[1] | TGF-β, TNF-α, IL-6[1] |
| Nintedanib | Tyrosine kinase inhibitor.[5] | VEGFR, FGFR, PDGFR[6] |
| TGF-β Inhibitors (e.g., LY2109761) | Directly inhibit TGF-β signaling.[7] | TGF-β/Smad pathway[7] |
| PPARγ Agonists (e.g., Pioglitazone) | Activate Peroxisome Proliferator-Activated Receptor gamma.[8] | PPARγ signaling |
| RAAS Inhibitors (e.g., Candesartan) | Block the Renin-Angiotensin-Aldosterone System.[9] | Angiotensin II signaling |
Table 2: Summary of Preclinical and Clinical Data for Selected Anti-Fibrotic Agents
| Agent | Preclinical Models | Key Preclinical Findings | Clinical Status | Key Clinical Findings |
| Lixumistat | Bleomycin-induced lung fibrosis (mouse), peritoneal, hepatic, renal fibrosis models.[2] | Dose-dependent reduction in fibrosis; reduced α-SMA and collagen deposition.[2] | Phase 2 (IPF)[2] | Phase 1 completed, demonstrated target engagement.[2] |
| Pirfenidone | Bleomycin-induced lung fibrosis.[1] | Inhibits TGF-β-induced fibroblast to myofibroblast transformation.[1] | Approved (IPF)[5][10] | Slows decline in forced vital capacity (FVC).[5] |
| Nintedanib | Bleomycin- and silica-induced lung fibrosis.[1] | Reduced fibrosis and inflammation.[1] | Approved (IPF)[5][10] | Reduces the rate of FVC decline by ~50%.[1] |
| LY2109761 | In vitro (HepG2, LX-2 cells), ex vivo (liver slices).[7] | Down-regulated collagen type 1 gene and protein expression.[7] | Preclinical | N/A |
| Pioglitazone | Angiotensin-II induced cardiac fibrosis (mouse), NASH models.[11] | Reduced cardiac fibrosis; improved steatosis, inflammation in NASH.[11] | Investigated in clinical trials for NASH.[11] | Mixed results on fibrosis improvement in NASH trials.[11] |
| Candesartan | Models of liver fibrosis.[9] | Reduction in fibrosis scores and α-SMA-positive areas.[9] | Phase 3 (liver fibrosis in chronic hepatitis C).[12] | Well-tolerated, but long-term treatment showed no improvement in severe fibrosis in one study.[9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common experimental protocols used to evaluate anti-fibrotic agents.
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used in vivo model to study the pathogenesis of pulmonary fibrosis and to test the efficacy of potential anti-fibrotic drugs.
-
Animal Model: Typically, C57BL/6 mice are used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (B86663) is administered to the mice. This induces lung injury and a subsequent fibrotic response.
-
Treatment: The test compound (e.g., Lixumistat) is administered to the animals, often starting either before (prophylactic) or after (therapeutic) the bleomycin challenge.[2]
-
Assessment of Fibrosis:
-
Histology: Lung tissue is harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Gene and Protein Expression: The expression of fibrotic markers such as α-SMA, collagen I, and TGF-β is measured using techniques like quantitative PCR (qPCR) and Western blotting.
-
In Vitro Fibroblast to Myofibroblast Differentiation Assay
This assay is used to assess the direct effect of a compound on the key cellular process driving fibrosis.
-
Cell Culture: Primary human lung fibroblasts or immortalized fibroblast cell lines (e.g., LX-2 for hepatic fibrosis) are cultured.
-
Induction of Differentiation: The cells are stimulated with a pro-fibrotic cytokine, most commonly TGF-β1, to induce their differentiation into myofibroblasts.
-
Treatment: The test compound is added to the cell culture, typically at various concentrations, either before or concurrently with the TGF-β1 stimulation.
-
Assessment of Differentiation:
-
Immunofluorescence: Cells are stained for α-SMA, a marker of myofibroblasts, to visualize its incorporation into stress fibers.
-
Western Blotting: The total protein levels of α-SMA and collagen I are quantified.
-
qPCR: The gene expression levels of fibrotic markers are measured.
-
Collagen Secretion Assay: The amount of collagen secreted into the cell culture medium is quantified (e.g., using a Sirius Red assay).
-
Experimental Workflow Visualization
The following diagram outlines a typical preclinical workflow for evaluating a potential anti-fibrotic agent.
Caption: General experimental workflow for anti-fibrotic drug development.
Logical Relationships of Anti-Fibrotic Agent Classes
Different anti-fibrotic agents can be categorized based on their primary targets within the fibrotic cascade. The diagram below illustrates these relationships.
Caption: Logical relationships between anti-fibrotic agent classes and their targets.
Conclusion
Lixumistat represents a novel therapeutic strategy for fibrotic diseases by targeting cellular metabolism, a distinct mechanism compared to currently approved anti-fibrotic agents like pirfenidone and nintedanib. Its unique mode of action, involving the inhibition of mitochondrial complex I and subsequent AMPK activation, offers a promising new avenue for addressing the high unmet medical need in fibrosis.[2] Preclinical data are encouraging, and ongoing clinical trials will be crucial in determining its efficacy and safety profile in patients. The broader landscape of anti-fibrotic therapies is diverse, with multiple pathways being targeted, reflecting the complex pathophysiology of fibrosis.[13][14] Future research and clinical development will likely focus on combination therapies and more targeted approaches to halt or even reverse the progression of fibrotic diseases.
References
- 1. A Review of the Current Landscape of Anti-Fibrotic Medicines - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 2. Lixumistat (IM156) in Fibrosis – Immunomet [immunomet.com]
- 3. Lixumistat by Immunomet Therapeutics for Idiopathic Pulmonary Fibrosis: Likelihood of Approval [pharmaceutical-technology.com]
- 4. Frontiers | A Clinical Perspective of Anti-Fibrotic Therapies for Cardiovascular Disease [frontiersin.org]
- 5. Anti-fibrotic therapy in the treatment of IPF: Ongoing concerns and current practices - Mayo Clinic [mayoclinic.org]
- 6. Antifibrotic drugs for idiopathic pulmonary fibrosis: What we should know? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and ex vivo anti-fibrotic effects of LY2109761, a small molecule inhibitor against TGF-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Anti-fibrotic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advancements in Antifibrotic Therapies for Regression of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lung.org [lung.org]
- 11. Frontiers | Novel Anti-fibrotic Therapies [frontiersin.org]
- 12. Adverse events of hepatic anti-fibrotic agents in phase 3 and above clinical trials: a descriptive analysis of the WHO-VigiAccess database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholars.mssm.edu [scholars.mssm.edu]
In Vivo Efficacy of OXPHOS Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer metabolism research has identified oxidative phosphorylation (OXPHOS) as a critical pathway for tumor cell survival and proliferation, making it a prime target for therapeutic intervention. A variety of small molecule inhibitors targeting different complexes of the electron transport chain have been developed and evaluated in preclinical in vivo models. This guide provides an objective comparison of the in vivo efficacy of several prominent OXPHOS inhibitors, supported by experimental data from published studies.
Quantitative Efficacy Comparison of OXPHOS Inhibitors
The following tables summarize the in vivo anti-tumor efficacy of four key OXPHOS inhibitors: IACS-010759, BAY 87-2243, Metformin, and Devimistat (CPI-613). It is important to note that the data presented is compiled from different studies using various tumor models and experimental conditions. Therefore, direct comparison of absolute efficacy should be interpreted with caution.
| Inhibitor | Target | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| IACS-010759 | Complex I | Neuroblastoma (SK-N-AS Xenograft) | Nude Mice | 5 or 10 mg/kg, p.o., daily | Dose-dependent tumor growth inhibition. The higher 10 mg/kg dose resulted in a greater response.[1] | [1] |
| Complex I | Acute Myeloid Leukemia (AML Xenograft) | Nude Mice | 15 mg/kg, p.o., daily | 100% survival up to 60 days with no significant change in body weight. | [2] | |
| BAY 87-2243 | Complex I | Lung Cancer (H460 Xenograft) | Nude Mice | 0.5, 1, 2, and 4 mg/kg, p.o., daily for 21 days | Dose-dependent reduction in tumor weight.[3][4] | [3][4] |
| Complex I | Melanoma (BRAF mutant xenografts) | Nude Mice | 9 mg/kg, p.o., daily | Significant reduction in tumor size and weight across multiple melanoma xenograft models.[5] | [5] | |
| Metformin | Complex I (mild inhibitor) | Osteosarcoma (KHOS/NP Xenograft) | BALB/c Nude Mice | ~12 mg/day/mouse for 4 weeks | Significant inhibition of tumor growth; at day 27, the tumor volume fold increase was 48% of the control.[6] | [6] |
| Complex I (mild inhibitor) | Pancreatic Cancer (PANC-1 Xenograft) | Nude Mice | 50-250 mg/kg, i.p., daily | Dose-dependent inhibition of tumor growth, with maximal effect at 200 mg/kg.[7] | [7] | |
| Devimistat (CPI-613) | PDH & α-KGDH | Colorectal Cancer (Xenograft) | Nude Mice | Not specified | Showed antitumor activity and synergized with irinotecan, resulting in prolonged survival and enhanced therapeutic efficacy.[8][9] | [8][9] |
| PDH & α-KGDH | Pancreatic Cancer (Xenograft) | Nude Mice | Not specified | Demonstrated strong antitumor activity in vivo with low side-effect toxicity.[10] | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental processes, the following diagrams are provided.
Detailed Experimental Protocols
The following are generalized protocols for in vivo xenograft studies based on the methodologies reported in the referenced literature. Specific details may vary between studies.
Animal Models and Husbandry
-
Animal Strain: Immunocompromised mice (e.g., BALB/c nude, NOD-SCID) are typically used for xenograft studies to prevent rejection of human tumor cells.
-
Housing: Animals are housed in specific pathogen-free (SPF) conditions with ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Tumor Cell Culture and Inoculation
-
Cell Lines: Human cancer cell lines (e.g., H460 lung cancer, SK-N-AS neuroblastoma, KHOS/NP osteosarcoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Inoculation: A specific number of cells (typically 1 x 10⁶ to 5 x 10⁶) suspended in a suitable medium (e.g., PBS or Matrigel) are injected subcutaneously into the flank of the mice.
Drug Formulation and Administration
-
IACS-010759: Formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage (p.o.).[11]
-
BAY 87-2243: Formulated in a vehicle such as a solution of ethanol, Solutol, and water for oral gavage (p.o.).[3]
-
Metformin: Can be administered via intraperitoneal (i.p.) injection or dissolved in drinking water.[6][7]
-
Devimistat (CPI-613): Typically formulated for intravenous (i.v.) or intraperitoneal (i.p.) administration.
In Vivo Efficacy Study Design
-
Tumor Growth Monitoring: Tumors are allowed to reach a palpable size (e.g., 50-100 mm³) before the initiation of treatment.
-
Treatment Groups: Animals are randomized into control (vehicle) and treatment groups.
-
Dosing: Drugs are administered according to a predetermined schedule (e.g., daily, 5 days a week).
-
Measurements: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2. Animal body weight is also monitored as an indicator of toxicity.[11]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed. For survival studies, animals are monitored until a defined endpoint (e.g., tumor volume exceeding a certain limit, significant weight loss).
Data and Statistical Analysis
-
Tumor growth curves are plotted as the mean tumor volume ± standard error of the mean (SEM) for each group over time.
-
Statistical significance between treatment and control groups is determined using appropriate statistical tests (e.g., t-test, ANOVA).
-
Survival data is often presented as Kaplan-Meier curves and analyzed using the log-rank test.
Conclusion
The preclinical in vivo data for IACS-010759, BAY 87-2243, Metformin, and Devimistat demonstrate that targeting OXPHOS is a promising anti-cancer strategy. IACS-010759 and BAY 87-2243 appear to be highly potent Complex I inhibitors with significant anti-tumor activity in various models.[1][2][3][5] Metformin, a milder Complex I inhibitor, also shows efficacy, particularly at higher doses.[6][7] Devimistat, with its unique mechanism of targeting PDH and α-KGDH, has shown promise both as a single agent and in combination therapies.[8][9][10]
While the presented data provides a valuable comparative overview, it is crucial to acknowledge the limitations of cross-study comparisons. Future head-to-head in vivo studies in standardized models would be invaluable for a more definitive assessment of the relative efficacy and therapeutic potential of these different OXPHOS inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. scispace.com [scispace.com]
- 6. Metformin displays in vitro and in vivo antitumor effect against osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin Inhibits the Growth of Human Pancreatic Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mitochondrial Disruptor Devimistat (CPI-613) Synergizes with Genotoxic Anticancer Drugs in Colorectal Cancer Therapy in a Bim-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Lixumistat Hydrochloride: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring personnel safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of Lixumistat hydrochloride, a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2).
In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is imperative. Therefore, it should be treated as a potentially hazardous substance, and all waste materials should be handled as hazardous chemical waste.[1][2] Adherence to the following operational and disposal procedures is mandatory to maintain a safe laboratory environment.
Core Principle: Treat as Hazardous Waste
All forms of this compound waste—including the pure compound, solutions, and all contaminated materials—must be handled and disposed of as hazardous chemical waste.[1][2] Do not dispose of this compound down the drain or in regular trash. [1]
Waste Segregation and Collection
Proper segregation of waste streams is critical to ensure safe and compliant disposal.[1] The following table outlines the different forms of this compound waste and the appropriate collection procedures.
| Waste Type | Description | Collection Container |
| Solid Waste | Unused or expired this compound powder. | Original vial or a clearly labeled, sealed, and compatible hazardous waste container.[1] |
| Liquid Waste (Organic) | Solutions of this compound in organic solvents (e.g., DMSO, ethanol). | Labeled, sealed, and compatible hazardous waste container for flammable/organic solvents.[1] |
| Liquid Waste (Aqueous) | Aqueous solutions containing this compound. | Labeled, sealed, and compatible hazardous waste container for aqueous waste.[1] |
| Contaminated Labware | Pipette tips, centrifuge tubes, vials, etc., that have come into direct contact with this compound. | Labeled, sealed plastic bag or container for solid hazardous waste.[1] |
| Contaminated PPE | Gloves, bench paper, and other personal protective equipment contaminated with this compound. | Labeled, sealed plastic bag for solid hazardous waste.[1] |
Step-by-Step Disposal Protocol
-
Designate a Satellite Accumulation Area (SAA): Establish a specific area in the laboratory for the collection of hazardous waste. This area must be at or near the point of generation and under the control of laboratory personnel.[1]
-
Use Appropriate Waste Containers: Ensure all waste containers are in good condition, compatible with the chemical waste they will hold, and have securely fitting caps.[1]
-
Properly Label All Waste Containers: All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a precise description of the contents (e.g., "Solid," "Solution in DMSO").[1]
-
Segregate Waste Streams: Collect different types of this compound waste in separate, appropriately labeled containers as detailed in the table above. Do not mix incompatible waste streams.[1]
-
Securely Store Waste: Keep all waste containers tightly sealed when not in use and store them in the designated SAA.[1]
-
Decontaminate Empty Containers: Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[3] After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory waste, in accordance with institutional policies.[3] For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[4]
-
Arrange for Pickup: Once a waste container is full, or before it has been stored for the maximum allowable time per your institution's policy, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[1][2]
Spill Cleanup
In the event of a spill, the following steps should be taken:
-
Protect Yourself: Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[5]
-
Contain the Spill: For liquid spills, absorb the material with an inert substance like vermiculite (B1170534) or sand.[5] For solid spills, carefully sweep the material, avoiding dust generation.[6]
-
Collect the Waste: Place the absorbed material or swept powder into a sealed, labeled container for disposal as hazardous waste.[5][6]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Lixumistat hydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for Lixumistat hydrochloride was not publicly available at the time of this writing. The following guidance is based on best practices for handling potent, investigational pharmaceutical compounds and information for analogous corrosive hydrochloride substances. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines and the supplier's SDS upon receipt of the compound.
This compound is an investigational drug that requires careful handling to ensure the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Due to its nature as a hydrochloride salt and a potent investigational compound, this compound should be handled with care to minimize exposure. It is classified as a hazardous drug (HD), and appropriate containment strategies are necessary.
Engineering Controls
All work with solid or high-concentration solutions of this compound should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of dust or aerosols.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound. The required PPE is detailed in the table below.
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-rated nitrile gloves (ASTM D6978 tested) | Prevents skin contact. Double gloving is recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and dust. |
| Lab Coat | Disposable, back-closing, long-sleeved gown | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powder form or if there is a risk of aerosolization. |
| Shoe Covers | Disposable shoe covers | Prevents the spread of contamination outside the work area. |
This table is a guide and should be adapted based on a risk assessment of the specific procedures being performed.
Step-by-Step Handling and Disposal Procedures
The proper handling and disposal of this compound are critical to maintaining a safe laboratory environment.
Handling
-
Preparation: Before handling, ensure the work area is clean and decontaminated. Prepare all necessary equipment and materials in the containment area.
-
Weighing: Weigh solid this compound in a chemical fume hood or other ventilated enclosure. Use a disposable weigh boat.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing. Cap the container securely before mixing.
-
Post-Handling: After handling, wipe down the work surface with an appropriate cleaning agent. Dispose of all contaminated materials as hazardous waste. Remove outer gloves before leaving the work area. Wash hands thoroughly with soap and water.
Disposal Workflow
The disposal of this compound and any contaminated materials must be managed as hazardous pharmaceutical waste. Waste must be segregated at the point of generation into clearly labeled, appropriate containers.
Caption: Disposal workflow for this compound waste.
Detailed Disposal Procedures:
-
Solid Waste: Collect unused or expired this compound powder and contaminated items in a designated, properly labeled, and sealed hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.
-
Neutralization of Aqueous Waste (if applicable and permitted): Due to its corrosive nature as a hydrochloride salt, aqueous solutions may need to be neutralized before disposal. This should be done in a fume hood by slowly adding a weak base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0.
-
Final Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company. The preferred method for pharmaceutical waste is incineration. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
In the event of an emergency, follow these procedures and any additional protocols established by your institution.
| Emergency Situation | Procedure |
| Minor Spill (Solid) | 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Gently cover the spill with absorbent material to avoid raising dust. 4. Carefully sweep the material into a hazardous waste container. 5. Clean the area with a decontaminating solution. |
| Major Spill | 1. Evacuate the area immediately. 2. Alert others and restrict access to the area. 3. Contact your institution's emergency response team. 4. Do not attempt to clean up a large spill without proper training and equipment. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and plenty of water for at least 15 minutes. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe working environment when handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
